molecular formula C6H7O3P B072730 Phenylphosphonic Acid CAS No. 1571-33-1

Phenylphosphonic Acid

Cat. No.: B072730
CAS No.: 1571-33-1
M. Wt: 158.09 g/mol
InChI Key: QLZHNIAADXEJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylphosphonic acid is a versatile organophosphorus compound prized in research for its role as a synthetic building block and surface modifier. Its structure, featuring a phosphonic acid group attached directly to a phenyl ring, allows it to form stable, self-assembled monolayers on metal oxide surfaces such as indium tin oxide (ITO), zinc oxide, and alumina. This property is extensively exploited in material science for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, where it acts as an effective hole-injection layer or an interfacial modifier to improve charge transport and device stability. Furthermore, this compound serves as a crucial precursor in organic synthesis for the preparation of phenylphosphonates and phosphine ligands, which are integral in catalysis. Its phosphonic acid group can engage in strong, covalent-like interactions with surfaces and metal ions, making it a valuable agent for chelation and the fabrication of metal-organic frameworks (MOFs) and hybrid materials. This reagent is strictly for research applications in advanced materials development and chemical synthesis.

Properties

IUPAC Name

phenylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O3P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZHNIAADXEJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24391-19-3 (mono-calcium salt)
Record name Phenylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2044399
Record name Phenylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1571-33-1
Record name Phenylphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1571-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylphosphonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, P-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLPHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYD76T2868
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Basic Properties and Structure of Phenylphosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenylphosphonic acid (PPA), also known as benzenephosphonic acid, is an organophosphorus compound with the chemical formula C₆H₅PO(OH)₂. It consists of a phenyl group directly bonded to a phosphorus atom, which is part of a phosphonic acid moiety.[1] This structure imparts unique chemical properties, making it a subject of interest for researchers, scientists, and drug development professionals. PPA and its derivatives are utilized in various fields, including the synthesis of flame retardants, catalysts, and as ligands in coordination chemistry.[1] This guide provides an in-depth overview of the core physicochemical properties, molecular structure, and key experimental methodologies associated with this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid under standard conditions.[2] Its properties are well-characterized, with key quantitative data summarized in the tables below.

General and Thermal Properties

The fundamental physical constants for this compound are presented in Table 1. It is a stable compound with a high melting and boiling point.

PropertyValueReference(s)
Molecular Formula C₆H₇O₃P[1][3]
Molecular Weight 158.09 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 162-164 °C
Boiling Point 241-243 °C
Density 1.412 g/mL at 25 °C
Acidity and Solubility

This compound is a diprotic acid, meaning it can donate two protons in a stepwise manner. The acid dissociation constants (pKa) quantify this behavior. Its solubility is a critical parameter for its application in various solvent systems.

PropertyValueConditionsReference(s)
pKa₁ 1.8325 °C in Water
pKa₂ 7.0725 °C in Water
Water Solubility 40.4 g/100 mL25 °C
Solubility Profile Soluble in water, alcohols, ethers, acetone. Insoluble in benzene, carbon tetrachloride.-

A study on the mole fraction solubility of PPA in various organic solvents determined the following order at a given temperature: n-propanol > acetone > acetonitrile > ethyl acetate > chloroform.

Molecular Structure and Acid-Base Behavior

The structure of this compound is defined by a tetrahedral phosphorus center bonded to a phenyl group, one phosphoryl oxygen (P=O), and two hydroxyl groups (P-OH). In the solid state, molecules of this compound form hydrogen-bonded dimers.[4]

Bond Parameters

Precise experimental bond lengths and angles for this compound have been determined by single-crystal X-ray diffraction and are available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 169267.[1] Theoretical calculations based on Density Functional Theory (DFT) have estimated the key P=O bond length.

BondBond Length (Å) - CalculatedReference
P=O1.480[5]
Dissociation Equilibria

As a diprotic acid, PPA undergoes two distinct dissociation steps in aqueous solution. The first deprotonation occurs at a low pH, reflecting a relatively strong acidic character, while the second proton is lost under neutral to slightly basic conditions.

Caption: Dissociation equilibrium of this compound in water.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the characterization of its fundamental properties.

Synthesis of this compound via Oxidation

This protocol is adapted from a literature procedure involving the oxidation of phenylphosphinic acid.

Materials:

  • Phenylphosphinic acid (10.0 g)

  • Concentrated nitric acid (3.5 mL)

  • Deionized water (100 mL)

  • Diethyl ether (150 mL)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, thermometer, separatory funnel, rotary evaporator

Procedure:

  • Melt 10.0 g of phenylphosphinic acid in a round-bottom flask.

  • Once the temperature reaches 100 °C, carefully add 3.5 mL of concentrated nitric acid dropwise.

  • After the addition is complete, allow the mixture to cool to room temperature. A yellow solid should form.

  • Pour the solid into 100 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with three 50 mL portions of diethyl ether.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • The resulting solid can be further purified by re-crystallization from diethyl ether to yield a colorless solid product.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a high-precision method for determining the pKa values of an acid.[6] The following is a general procedure for a diprotic acid like PPA.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid 1. Prepare standard PPA solution (e.g., 0.05 M in water) prep_base 2. Prepare standardized NaOH titrant (e.g., 0.1 M) calibrate 3. Calibrate pH meter with standard buffers (pH 4, 7, 10) titrate 4. Titrate PPA solution with NaOH, adding small, precise increments calibrate->titrate record 5. Record pH and total volume of NaOH added after each increment titrate->record plot_curve 6. Plot pH vs. Volume of NaOH added record->plot_curve plot_deriv 7. Plot d(pH)/dV vs. Volume to find equivalence points (V_eq1, V_eq2) plot_curve->plot_deriv find_pka 8. Determine pH at half-equivalence points pH at V_eq1/2 = pKa₁ pH at (V_eq1 + V_eq2)/2 = pKa₂ plot_deriv->find_pka

Caption: Experimental workflow for pKa determination via potentiometric titration.

Procedure:

  • Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 25.00 mL of ~0.05 M PPA).[7]

  • Setup: Place the PPA solution in a beaker with a magnetic stir bar. Submerge a calibrated pH electrode and the tip of a buret filled with a standardized strong base (e.g., 0.100 M NaOH) into the solution.[8][9]

  • Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.2-0.5 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.[9]

  • Data Collection: Continue the titration well past the second equivalence point (e.g., until pH ~11-12). The volume of NaOH required to reach the second equivalence point should be approximately double that of the first.[10]

  • Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Identify the two equivalence points (V_eq1 and V_eq2), which are the points of maximum slope on the curve. This is most accurately done by plotting the first derivative of the curve (ΔpH/ΔV vs. V).[7]

    • The pKa₁ is equal to the pH of the solution at half the first equivalence volume (V_eq1 / 2).[6]

    • The pKa₂ is equal to the pH of the solution at the midpoint between the first and second equivalence points [(V_eq1 + V_eq2) / 2].[6]

Structural Elucidation by Single-Crystal X-ray Diffraction

This technique provides the most definitive three-dimensional structure of a molecule in its crystalline form, yielding precise bond lengths and angles.[11][12]

General Workflow:

  • Crystal Growth: High-quality single crystals of this compound are required, typically 0.1-0.3 mm in size.[13] This is achieved by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution in a suitable solvent.

  • Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and oil.[11]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) and exposed to a monochromatic X-ray beam. The crystal is rotated, and a detector records the diffraction patterns produced at hundreds of different orientations.[11][13]

  • Data Processing: The raw diffraction intensities are processed to determine the unit cell dimensions and space group symmetry of the crystal. The intensities of the reflections are integrated and corrected for experimental factors.[13]

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map. An atomic model is built into this map and then refined iteratively to improve the agreement between the calculated and observed diffraction data, resulting in a final, accurate molecular structure.[13]

References

An In-Depth Technical Guide to the Synthesis of Phenylphosphonic Acid from Phenylphosphinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenylphosphonic acid from its precursor, phenylphosphinic acid. The primary route for this transformation is oxidation, and this document details various methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols. Visual aids in the form of diagrams are included to elucidate the reaction pathway and experimental workflows.

Introduction

This compound is a valuable organophosphorus compound with wide-ranging applications in medicinal chemistry, materials science, and as an intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its synthesis from the readily available phenylphosphinic acid is a key transformation for which several oxidative methods have been developed. The choice of oxidant and reaction conditions can significantly impact the yield, purity, and environmental footprint of the synthesis. This guide explores the most common and effective methods for this oxidation, providing researchers with the necessary information to select and implement the most suitable protocol for their specific needs.

Reaction Pathway

The fundamental transformation in the synthesis of this compound from phenylphosphinic acid is the oxidation of the phosphorus center from the +3 to the +5 oxidation state. This is accompanied by the formation of a new phosphorus-oxygen double bond.

ReactionPathway cluster_reactants Reactants cluster_products Products Phenylphosphinic_Acid Phenylphosphinic Acid (C₆H₅P(O)(OH)H) Phenylphosphonic_Acid This compound (C₆H₅P(O)(OH)₂) Phenylphosphinic_Acid->Phenylphosphonic_Acid Oxidation Oxidizing_Agent [O] (Oxidizing Agent)

Caption: General reaction pathway for the oxidation of phenylphosphinic acid.

Comparative Analysis of Oxidation Methods

Several oxidizing agents can be employed for the synthesis of this compound from phenylphosphinic acid. The choice of method depends on factors such as desired yield, purity requirements, cost, and safety considerations. The following table summarizes the key quantitative data for some of the most common methods.

Oxidizing AgentReaction ConditionsYield (%)Melting Point (°C)PurityReference
Nitric Acid (conc.) 100 °C40160-161Recrystallized[1]
Potassium Permanganate Acidic medium---[2]

Note: Data for some methods are not fully available in the cited literature.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using different oxidizing agents.

Oxidation with Nitric Acid

This method utilizes concentrated nitric acid as the oxidant.

Experimental Workflow:

NitricAcidWorkflow cluster_procedure Experimental Procedure A Melt 10.0 g of phenylphosphinic acid in a round-bottom flask at 100 °C. B Carefully add 3.5 mL of concentrated nitric acid. A->B C Cool the reaction mixture to room temperature. B->C D Pour the resulting yellow solid into 100 mL of water. C->D E Extract the product with diethyl ether (3 x 50 mL). D->E F Dry the combined organic phase over MgSO₄. E->F G Remove the solvent under reduced pressure. F->G H Recrystallize the solid from diethyl ether to obtain a colorless solid. G->H

Caption: Workflow for the nitric acid oxidation of phenylphosphinic acid.

Detailed Protocol:

  • In a round-bottom flask equipped with a thermometer, 10.0 g (69.7 mmol) of phenylphosphinic acid is melted by heating to 100 °C.[1]

  • Concentrated nitric acid (3.5 mL, 54.4 mmol) is added carefully to the molten reactant.[1]

  • After the addition is complete, the reaction mixture is allowed to cool to room temperature, resulting in a yellow solid.[1]

  • The solid is then poured into 100 mL of water.[1]

  • The aqueous mixture is extracted with diethyl ether (3 x 50 mL).[1]

  • The combined organic extracts are dried over anhydrous magnesium sulfate.[1]

  • The solvent is removed by rotary evaporation.[1]

  • The crude product is purified by recrystallization from diethyl ether to yield this compound as a colorless solid.[1]

Quantitative Data:

  • Yield: 4.2 g (40%)[1]

  • Melting Point: 160-161 °C[1]

Oxidation with Potassium Permanganate

This method employs potassium permanganate as a strong oxidizing agent in an acidic medium. While a detailed preparative protocol with isolated yield is not fully described in the available literature, the stoichiometry of the reaction has been investigated.

Reaction Stoichiometry:

The reaction between phenylphosphinic acid and permanganate ion in an acidic medium proceeds with a stoichiometry of 2:1.[2]

2 C₆H₅P(O)(OH)H + MnO₄⁻ + 4H⁺ → 2 C₆H₅P(O)(OH)₂ + Mn³⁺ + H₂O

Conceptual Experimental Workflow:

PermanganateWorkflow cluster_procedure Conceptual Experimental Procedure A Dissolve phenylphosphinic acid in an acidic aqueous solution. B Slowly add a solution of potassium permanganate while monitoring the reaction. A->B C Decolorize any excess permanganate. B->C D Isolate the crude this compound. C->D E Purify the product, likely through recrystallization. D->E

Caption: Conceptual workflow for the potassium permanganate oxidation.

Note: Researchers intending to use this method should perform small-scale trials to optimize reaction conditions, including temperature, reaction time, and purification procedure, to achieve satisfactory yields and purity.

Conclusion

The synthesis of this compound from phenylphosphinic acid is most commonly achieved through oxidation. This guide has detailed the experimental protocol for the nitric acid oxidation method and provided insights into the use of potassium permanganate. The choice of a specific method will be dictated by the desired scale of the reaction, available resources, and purity requirements. Further research into optimizing the conditions for other oxidizing agents, such as hydrogen peroxide or persulfates, could lead to more environmentally benign and efficient synthetic routes. The provided data and protocols serve as a valuable resource for chemists in academia and industry engaged in the synthesis of this important organophosphorus compound.

References

Phenylphosphonic Acid (CAS 1571-33-1): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Synthesis, Properties, and Biological Significance of a Versatile Organophosphorus Compound

Phenylphosphonic acid (PPOA), a key organophosphorus compound, and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of PPOA, focusing on its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its emerging role in drug development as a modulator of critical biological pathways.

Core Properties and Data

This compound is a white to off-white crystalline powder that is soluble in water and various organic solvents.[1][2][3] Its chemical structure, characterized by a phenyl group directly bonded to a phosphorus atom, imparts unique properties that make it a versatile building block in organic synthesis.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₇O₃P[1][3]
Molecular Weight 158.09 g/mol [1]
Melting Point 162-164 °C[2][4][5]
Boiling Point 353.7 °C at 760 mmHg[6]
Density 1.412 g/mL at 25 °C[2]
Water Solubility 40.4 g/100 mL at 25 °C[6]
pKa₁ 1.83[7]
pKa₂ 7.07[2][7]
Spectral DataKey Peaks/CharacteristicsReference(s)
¹H NMR (DMSO-d₆) δ 7.38-7.54 (m, 3H), 7.64-7.79 (m, 2H), 7.99 (br, 2H)[8]
IR Spectrum Characteristic P=O, P-O-H, and P-C vibrations[9]
Safety and Handling Information

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard ClassificationGHS PictogramsHazard StatementsPrecautionary StatementsReference(s)
Acute Oral Toxicity DangerH302: Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.[3][8]
Skin Corrosion/Irritation DangerH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.[3][8]
Serious Eye Damage DangerH318: Causes serious eye damageP280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[3][8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research. The following sections provide step-by-step protocols for key experiments.

Synthesis of this compound via Oxidation of Phenylphosphinic Acid

This protocol describes the preparation of this compound through the oxidation of phenylphosphinic acid using nitric acid.[8]

Materials:

  • Phenylphosphinic acid

  • Concentrated nitric acid

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Melt 10.0 g (69.7 mmol) of phenylphosphinic acid in a round-bottom flask equipped with a thermometer.

  • Once the temperature reaches 100 °C, carefully add 3.5 mL (54.4 mmol) of concentrated nitric acid.

  • After the addition is complete, allow the reaction mixture to cool to room temperature. A yellow solid should form.

  • Pour the yellow solid into 100 mL of water.

  • Extract the product with three 50 mL portions of diethyl ether.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Remove the solvent using a rotary evaporator.

  • Recrystallize the resulting solid from diethyl ether to obtain a colorless solid product.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.[4][10]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) to control the pH and improve peak shape. A typical starting gradient could be 10-90% acetonitrile over 15 minutes.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

  • Analysis: Inject the standards and samples onto the HPLC system. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Assay by Acid-Base Titration

This protocol describes the determination of the purity of this compound using a standard acid-base titration.

Materials:

  • This compound sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Burette

  • Erlenmeyer flask

  • Analytical balance

Procedure:

  • Accurately weigh approximately 0.2 g of the this compound sample into an Erlenmeyer flask.

  • Dissolve the sample in approximately 50 mL of distilled water.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the this compound solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed. This compound has two acidic protons, and this endpoint corresponds to the neutralization of both.

  • Record the volume of NaOH solution used.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (V_NaOH × M_NaOH × MW_PPOA × 100) / (2 × W_sample)

    Where:

    • V_NaOH = Volume of NaOH solution used (L)

    • M_NaOH = Molarity of NaOH solution (mol/L)

    • MW_PPOA = Molecular weight of this compound (158.09 g/mol )

    • W_sample = Weight of the this compound sample (g)

    • The factor of 2 accounts for the two acidic protons of this compound.

Role in Drug Development and Signaling Pathways

This compound and its derivatives have garnered significant attention in drug discovery due to their ability to act as mimics of phosphates and carboxylates, enabling them to interact with and modulate the activity of various enzymes.[8]

Inhibition of Matrix Metalloproteinases (MMPs) in Cancer and Bone Resorption

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[8][11] Overexpression of certain MMPs is associated with pathological conditions such as cancer metastasis and excessive bone resorption in diseases like osteoporosis.[8][12] this compound derivatives have been investigated as inhibitors of MMPs.[2][5][8] The phosphonate group can act as a zinc-binding group, chelating the essential zinc ion in the active site of the enzyme and thereby inhibiting its activity.[8]

The following diagram illustrates a simplified workflow for screening this compound derivatives as potential MMP inhibitors.

MMP_Inhibitor_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_evaluation Lead Optimization cluster_preclinical Preclinical Studies start This compound Derivatives Synthesis assay MMP Enzyme Inhibition Assay start->assay ic50 Determine IC50 Values assay->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar lead Lead Compound Identification sar->lead animal In Vivo Animal Models (e.g., Cancer, Osteoporosis) lead->animal end Candidate for Clinical Trials animal->end Bone_Resorption_Inhibition cluster_osteoclast Osteoclast cluster_activation Activation Signals cluster_signaling Intracellular Signaling cluster_effector Effector Functions cluster_intervention Therapeutic Intervention rankl RANKL rank RANK Receptor rankl->rank Binds to nfkb NF-κB Pathway rank->nfkb Activates mapk MAPK Pathway rank->mapk Activates mmp MMP Synthesis & Secretion (e.g., MMP-9, MMP-13) nfkb->mmp Upregulates mapk->mmp Upregulates resorption Bone Resorption mmp->resorption Mediates ppa_inhibitor This compound-based MMP Inhibitor ppa_inhibitor->mmp Inhibits

References

Phenylphosphonic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, properties, and applications of phenylphosphonic acid and its derivatives in scientific research and pharmaceutical development.

This compound, an organophosphorus compound featuring a phenyl group directly bonded to a phosphorus atom, serves as a versatile building block and a molecule of significant interest in medicinal chemistry, materials science, and analytical chemistry. Its unique chemical properties, arising from the stable carbon-phosphorus bond and the acidic phosphonic acid moiety, have positioned it and its derivatives as crucial components in the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of this compound, including its fundamental molecular characteristics, detailed synthetic protocols, and its burgeoning applications in the field of drug discovery.

Core Molecular and Physical Properties

This compound, also known as benzenephosphonic acid, is a white crystalline solid at room temperature.[1] A summary of its key molecular and physical data is presented below.

PropertyValueSource
Molecular Formula C₆H₇O₃P[2][3][4]
Linear Formula C₆H₅P(O)(OH)₂
Molecular Weight 158.09 g/mol [2][3][4]
CAS Number 1571-33-1[3]
Melting Point 162-164 °C
Appearance White crystalline solid[1]

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed experimental protocols for two common synthetic routes.

Oxidation of Phenylphosphinic Acid

A prevalent method for the preparation of this compound involves the oxidation of phenylphosphinic acid.

Procedure:

  • 10.0 g (69.7 mmol) of phenylphosphinic acid is melted in a round-bottom flask equipped with a thermometer.

  • Once the temperature reaches 100 °C, 3.5 mL (54.4 mmol) of concentrated nitric acid is carefully added.

  • After the addition is complete, the reaction mixture is cooled to room temperature, resulting in a yellow solid.

  • The solid is then dissolved in 100 mL of water.

  • The aqueous solution is extracted three times with 50 mL portions of diethyl ether.

  • The combined organic phases are dried over magnesium sulfate (MgSO₄).

  • The solvent is removed under reduced pressure, and the resulting crude product is recrystallized from diethyl ether to yield a colorless solid.[2]

Oxidation of Phenylphosphonous Acid

Another synthetic approach utilizes the oxidation of phenylphosphonous acid with potassium permanganate.

Procedure:

  • A solution of 1 g (0.007 mole) of phenylphosphonous acid in 10 mL of acetone and 10 mL of water is prepared.

  • A solution of 0.281 g (0.007 mole) of sodium hydroxide in 10 mL of water is added to the phenylphosphonous acid solution until a pH of approximately 7 is achieved.

  • A solution of 0.663 g (0.007 mole) of potassium permanganate (KMnO₄) in 10 mL of water is added slowly to the vigorously stirred reaction mixture at 20-25 °C over 5 minutes.

  • The mixture is stirred for an additional 5 minutes at ambient temperature.

  • The reaction is then acidified with concentrated hydrochloric acid to a pH of 1.

  • A saturated sodium bisulfite solution is added to the mixture, which results in the formation of a precipitate.[5]

Analytical Characterization

High-performance liquid chromatography (HPLC) is a common technique for the analysis of this compound. A reverse-phase method can be employed using a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid.

Applications in Drug Development and Biological Research

The phosphonic acid functional group is a key pharmacophore in medicinal chemistry. Its structural analogy to the phosphate group allows phosphonic acid-containing molecules to act as mimics of natural phosphates, enabling them to function as enzyme inhibitors.[6] The carbon-phosphorus bond in phosphonates is significantly more resistant to enzymatic cleavage than the phosphoester bond in phosphates, leading to enhanced stability and making them attractive candidates for drug design.[6]

This compound and its derivatives have been investigated for a range of biological activities. For instance, studies on human osteosarcoma cells have shown that this compound can induce significant changes in gene expression, suggesting an impact on cellular pathways.[7] While the precise signaling pathways are a subject of ongoing research, the general mechanism often involves the inhibition of enzymes that process phosphate-containing substrates.

enzyme_inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Phosphonate Analogue Enzyme Enzyme Product Product Enzyme->Product catalyzes Substrate Phosphate-containing Substrate Substrate->Enzyme binds to Enzyme_i Enzyme Phosphonate This compound (or derivative) Phosphonate->Enzyme_i binds to active site No_Product Reaction Inhibited

Caption: General mechanism of enzyme inhibition by phosphonate analogues.

Experimental and Synthetic Workflows

The synthesis and derivatization of this compound are central to its application in research and development. The following diagram illustrates a typical workflow for the synthesis of dialkyl phenylphosphonates, which are common derivatives used in various applications.

synthetic_workflow start Start: This compound monoesterification Monoesterification (e.g., MW-assisted with alcohol) start->monoesterification monoester This compound Monoester monoesterification->monoester alkylation Alkylation (e.g., with alkyl halide) monoester->alkylation diester Dialkyl Phenylphosphonate alkylation->diester purification Purification (e.g., Chromatography) diester->purification analysis Analysis (e.g., NMR, HPLC, MS) purification->analysis final_product Final Product analysis->final_product

Caption: A generalized workflow for the two-step synthesis of dialkyl phenylphosphonates.

Conclusion

This compound is a foundational molecule with significant and expanding applications, particularly in the realm of drug discovery and materials science. Its straightforward synthesis and the stability of its derivatives make it an invaluable tool for researchers. The ability of the phosphonate group to mimic natural phosphates provides a powerful strategy for the design of enzyme inhibitors and other biologically active compounds. As research continues to uncover the nuanced roles of phosphonates in biological systems, the importance of this compound as a parent compound is set to grow, promising new avenues for therapeutic intervention and technological innovation.

References

Solubility Profile of Phenylphosphonic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenylphosphonic acid (PPA) in a range of organic solvents. Understanding the solubility characteristics of PPA is crucial for its application in various fields, including as a flame retardant, a catalyst, and an intermediate in the synthesis of pharmaceuticals and other organic compounds. This document presents quantitative solubility data, details the experimental methodologies for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound exhibits significant variability across different classes of organic solvents and is influenced by temperature. The following tables summarize the mole fraction solubility (x) of PPA in several organic solvents at various temperatures, as determined by the static analytical method.

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents

Temperature (K)n-PropanolAcetoneAcetonitrileEthyl AcetateChloroform
288.150.09890.08640.04660.02750.0079
293.150.11450.09980.05490.03280.0094
298.150.13230.11520.06450.03900.0112
303.150.15260.13280.07560.04620.0133
308.150.17580.15290.08840.05450.0158
313.150.20230.17600.10310.06420.0187
318.150.23270.20250.12010.07550.0221

Data sourced from a study by He et al. (2016).[1]

As the data indicates, the solubility of this compound increases with rising temperature in all tested solvents.[1] At any given temperature, the solubility follows the order: n-propanol > acetone > acetonitrile > ethyl acetate > chloroform.[1] Interestingly, this order does not directly correlate with the polarity of the solvents, suggesting that specific solute-solvent interactions play a more dominant role than polarity alone.[1] The principle of "like dissolves like" offers a partial explanation, where solvents with similar functional groups to PPA, such as the hydroxyl group in n-propanol and the carbonyl group in acetone, exhibit higher solvency.[1]

Experimental Protocols for Solubility Determination

The quantitative data presented in this guide was primarily obtained using the static analytical method, which is a type of isothermal saturation method coupled with gravimetric analysis.[1][2]

Principle of the Isothermal Saturation Method

This method relies on achieving a state of thermodynamic equilibrium between the solid solute and the solvent at a constant temperature.[3] An excess amount of the solid is agitated in the solvent for a sufficient duration to ensure the solution becomes saturated.[3] Once equilibrium is reached, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution is determined.[3]

Detailed Experimental Protocol (Static Analytical Method)
  • Apparatus Setup: A jacketed glass vessel with a working volume of approximately 120 mL is used as the equilibrium cell.[2] A magnetic stirrer is placed inside the vessel to ensure continuous agitation. The temperature of the cell is controlled to within ±0.05 K by circulating water from a thermostat through the jacket.[2] The internal temperature is monitored using a calibrated thermometer.[2]

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent within the equilibrium cell.[2] The cell is then sealed to prevent solvent evaporation.

  • Equilibration: The mixture is continuously stirred at a constant, preset temperature. The system is allowed to equilibrate for a minimum of 4 hours to ensure that the solution is fully saturated.[2]

  • Phase Separation and Sampling: After the equilibration period, stirring is stopped, and the solution is left undisturbed until the excess solid PPA has settled and the supernatant is clear.[2] A sample of the clear supernatant is then carefully withdrawn using a preheated syringe fitted with a PTFE filter (0.2 μm) to prevent any solid particles from being collected.[2]

  • Gravimetric Analysis:

    • A pre-weighed evaporating dish is used to collect the sampled saturated solution.[4]

    • The dish containing the solution is weighed to determine the total mass of the solution.[4]

    • The solvent is then evaporated from the solution by placing the dish in a vacuum drying oven at a temperature of 353.15 K until a constant weight is achieved.[2][4]

    • The dish with the dry solute (PPA) is weighed again.[4]

  • Calculation of Solubility: The mole fraction solubility (x) is calculated using the following formula: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

    • m₁ is the mass of the solute (PPA).

    • M₁ is the molar mass of the solute (PPA).

    • m₂ is the mass of the solvent.

    • M₂ is the molar mass of the solvent.[1]

    Each experiment is typically repeated multiple times (e.g., three times), and the average value is reported as the final solubility.[2]

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal saturation method.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess PPA to a known volume of solvent prep2 Place in jacketed equilibrium cell prep1->prep2 equil1 Set and maintain constant temperature prep2->equil1 equil2 Stir continuously for a set duration (e.g., >4h) equil1->equil2 samp1 Stop stirring and allow solid to settle equil2->samp1 samp2 Withdraw supernatant using a filtered syringe samp1->samp2 anal1 Weigh the collected saturated solution samp2->anal1 anal2 Evaporate solvent to obtain dry solute anal1->anal2 anal3 Weigh the dry solute anal2->anal3 anal4 Calculate mole fraction solubility anal3->anal4

References

Phenylphosphonic Acid: An In-Depth Technical Guide to its pKa Value in Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of phenylphosphonic acid in an aqueous environment. Understanding the pKa values is critical for predicting the ionization state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and interaction with biological targets. This document summarizes the reported pKa values, details the experimental methodologies for their determination, and provides a visual representation of the experimental workflow.

Quantitative Data Summary

This compound is a diprotic acid, characterized by two distinct dissociation constants, pKa1 and pKa2. The reported values in water at 25°C are summarized in the table below.

ParameterValueTemperature (°C)Reference
pKa11.8325[1][2][3][4][5]
pKa27.0725[1][2][4][5]

It is also noted that for aromatic phosphonic acids in general, the first pKa (pKa1) typically ranges from 1.1 to 2.3, and the second pKa (pKa2) ranges from 5.3 to 7.2[6].

Experimental Protocols for pKa Determination

The determination of the pKa values of this compound is primarily achieved through potentiometric titration and UV-Vis spectrophotometry. These methods allow for the precise measurement of the extent of ionization as a function of pH.

Potentiometric Titration

Potentiometric titration is a highly accurate and commonly used method for pKa determination. The procedure involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) while monitoring the pH using a calibrated electrode.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound of a known concentration (e.g., 0.01 M) in deionized water.

    • Prepare a standardized solution of a strong base, typically sodium hydroxide (e.g., 0.1 M), free from carbonate.

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength throughout the titration.

  • Apparatus Setup:

    • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01 and 7.01).

    • Place a known volume of the this compound solution into a thermostatted titration vessel.

    • Add the background electrolyte to the analyte solution.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a magnetic stirrer to ensure homogeneity of the solution.

  • Titration Procedure:

    • Record the initial pH of the this compound solution.

    • Add small, precise increments of the standardized strong base solution using a burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration past the second equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to obtain a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa1, and the point halfway between the first and second equivalence points gives pKa2.

    • Alternatively, the equivalence points can be determined from the first or second derivative of the titration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges of this compound.

  • Spectral Measurements:

    • Record the UV-Vis absorbance spectrum of the fully protonated form of this compound in a highly acidic solution (e.g., pH < 0).

    • Record the UV-Vis absorbance spectrum of the fully deprotonated form in a highly basic solution (e.g., pH > 9).

    • Prepare a series of solutions by adding a small, constant amount of the this compound stock solution to each of the buffer solutions.

    • Record the UV-Vis absorbance spectrum for each of these solutions.

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance difference between the protonated and deprotonated species is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting data will form a sigmoidal curve. The inflection point(s) of this curve correspond to the pKa value(s).

    • Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log((A - A_B) / (A_A - A)) where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated species, and A_B is the absorbance of the fully deprotonated species.

Visualizations

This compound Dissociation Pathway

Phenylphosphonic_Acid_Dissociation H2A This compound (H₂A) HA_minus Phenylphosphonate Monoanion (HA⁻) H2A->HA_minus pKa1 ≈ 1.83 A_2minus Phenylphosphonate Dianion (A²⁻) HA_minus->A_2minus pKa2 ≈ 7.07 pKa_Determination_Workflow cluster_prep 1. Preparation cluster_method 2. Measurement cluster_analysis 3. Data Analysis cluster_result 4. Result prep_analyte Prepare Analyte Solution (this compound) potentiometry Potentiometric Titration: Measure pH vs. Titrant Volume prep_analyte->potentiometry spectrophotometry UV-Vis Spectrophotometry: Measure Absorbance vs. pH prep_analyte->spectrophotometry prep_titrant Prepare Standardized Titrant (e.g., NaOH) prep_titrant->potentiometry prep_buffers Prepare Buffer Solutions (for Spectrophotometry) prep_buffers->spectrophotometry plot_titration Plot Titration Curve potentiometry->plot_titration plot_absorbance Plot Absorbance vs. pH spectrophotometry->plot_absorbance derivatives Calculate Derivatives (for Potentiometry) plot_titration->derivatives sigmoidal_fit Sigmoidal Curve Fitting plot_absorbance->sigmoidal_fit pka_values Determine pKa1 and pKa2 derivatives->pka_values sigmoidal_fit->pka_values

References

Phenylphosphonic Acid: A Technical Guide to Commercial Sources and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity levels, and analytical methodologies for phenylphosphonic acid (PPA). This crucial intermediate finds wide application in organic synthesis, materials science, and the pharmaceutical industry. Understanding its commercial landscape and purity is paramount for successful research and development.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers, catering to different scales of research and production. The purity of commercially available PPA typically ranges from 98% to over 99.5%. High-purity grades are essential for applications in drug development and other sensitive research areas where impurities could lead to undesirable side reactions or affect biological activity.

Several major chemical suppliers offer this compound. Below is a summary of prominent suppliers and their typically advertised purities. It is important to note that purity can vary between batches, and it is always recommended to consult the lot-specific Certificate of Analysis (CoA).

SupplierTypical Purity
Sigma-Aldrich (Merck)≥98%
Thermo Fisher Scientific (Alfa Aesar)98%, 99.60% (lot-specific)[1]
TCI (Tokyo Chemical Industry)>98.0%
Strem Chemicals98%
Santa Cruz BiotechnologyInquire for lot-specific data[2]
ClearsynthInquire for CoA[3]

A specific example from a Certificate of Analysis for a batch from Alfa Aesar (Thermo Fisher Scientific) showed an assay of 99.60% by HPLC, with a chloride content of 0.0018% and a water content of 0.07%[1].

Synthesis and Potential Impurities

Understanding the synthesis of this compound is key to anticipating potential impurities. Common synthetic routes include the hydrolysis of phenylphosphonic dichloride and the oxidation of phenylphosphinic acid[4][5].

A general workflow for the synthesis and purification of this compound is outlined below.

G General Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Starting_Materials Starting Materials (e.g., Phenylphosphonic dichloride) Reaction Reaction (e.g., Hydrolysis) Starting_Materials->Reaction Reagents Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization (e.g., from water) Crude_Product->Recrystallization Washing Washing (e.g., with cold water) Recrystallization->Washing Drying Drying (e.g., under vacuum) Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

A simplified workflow for PPA synthesis and purification.

Potential impurities that may be present in commercial this compound include:

  • Starting materials: Unreacted phenylphosphonic dichloride or phenylphosphinic acid.

  • Byproducts of synthesis: Benzene, hydrochloric acid, and other organophosphorus compounds.

  • Solvents: Residual solvents from the reaction and purification steps.

  • Water: this compound is hygroscopic and can absorb moisture from the atmosphere.

  • Inorganic salts: Chlorides and other salts.

Analytical Methods for Purity Assessment

A combination of analytical techniques is employed to determine the purity of this compound and to quantify any impurities.

The following diagram illustrates a typical analytical workflow for the quality control of this compound.

G Analytical Workflow for this compound Quality Control cluster_assays Purity and Impurity Profiling cluster_specific_tests Specific Tests Sample This compound Sample HPLC HPLC (Assay, Organic Impurities) Sample->HPLC qNMR qNMR (Assay, Structural Confirmation) Sample->qNMR Titration Acid-Base Titration (Assay) Sample->Titration GC GC (Residual Solvents) Sample->GC Karl_Fischer Karl Fischer Titration (Water Content) Sample->Karl_Fischer IC Ion Chromatography (Inorganic Anions, e.g., Cl-) Sample->IC Purity_Report Certificate of Analysis HPLC->Purity_Report qNMR->Purity_Report Titration->Purity_Report GC->Purity_Report Karl_Fischer->Purity_Report IC->Purity_Report

A comprehensive analytical workflow for PPA quality control.
High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound and for separating and quantifying organic impurities. A reverse-phase method is typically employed.

Experimental Protocol (General):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol). A simple mobile phase can consist of acetonitrile, water, and phosphoric acid[6].

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a suitable solvent.

  • Quantification: The purity is determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a certified reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for the accurate determination of purity without the need for a specific reference standard of the analyte. Both ¹H and ³¹P NMR can be utilized.

Experimental Protocol (¹H qNMR - General):

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquisition Parameters: Use a 90° pulse and a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T₁).

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Calculation: The purity of the this compound is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Acid-Base Titration

As a diprotic acid, this compound can be assayed by acid-base titration.

Experimental Protocol (General):

  • Titrant: A standardized solution of a strong base, typically sodium hydroxide (e.g., 0.1 M NaOH).

  • Indicator: A suitable pH indicator or a potentiometric endpoint detection system.

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in deionized water.

    • Titrate the solution with the standardized sodium hydroxide solution.

    • The endpoint is detected either by a color change of the indicator or by the inflection point in the potentiometric titration curve. Two equivalence points may be observed.

  • Calculation: The purity is calculated based on the volume of titrant consumed, its concentration, the stoichiometry of the reaction, and the weight of the sample.

Karl Fischer Titration

Karl Fischer titration is the standard method for determining the water content in a sample.

Experimental Protocol (General):

  • Apparatus: An automated Karl Fischer titrator (volumetric or coulometric). The coulometric method is suitable for very low water content.

  • Reagents: Karl Fischer reagents (e.g., a one-component or two-component system).

  • Procedure:

    • The titration vessel is conditioned to be anhydrous.

    • A known weight of the this compound sample is introduced into the vessel.

    • The sample is titrated with the Karl Fischer reagent until all the water has reacted.

  • Calculation: The instrument automatically calculates the water content, typically expressed as a percentage.

Conclusion

For researchers, scientists, and drug development professionals, a thorough understanding of the commercial sources and purity of this compound is critical. The choice of supplier and the required purity grade will depend on the specific application. The analytical methods outlined in this guide provide a framework for the quality assessment of this important chemical. It is always advisable to consult the supplier's Certificate of Analysis for lot-specific data and to perform in-house testing to verify the purity and suitability of the material for its intended use.

References

Health and safety data for phenylphosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: Health and Safety Data for Phenylphosphonic Acid

This technical guide provides a comprehensive overview of the health and safety data for this compound (CAS No: 1571-33-1). The information is intended for researchers, scientists, and professionals in drug development and chemical safety. This document summarizes key physico-chemical properties, toxicological data, and standardized experimental protocols.

Chemical and Physical Properties

This compound presents as a white to off-white crystalline powder or colorless leaf-like crystals.[1][2][3] It is soluble in water, alcohol, ether, and acetone, but insoluble in benzene and carbon tetrachloride.[1][4]

PropertyValueSource(s)
Molecular Formula C₆H₇O₃P[1][2]
Molar Mass 158.09 g/mol [5]
Melting Point 162-164 °C[1][3][4]
Boiling Point 241-243 °C[1][3][4]
Density 1.412 g/mL at 25 °C[1][3][4]
Water Solubility 40.4 g/100 mL at 25 °C[1]
Flash Point >110 °C (>230 °F)[1]
log Pow (Octanol/Water Partition Coefficient) 0.086[2]
Appearance White to off-white crystalline powder / Colorless leaf-like crystals[1][2][3]

Toxicological Data

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[5][6][7] It is also irritating to the respiratory system.[1][8]

EndpointTest TypeSpeciesRouteResultGHS ClassificationSource(s)
Acute Toxicity LD₅₀RatOral2000 mg/kgCategory 4 (Harmful if swallowed)[9]
Acute Toxicity LD₅₀MouseIntraperitoneal110 mg/kgNot Classified[9]
Skin Corrosion/Irritation Not specifiedNot specifiedDermalCauses severe skin burns and irritationCategory 1C / 2[2][5][8]
Eye Damage/Irritation Not specifiedNot specifiedOcularCauses serious eye damageCategory 1[2][5][8]
Respiratory Irritation Not specifiedNot specifiedInhalationMay cause respiratory irritationSTOT SE 3[2][6][8]
Carcinogenicity Not specifiedNot specifiedNot specifiedNo data available; not listed as a carcinogenNot Classified[2]
Mutagenicity Not specifiedNot specifiedNot specifiedNo data availableNot Classified

Ecotoxicological Data

Ecotoxicity data for this compound is limited. Most safety data sheets report that no data is available for toxicity to fish, daphnia, or algae.[10] However, its water solubility suggests it is likely to be mobile in the environment.[8] Based on available information, persistence is unlikely.[2][8]

EndpointSpeciesResultSource(s)
Toxicity to fish Not specifiedNo data available[10]
Toxicity to daphnia and other aquatic invertebrates Not specifiedNo data available[10]
Toxicity to algae Not specifiedNo data available[10]
Persistence and Degradability Not applicablePersistence is unlikely based on water solubility[2][8]
Bioaccumulative Potential Not applicableBioaccumulation is unlikely[2]

Experimental Protocols

While the specific historical studies detailing toxicological endpoints are not fully described in the available literature, the methodologies likely followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Representative Protocol: OECD 423)

The acute oral toxicity value (LD₅₀) of 2000 mg/kg in rats was likely determined using a method similar to the OECD Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method).

  • Objective : To determine the oral dose of a substance that causes mortality in 50% of a test group of animals (LD₅₀).

  • Test Animals : Healthy, young adult rats (e.g., Sprague-Dawley strain), typically 8-12 weeks old, are used. Animals are fasted prior to dosing.

  • Procedure : A stepwise procedure is used where a group of three animals of a single sex is dosed at one of the defined levels (e.g., 300, 2000, 5000 mg/kg). The substance is administered orally via gavage.

  • Observation : Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Endpoint : The LD₅₀ is determined based on the number of mortalities at specific dose levels. The result of 2000 mg/kg places this compound in GHS Category 4.

Skin Corrosion/Irritation (Representative Protocol: OECD 404)

The classification as causing severe skin burns and irritation suggests results consistent with those from a protocol like OECD Guideline 404.

  • Objective : To assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

  • Test Animals : Typically, a single healthy young adult albino rabbit is used for an initial test.

  • Procedure : A small amount (0.5 g) of the test substance is applied to a patch of shaved skin (approx. 6 cm²). The patch is covered with a gauze dressing for a specified exposure period, typically 4 hours.

  • Observation : After the patch is removed, the skin is evaluated for signs of erythema (redness) and edema (swelling) at graded intervals (e.g., 1, 24, 48, and 72 hours).

  • Endpoint : The severity and reversibility of the skin reactions are scored. Corrosive substances cause irreversible tissue destruction, while irritants cause reversible inflammatory changes.

Serious Eye Damage/Irritation (Representative Protocol: OECD 405)

The classification for serious eye damage is based on protocols similar to OECD Guideline 405.

  • Objective : To determine the potential of a substance to produce irritation or damage to the eye.

  • Test Animals : Healthy young adult albino rabbits with no pre-existing eye defects are used.

  • Procedure : A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation : The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals after instillation (e.g., 1, 24, 48, and 72 hours).

  • Endpoint : The severity of ocular lesions is scored. Substances causing irreversible tissue damage or significant, persistent inflammatory responses are classified as causing serious eye damage (Category 1).

Visualizations

The following diagrams illustrate a typical experimental workflow for toxicity testing and the logic for GHS hazard classification based on the observed effects of this compound.

GHS_Hazard_Classification cluster_exposure Exposure Route cluster_effect Observed Effect cluster_classification GHS Classification substance This compound oral Oral substance->oral dermal Dermal substance->dermal ocular Ocular substance->ocular inhalation Inhalation substance->inhalation harmful Harmful if Swallowed (LD50: 2000 mg/kg) oral->harmful burns Severe Skin Burns & Irritation dermal->burns eye_damage Serious Eye Damage ocular->eye_damage resp_irrit Respiratory Irritation inhalation->resp_irrit cat4 Acute Tox. 4 (H302) harmful->cat4 skin_corr Skin Corr. 1C (H314) burns->skin_corr eye_dam Eye Dam. 1 (H318) eye_damage->eye_dam stot STOT SE 3 (H335) resp_irrit->stot

Caption: GHS hazard classification pathway for this compound.

Acute_Oral_Toxicity_Workflow start Start: Select Test Method (e.g., OECD 423) acclimatize Animal Selection & Acclimatization (Healthy, young adult rats) start->acclimatize fasting Fasting Period (Overnight) acclimatize->fasting dosing Dosing (Stepwise procedure, 3 animals/step) Administer PPA via oral gavage fasting->dosing observation Observation Period (14 Days) Monitor clinical signs, body weight, mortality dosing->observation necropsy Gross Necropsy (All animals at end of study) observation->necropsy analysis Data Analysis Determine mortality pattern necropsy->analysis endpoint Endpoint Determination: Estimate LD50 & Classify Hazard analysis->endpoint

Caption: Experimental workflow for an acute oral toxicity study.

References

Early applications of phenylphosphonic acid in chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early Applications of Phenylphosphonic Acid in Chemistry

Introduction

This compound (PPA), with the chemical formula C₆H₅P(O)(OH)₂, is an organophosphorus compound featuring a phenyl group directly bonded to a phosphorus atom. This structure imparts unique chemical properties, including acidity, the ability to form stable complexes with metal ions, and thermal stability.[1][2] Early investigations into its chemistry revealed a range of applications stemming from these core characteristics. Initially synthesized via methods like the hydrolysis of benzene phosphono dichloride, its utility was quickly recognized in diverse fields.[1][3] This guide provides a technical overview of the foundational applications of this compound, focusing on its roles in corrosion inhibition, polymer chemistry, and organic synthesis, complete with experimental data and protocols.

Corrosion Inhibition

One of the most significant early applications of this compound was as a corrosion inhibitor, particularly for mild and carbon steel in aqueous environments.[4] Its effectiveness is greatly enhanced when used in synergistic combination with metal cations, most notably Zinc (Zn²⁺).[4][5] The mechanism involves the formation of a protective film on the metal surface, which adsorbs onto the metal and prevents corrosive reactions.[4][6] The phosphonate group coordinates with the metal surface and metal ions in the solution, while the phenyl group contributes to the hydrophobicity and stability of the protective layer.

Data Presentation: Efficacy of PPA in Corrosion Inhibition

The following table summarizes quantitative data from early studies on the synergistic corrosion inhibition effects of this compound (PPA) and Zinc ions (Zn²⁺) on steel.

Inhibitor SystemConcentration (ppm)MetalEnvironmentInhibition Efficiency (%)Reference
Sodium Salt of PPA + Zn²⁺300 (PPA) + 50 (Zn²⁺)Mild SteelNeutral aqueous, 60 ppm Cl⁻95[5]
PPA + Zn²⁺ + PolyacrylamideNot specifiedMild SteelNeutral aqueousMixed inhibitor action[4]
ATMP + Zn²⁺ (for comparison)200 (ATMP) + 50 (Zn²⁺)Mild SteelAqueous, 60 ppm Cl⁻98[7]

Note: ATMP (Aminotrimethylene phosphonic acid) is another phosphonate inhibitor shown for comparison.

Experimental Protocol: Weight-Loss Method for Corrosion Inhibition

This protocol describes a typical gravimetric method used in early studies to evaluate the efficiency of corrosion inhibitors.

Objective: To determine the corrosion inhibition efficiency of a this compound formulation on mild steel.

Materials:

  • Mild steel coupons of known dimensions and composition.

  • Aqueous solution containing a known concentration of corrosive ions (e.g., 60 ppm Cl⁻).

  • Inhibitor formulation: Sodium salt of this compound and ZnSO₄.

  • Polishing paper, acetone, distilled water.

  • Analytical balance.

Procedure:

  • Coupon Preparation: Mechanically polish the surface of the mild steel coupons, degrease with acetone, wash with distilled water, and dry.

  • Initial Measurement: Accurately weigh the prepared coupons to the nearest 0.1 mg (W₁).

  • Solution Preparation: Prepare two sets of the corrosive aqueous solution. One serves as a blank (control), and the other is dosed with the inhibitor formulation (e.g., 300 ppm PPA + 50 ppm Zn²⁺).[5]

  • Immersion: Immerse the pre-weighed coupons in both the blank and the inhibitor-containing solutions for a specified period (e.g., 24-72 hours) at a constant temperature.

  • Post-Immersion Cleaning: After the immersion period, remove the coupons. Clean them with a suitable cleaning solution to remove corrosion products, wash with distilled water, dry, and re-weigh (W₂).

  • Calculation:

    • Calculate the corrosion rate (CR) in both the blank (CR_blank) and inhibited (CR_inh) solutions using the formula: CR = (W₁ - W₂) / (Area * Time).

    • Calculate the Inhibition Efficiency (IE) using the formula: IE (%) = [(CR_blank - CR_inh) / CR_blank] * 100.

Workflow Visualization: Corrosion Inhibition Testing

Corrosion_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Polish and Clean Steel Coupon B Weigh Coupon (W_initial) A->B E Immerse Coupon in Blank Solution B->E Simultaneous Immersion F Immerse Coupon in Inhibited Solution B->F Simultaneous Immersion C Prepare Corrosive Solution (e.g., 60 ppm Cl-) C->E C->F D Prepare Inhibitor Solution (PPA + Zn2+) D->F G Remove and Clean Coupons E->G F->G H Weigh Coupons (W_final) G->H I Calculate Weight Loss and Corrosion Rate H->I J Calculate Inhibition Efficiency (%) I->J

Caption: Experimental workflow for evaluating corrosion inhibitor efficiency.

Applications in Polymer Chemistry and Materials Science

This compound and its derivatives were identified early on as valuable additives and intermediates in polymer science.[3]

  • Flame Retardants: One of its key uses is as a flame retardant additive in resins like unsaturated polyesters and polyurethanes.[3] The phosphorus content contributes to char formation upon combustion, which acts as an insulating barrier and suppresses the fire.

  • Polymerization Catalyst/Modifier: It can act as a catalyst for esterification reactions between carboxylic acids and alcohols and can be added to nylon to enhance polymerization.[3]

  • Precursor to Hybrid Materials: PPA reacts with zirconium salts to form layered phenylphosphonate-zirconium materials. These organic-inorganic hybrids possess the stability of an inorganic framework with the functional flexibility of organic groups, making them useful in materials science.[3]

Logical Relationship: PPA Properties to Applications

PPA_Properties_Applications PPA Phenylphosphonic Acid (PPA) Prop1 Phosphonic Acid Group (-PO(OH)2) PPA->Prop1 Prop2 Phenyl Group (C6H5-) PPA->Prop2 Prop3 Forms Metal Complexes PPA->Prop3 Prop4 Thermal Stability PPA->Prop4 App1 Corrosion Inhibition Prop1->App1 Adsorption App3 Catalysis Prop1->App3 App4 Polymer Synthesis Prop1->App4 App2 Flame Retardancy Prop2->App2 Charring Prop3->App1 Film Formation Prop4->App2

Caption: Relationship between PPA's chemical properties and its applications.

Organic Synthesis and Catalysis

This compound serves both as a precursor for other organophosphorus compounds and as a catalyst in its own right.

  • Intermediate: It is a key intermediate for producing various derivatives, including pesticides, antifouling paint agents, and light/heat stabilizers.[1][3][8]

  • Catalyst: PPA has been found to be an efficient and reusable heterogeneous catalyst for multi-component reactions, such as the phospha-Mannich (Kabachnik–Fields) reaction, which is crucial for synthesizing α-aminophosphonates—compounds with significant potential biological activity.[9]

Experimental Protocol: Synthesis of this compound

This protocol is based on the oxidation of phenylphosphinic acid, a common laboratory-scale synthesis.[10]

Objective: To synthesize this compound via the oxidation of phenylphosphinic acid.

Materials:

  • Phenylphosphinic acid

  • Concentrated nitric acid (HNO₃)

  • Diethylether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, thermometer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask, melt 10.0 g of phenylphosphinic acid.

  • Oxidation: Once the temperature reaches 100 °C, carefully add 3.5 mL of concentrated nitric acid. An exothermic reaction will occur.

  • Cooling and Quenching: After the reaction subsides, allow the mixture to cool to room temperature. The resulting yellow solid is then poured into 100 mL of water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with three 50 mL portions of diethylether.

  • Drying and Isolation: Combine the organic extracts and dry them over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the diethylether using a rotary evaporator. The crude product can be further purified by recrystallization from diethylether to yield a colorless solid.

Reaction Visualization: Synthesis of this compound

Caption: Oxidation of phenylphosphinic acid to this compound.

Conclusion

From its early discovery, this compound demonstrated remarkable versatility. Its foundational applications as a corrosion inhibitor, a flame retardant, and a synthetic intermediate laid the groundwork for the development of more complex organophosphorus chemistry. The principles observed in these early studies—such as its synergistic action with metal ions and its ability to form stable protective films and participate in polymerization—continue to be relevant in modern materials science, drug development, and industrial chemistry. The detailed protocols and data from this era provide valuable insights for contemporary researchers exploring the vast potential of phosphonic acids.

References

Methodological & Application

Application Notes and Protocols: Phenylphosphonic Acid in Esterification Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphonic acid (PPA) is a versatile organophosphorus compound that plays a significant role in various chemical transformations. While it possesses acidic protons and could theoretically function as a Brønsted acid catalyst, its primary and well-documented role in esterification reactions is that of a reactant. This document provides detailed application notes and protocols for the esterification of this compound to synthesize valuable phenylphosphonate mono- and diesters. These products are important intermediates in organic synthesis and have applications in medicinal chemistry and materials science.

The protocols detailed below focus on two principal methods for the esterification of this compound: microwave-assisted direct esterification and alkylating esterification.[1]

I. Microwave-Assisted Direct Esterification of this compound

Microwave-assisted synthesis offers a significant advantage over conventional heating methods, often leading to shorter reaction times, higher yields, and cleaner reactions.[1][2] In the context of this compound esterification, microwave irradiation facilitates the reaction with alcohols, particularly in the presence of an ionic liquid catalyst, to selectively produce monoesters.

A. Key Applications
  • Synthesis of Phenylphosphonate Monoesters: This method is highly efficient for the selective synthesis of mono-alkoxy phenylphosphonic acids.

  • Intermediate Synthesis: The resulting monoesters can be valuable intermediates for the synthesis of more complex molecules, including dissymmetric phosphonates.

B. Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the microwave-assisted direct esterification of this compound with various alcohols.

AlcoholCatalystTemperature (°C)Time (min)Conversion (%)Monoester Yield (%)Diester Yield (%)
Ethanol[bmim][BF4]180451008218
n-Butanol[bmim][BF4]180451009010
n-Octanol[bmim][BF4]18060958510
EthanolNone20012030282

Data compiled from multiple sources.[1][2]

C. Experimental Protocol

General Procedure for Microwave-Assisted Direct Monoesterification of this compound: [1]

  • To a microwave process vial, add this compound (1.0 eq.), the desired alcohol (15 eq.), and [bmim][BF4] (0.1 eq.).

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of a microwave reactor.

  • Set the reaction temperature to 180°C and the irradiation time to 45-60 minutes, with magnetic stirring.

  • Monitor the reaction progress using ³¹P NMR spectroscopy.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pure phenylphosphonate monoester.

D. Logical Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product PPA This compound MW Microwave Irradiation (180°C, 45-60 min) PPA->MW Alcohol Alcohol (15 eq.) Alcohol->MW Catalyst [bmim][BF4] (0.1 eq.) Catalyst->MW Evaporation Evaporation of Excess Alcohol MW->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Monoester Phenylphosphonate Monoester Chromatography->Monoester

Caption: Workflow for Microwave-Assisted Monoesterification.

II. Alkylating Esterification of Phenylphosphonate Monoesters

For the synthesis of phenylphosphonate diesters, particularly dissymmetric ones, a two-step approach is often most effective. The first step involves the monoesterification as described above. The second step is an alkylating esterification of the resulting monoester. This method avoids the formation of symmetric diesters as byproducts.[1]

A. Key Applications
  • Synthesis of Symmetric and Dissymmetric Phenylphosphonate Diesters: This protocol allows for the controlled synthesis of diesters with two identical or two different alkyl groups.

  • Fine Chemical Synthesis: The resulting diesters are valuable fine chemicals and building blocks in organic synthesis.

B. Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the alkylating esterification of phenylphosphonate monoesters.

MonoesterAlkyl HalideBaseTemperature (°C)Time (h)Diester Yield (%)
Monobutyl PhenylphosphonateEthyl IodideTriethylamine850.571
Monobutyl PhenylphosphonatePropyl BromideTriethylamine850.568
Monoethyl PhenylphosphonateButyl BromideTriethylamine850.572
Monobutyl PhenylphosphonateButyl BromideK₂CO₃/TEBAC851.058

Data compiled from multiple sources.[1][3]

C. Experimental Protocol

General Procedure for Alkylating Esterification of Phenylphosphonate Monoesters: [1][3]

  • In a reaction vial, dissolve the phenylphosphonate monoester (1.0 eq.) and the corresponding alkyl halide (1.0 eq.) in a suitable solvent (e.g., acetonitrile) or run the reaction neat.

  • Add triethylamine (1.1 eq.) as a base.

  • Seal the vial and heat the mixture to 85°C with stirring for 0.5-1 hour. Microwave irradiation can also be utilized to accelerate the reaction.

  • Monitor the reaction by TLC or ³¹P NMR spectroscopy.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate (triethylammonium salt) forms, filter it off.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure phenylphosphonate diester.

D. Signaling Pathway/Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Monoester Phenylphosphonate Monoester Anion Phosphonate Anion Monoester->Anion Deprotonation AlkylHalide Alkyl Halide Salt Triethylammonium Halide AlkylHalide->Salt Diester Phenylphosphonate Diester AlkylHalide->Diester Base Triethylamine Base->Anion Base->Salt Anion->Diester SN2 Attack

Caption: Mechanism of Alkylating Esterification.

III. This compound in Esterification of Alcohols

While the primary role of this compound in esterification is as a reactant, it is worth noting a kinetic study on the esterification of ethylene glycol with this compound.[4] This reaction, however, still involves the consumption of this compound to form the corresponding ester, not its catalytic turnover. The study determined the reaction to follow pseudo-second-order kinetics.[4]

Conclusion

This compound is a key substrate for the synthesis of phenylphosphonate mono- and diesters through methods such as microwave-assisted direct esterification and alkylating esterification. These protocols provide efficient and selective routes to valuable organophosphorus compounds. While the catalytic application of this compound in the esterification of other carboxylic acids is not extensively documented, its role as a reactant is well-established and offers significant synthetic utility for researchers in drug development and other scientific fields. The provided data and protocols serve as a practical guide for the synthesis and application of phenylphosphonate esters.

References

Application Notes and Protocols for Surface Modification of Metal Oxides using Phenylphosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of phenylphosphonic acid (PPA) for the surface modification of metal oxide nanoparticles. This technique is pivotal for enhancing the stability, biocompatibility, and functionality of metal oxides for a range of applications, including drug delivery, biosensing, and diagnostics.

Introduction to this compound Surface Modification

This compound is an organophosphorus compound that serves as an effective surface modifier for various metal oxides, such as titanium dioxide (TiO₂), zinc oxide (ZnO), and iron oxides (e.g., superparamagnetic iron oxide nanoparticles or SPIONs). The phosphonic acid group forms strong, stable covalent bonds (M-O-P) with the metal oxide surface by reacting with surface hydroxyl groups.[1] This modification imparts a new set of physicochemical properties to the nanoparticles, largely determined by the phenyl group, which can be further functionalized for specific applications.

The robust nature of the phosphonate-metal oxide bond ensures the long-term stability of the surface coating, which is critical for biomedical applications where nanoparticles are exposed to physiological conditions.[2] By modifying the surface with PPA, researchers can control properties such as hydrophobicity, surface charge, and biocompatibility, and can also introduce functional handles for the covalent attachment of drugs, targeting ligands, or imaging agents.[3]

Key Applications

The surface modification of metal oxides with this compound opens up a wide array of applications in the biomedical and pharmaceutical fields:

  • Drug Delivery: PPA-modified nanoparticles can be used as carriers for therapeutic agents. The phenyl group can be functionalized to attach drug molecules, and the modified surface can improve the drug loading capacity and control the release profile.[4][5] For instance, pH-responsive ZnO nanoparticles tagged with phenylboronic acid (a derivative of PPA) have been developed for targeted chrysin delivery to lung cancer cells.[4]

  • Biosensing: The functionalized surface of metal oxide nanoparticles can be used to immobilize biomolecules such as enzymes, antibodies, or DNA, creating highly sensitive and specific biosensors.[6][7][8] The modification enhances the stability and biological activity of the immobilized molecules.

  • Biomedical Imaging: Superparamagnetic iron oxide nanoparticles modified with PPA can be used as contrast agents in Magnetic Resonance Imaging (MRI).[3][9] The surface modification improves their stability and biocompatibility in vivo.

  • Improved Nanoparticle Stability: PPA modification can prevent the agglomeration of nanoparticles in solution, which is a common challenge.[10] This is crucial for maintaining the desired nanoparticle size and properties for various applications. The stability of ZnO nanoparticles, for example, has been shown to increase with perfluorinated phosphonic acid modifications.[11][12][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the surface modification of metal oxides with phosphonic acids.

Table 1: Surface Characterization of this compound Modified Metal Oxides

Metal OxidePhosphonic Acid DerivativeSurface Coverage / Grafting DensityZeta Potential (mV)Reference
TiO₂This compound (PPA)3.0 cyanurate molecules/nm² (for a PPA derivative)Not Reported[15]
ZnOPerfluorinated Phosphonic AcidsHigher weight loss in TGA indicates higher surface concentrationFrom -11.48 (unmodified) to -89.12 (modified) in THF[12]
Iron OxideDodecylphosphonic acid imidazolium bromide1.18 porphyrin molecules/nm² (for a PPA derivative)Positive surface charge after modification[10]
ITOPentafluorobenzyl phosphonic acid (PFBPA)Similar to or greater than dip-coating methodWork function shift increases with deposition temperature[16][17]

Table 2: Stability of Phosphonic Acid Coatings on Metal Oxides

Metal OxidePhosphonic AcidStability ConditionsOutcomeReference
Stainless Steel (as oxide model)Alkylphosphonic acids (C12-C18)30 days in acid, neutral, and physiological solutionsExcellent stability[2]
Iron Oxide NanoparticlesPLink-PEGUp to 6 days in water and cryoprotective agentsIncreased colloidal stability[18]
TiO₂Alkylphosphonic acidsNot specifiedStrong binding[19]

Table 3: Drug Loading and Release from Functionalized ZnO Nanoparticles

Nanoparticle FormulationDrugDrug Loading Content (%)Drug Encapsulation Efficiency (%)Reference
ZnO-PBA-ChryChrysin30.5644[4]

Experimental Protocols

This section provides detailed protocols for the surface modification of metal oxide nanoparticles with this compound.

Protocol 1: Solution-Phase Modification of TiO₂ Nanoparticles

This protocol is adapted from a microwave-assisted method for modifying P25 TiO₂ with this compound.[1]

Materials:

  • P25 TiO₂ powder

  • This compound (PPA)

  • Milli-Q water

  • Ethanol

  • Centrifuge

  • Microwave reactor (optional, conventional heating can be used)

Procedure:

  • Dispersion: Disperse 1 g of TiO₂ powder in 20 ml of a 0.1 M solution of PPA in Milli-Q water (316 mg PPA in 20 ml water).

  • Reaction:

    • Microwave-assisted: Place the dispersion in a microwave reactor and heat to the desired temperature (e.g., 100°C) for a specified time.

    • Conventional: Stir the dispersion at a controlled temperature (e.g., room temperature or elevated temperatures) for several hours to overnight.

  • Washing: After the reaction, centrifuge the mixture to separate the modified TiO₂ nanoparticles.

  • Purification: Wash the nanoparticles repeatedly with Milli-Q water and then with ethanol to remove any unreacted PPA and byproducts.

  • Drying: Dry the purified nanoparticles in an oven at a suitable temperature (e.g., 60-80°C) overnight.

Characterization:

  • FTIR: To confirm the presence of P-O-Ti bonds and the phenyl group.

  • Solid-state ³¹P-NMR: To analyze the binding mode of the phosphonic acid to the TiO₂ surface.[1]

  • TGA: To quantify the amount of PPA grafted onto the surface.

  • TEM/SEM: To observe the morphology and dispersion of the modified nanoparticles.

Protocol 2: Solid-State Modification of Metal Oxides by Reactive Milling

This protocol describes a solvent-free method for grafting phenyl phosphinic acid onto metal oxide surfaces.[20]

Materials:

  • Metal oxide powder (e.g., V₂O₅, ZrO₂, SnO₂)

  • Phenylphosphinic acid

  • Planetary ball mill

Procedure:

  • Mixing: Mix the metal oxide powder and phenylphosphinic acid in a desired molar ratio in the milling jar.

  • Milling: Perform reactive milling in a high-energy planetary ball mill for a specific duration and at a set rotation speed. The milling process provides the energy for the grafting reaction.

  • Purification: After milling, the resulting hybrid material can be washed with a suitable solvent (e.g., water) to remove any unreacted starting material. Phenylphosphinic acid is water-soluble, while the grafted material is insoluble.[20]

  • Drying: Dry the final product.

Characterization:

  • FTIR: To confirm the grafting of the phenylphosphinic acid.

  • TGA: To assess the thermal stability of the hybrid material.[20]

  • SEM-EDX: To analyze the morphology and elemental composition, confirming the presence of phosphorus.[20]

Visualizations

Diagram 1: General Workflow for Surface Modification

G cluster_start Starting Materials cluster_process Modification Process cluster_purification Purification cluster_end Final Product cluster_characterization Characterization MetalOxide Metal Oxide Nanoparticles Reaction Reaction/ Grafting MetalOxide->Reaction PPA Phenylphosphonic Acid (PPA) PPA->Reaction Washing Washing Reaction->Washing Drying Drying Washing->Drying ModifiedNP PPA-Modified Nanoparticles Drying->ModifiedNP FTIR FTIR ModifiedNP->FTIR NMR NMR ModifiedNP->NMR TGA TGA ModifiedNP->TGA Microscopy Microscopy ModifiedNP->Microscopy

Caption: Workflow for PPA surface modification of metal oxides.

Diagram 2: Signaling Pathway for Targeted Drug Delivery

This diagram illustrates the logical pathway for targeted drug delivery using PPA-functionalized nanoparticles, as described for phenylboronic acid-modified ZnO nanoparticles.[4]

G cluster_delivery Targeted Delivery cluster_release Drug Release cluster_effect Cellular Effect NP PBA-ZnO-Drug Nanoparticle Binding Targeted Binding NP->Binding Receptor Overexpressed Sialic Acid Receptors on Cancer Cell Receptor->Binding AcidicEnv Acidic Tumor Microenvironment Binding->AcidicEnv Internalization Release pH-Responsive Drug Release AcidicEnv->Release ROS Oxidative Stress (ROS) Release->ROS Apoptosis Intrinsic Cell Death ROS->Apoptosis CellCycle Cell Cycle Arrest ROS->CellCycle

Caption: Targeted drug delivery pathway using functionalized ZnO NPs.

Diagram 3: Binding Mechanism of Phosphonic Acid to Metal Oxide

This diagram illustrates the condensation reaction between a phosphonic acid and the hydroxyl groups on a metal oxide surface.[1]

Caption: Phosphonic acid binding to a metal oxide surface.

References

Phenylphosphonic Acid in the Formation of Self-Assembled Monolayers (SAMs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formation of self-assembled monolayers (SAMs) using phenylphosphonic acid (PPA). PPA SAMs offer a robust and versatile platform for surface modification of various metal oxides, enabling advancements in organic electronics, biosensors, and corrosion protection.

Introduction

This compound (C₆H₅PO(OH)₂) is an organophosphorus compound that readily forms well-ordered and stable self-assembled monolayers on a variety of metal oxide surfaces.[1][2] The phosphonic acid headgroup (-PO(OH)₂) exhibits a strong affinity for metal oxides such as indium tin oxide (ITO), zinc oxide (ZnO), titanium dioxide (TiO₂), and aluminum oxide (Al₂O₃), forming strong covalent or hydrogen bonds with the surface hydroxyl groups.[3][4] The phenyl group provides a well-defined organic interface with tunable properties.

The formation of PPA SAMs allows for precise control over surface properties, including wettability, work function, and chemical reactivity.[5][6] This makes them highly valuable in a range of applications:

  • Organic Electronics: PPA SAMs can be used to modify the interface between transparent conductive oxides and organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), improving charge injection/extraction and overall device performance.[5][6]

  • Biosensors: The functionalizable phenyl ring allows for the immobilization of biomolecules, making PPA SAMs a stable platform for the development of sensitive and selective biosensors.[4]

  • Corrosion Protection: The dense, hydrophobic monolayer formed by PPA can act as a barrier against corrosive agents, protecting the underlying metal substrate.[3][7]

Quantitative Data Summary

The following tables summarize key quantitative data for PPA SAMs on various substrates as reported in the literature.

Table 1: Water Contact Angles of this compound SAMs on Different Substrates

SubstrateSolvent for SAM formationWater Contact Angle (°)Reference(s)
Indium Tin Oxide (ITO)Tetrahydrofuran (THF)59-70[8]
Indium Tin Oxide (ITO)Various (low dielectric constant)Higher angles indicate better SAMs[9]
Zinc Oxide (ZnO)Tetrahydrofuran (THF)Not specified, but SAM formation confirmed[10]
Aluminum Oxide (Al₂O₃)Not specifiedNot specified, but SAM formation confirmed[3]
Titanium Dioxide (TiO₂)Not specifiedNot specified, but SAM formation confirmed[11][12]

Table 2: Structural Properties of this compound SAMs

SubstratePropertyValueTechnique(s)Reference(s)
Indium Zinc Oxide (IZO)Phenyl ring tilt angle from surface normal12-16°NEXAFS, PM-IRRAS[5][6][13]
Zinc Oxide (ZnO)Thermal stabilityStable up to 550 KThermal Desorption Spectroscopy (TDS)[14]
Titanium Dioxide (TiO₂) (rutile)Thermal stability of monolayerStable up to 780 KX-ray Photoelectron Spectroscopy (XPS)[12]
Aluminum Oxide (Al₂O₃)Thermal stabilityBackbone-specific degradation above 523 KX-ray Photoelectron Spectroscopy (XPS)[15]

Experimental Protocols

The following are detailed protocols for the formation of PPA SAMs on common metal oxide substrates.

General Considerations
  • Substrate Cleaning: Thorough cleaning of the substrate is critical for the formation of a high-quality SAM. The goal is to remove organic contaminants and to ensure a hydroxylated surface.

  • Solvent Choice: The choice of solvent can significantly impact the quality of the SAM. Solvents with low dielectric constants that do not strongly coordinate with the surface are generally preferred for forming dense and stable monolayers.[9] Anhydrous solvents are recommended to prevent unwanted reactions.[10]

  • PPA Solution: A typical concentration for the PPA solution is 1 mM.[8][10] Solutions should be freshly prepared.

Protocol for PPA SAM Formation on Indium Tin Oxide (ITO)
  • Substrate Cleaning:

    • Sonicate the ITO substrate sequentially in acetone and ethanol.

    • Perform a UV/Ozone cleaning for 15 minutes to remove organic residues and hydroxylate the surface.[16]

    • Alternatively, a base cleaning procedure can be used.[17]

  • SAM Deposition:

    • Immerse the cleaned and dried ITO substrate in a 1 mM solution of PPA in anhydrous tetrahydrofuran (THF) for 6-24 hours.[8][10] The immersion should be carried out in a sealed vessel to prevent solvent evaporation and contamination.

  • Rinsing:

    • After immersion, rinse the substrate thoroughly with the same solvent (THF) to remove any physisorbed molecules.

  • Drying:

    • Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).

  • (Optional) Annealing:

    • Annealing the sample on a hot plate at 140 °C in ambient atmosphere can improve the stability and ordering of the SAM.[10]

Protocol for PPA SAM Formation on Zinc Oxide (ZnO)
  • Substrate Cleaning:

    • For single-crystal ZnO, sputtering with argon ions followed by annealing in UHV can be used for ultimate cleanliness.[16]

    • For polycrystalline ZnO films or nanostructures, a sequence of sonication in acetone and ethanol, followed by UV/Ozone treatment is effective.[16][18]

  • SAM Deposition:

    • Immerse the cleaned ZnO substrate in a 1 mM solution of PPA in anhydrous tetrahydrofuran (THF) for 6 hours.[10] All steps should be performed in Teflon vessels to avoid non-specific adsorption.[10]

  • Rinsing and Drying:

    • Rinse the substrate with fresh THF and dry with a stream of inert gas.

  • Annealing:

    • Anneal the sample at 140 °C on a hot plate under ambient atmosphere.[10]

Protocol for PPA SAM Formation on Titanium Dioxide (TiO₂)
  • Substrate Cleaning:

    • Clean the TiO₂ substrate by sonication in appropriate organic solvents.

    • For single-crystal studies, in-situ preparation by sputtering and annealing is common.[12]

  • SAM Deposition:

    • For solution-based deposition, immerse the cleaned TiO₂ substrate in a solution of PPA. While a specific protocol for PPA was not detailed in the provided results, a general method involves dispersing TiO₂ powder in a PPA solution (e.g., 0.1 M in water) and stirring for 24 hours at room temperature.[19]

  • Post-Deposition Treatment:

    • After deposition, the substrate is typically washed extensively to remove unbound PPA and then dried.[19]

    • Thermal annealing can be used to promote covalent bond formation between the phosphonic acid and the TiO₂ surface.[11]

Visualizations

Experimental Workflow for PPA SAM Formation

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing Cleaning Substrate Cleaning (e.g., Sonication, UV/Ozone) Drying1 Drying (Inert Gas Stream) Cleaning->Drying1 Immersion Immerse Substrate (6-24 hours) Drying1->Immersion Solution Prepare 1 mM PPA Solution (e.g., in anhydrous THF) Solution->Immersion Rinsing Rinse with Solvent Immersion->Rinsing Drying2 Drying (Inert Gas Stream) Rinsing->Drying2 Annealing Optional Annealing (e.g., 140°C) Drying2->Annealing Characterization Surface Characterization (Contact Angle, XPS, etc.) Annealing->Characterization

Caption: Experimental workflow for the formation of PPA SAMs.

Binding Modes of this compound on a Metal Oxide Surface

G cluster_surface Metal Oxide Surface cluster_ppa This compound M1 M-OH M2 M-OH M3 M-OH Phenyl Phenyl (C₆H₅) P P Phenyl->P P->M1 Condensation (forms M-O-P bond) O1 =O P->O1 OH1 -OH P->OH1 OH2 -OH P->OH2 Monodentate Monodentate Bidentate Bidentate Tridentate Tridentate note M = Metal atom (e.g., In, Zn, Ti, Al) Binding can be monodentate, bidentate, or tridentate depending on surface and conditions.

Caption: PPA binding to a hydroxylated metal oxide surface.

Application in Organic Electronics

G TCO Transparent Conductive Oxide (e.g., ITO, ZnO) SAM PPA SAM TCO->SAM Interface Modification Organic Organic Semiconductor SAM->Organic Improved Charge Injection/Extraction Metal Metal Contact Organic->Metal note PPA SAM modifies the work function of the TCO, reducing the energy barrier for charge transport.

Caption: Role of PPA SAMs in an organic electronic device.

References

Application Notes and Protocols: Phenylphosphonic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of phenylphosphonic acid as a ligand in the synthesis of Metal-Organic Frameworks (MOFs). It covers synthetic procedures, and applications in catalysis, drug delivery, and gas adsorption, complete with quantitative data, detailed methodologies, and visual diagrams to illustrate key processes.

Introduction to this compound-Based MOFs

This compound and its derivatives are increasingly utilized as organic linkers in the construction of MOFs. The phosphonate group (-PO₃H₂) offers a higher coordination number and stronger metal-ligand bonds compared to carboxylates, leading to MOFs with enhanced thermal and chemical stability. These robust frameworks are promising candidates for a variety of applications, from industrial catalysis to advanced drug delivery systems.

I. Synthesis of this compound-Based MOFs

This section details the synthesis of a zirconium-based this compound MOF (Zr-PPA MOF) via a solvothermal method. This protocol can be adapted for other metal precursors and substituted phenylphosphonic acids.

Experimental Protocol: Solvothermal Synthesis of Zr-PPA MOF

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (C₆H₅PO₃H₂)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • 20 mL scintillation vials or Teflon-lined autoclave

  • Analytical balance

  • Sonicator

  • Oven

  • Centrifuge

Procedure:

  • Precursor Solution Preparation: In a typical synthesis, dissolve zirconium(IV) chloride (0.1 mmol, 23.3 mg) and this compound (0.1 mmol, 15.8 mg) in 10 mL of DMF in a 20 mL scintillation vial.

  • Sonication: Sonicate the mixture for 15-20 minutes until a homogeneous solution is obtained.

  • Reaction: Tightly cap the vial and place it in an oven preheated to 120 °C for 24 hours.

  • Cooling and Collection: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white crystalline product should be visible at the bottom of the vial.

  • Washing: Decant the supernatant. Add 10 mL of fresh DMF to the vial and centrifuge at 8000 rpm for 10 minutes to collect the solid. Repeat this washing step three times.

  • Solvent Exchange: To remove residual DMF from the pores of the MOF, perform a solvent exchange. Suspend the washed product in 10 mL of ethanol and let it stand for 24 hours. Replace the ethanol with a fresh portion and repeat the process for a total of three exchanges.

  • Activation: After the final ethanol wash, decant the solvent and dry the product under vacuum at 150 °C for 12 hours. This activation step removes any remaining solvent molecules from the pores.

  • Characterization: The resulting white powder can be characterized using techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity, Scanning Electron Microscopy (SEM) to observe morphology, and gas adsorption analysis to determine surface area and porosity.

Logical Workflow for Zr-PPA MOF Synthesis

cluster_synthesis Solvothermal Synthesis of Zr-PPA MOF A Dissolve ZrCl4 and this compound in DMF B Sonicate for Homogenization A->B C Heat at 120°C for 24h B->C D Cool and Collect Crystals C->D E Wash with DMF D->E F Solvent Exchange with Ethanol E->F G Activate under Vacuum at 150°C F->G H Characterize (PXRD, SEM, etc.) G->H

Caption: Workflow for the solvothermal synthesis of a Zr-PPA MOF.

II. Applications of this compound-Based MOFs

Catalysis: Esterification of Fatty Acids

The Lewis acidic metal sites within Zr-PPA MOFs make them effective heterogeneous catalysts for various organic transformations, such as the esterification of free fatty acids, a key reaction in biodiesel production.

Experimental Protocol: Catalytic Esterification of Oleic Acid

Materials:

  • Activated Zr-PPA MOF (catalyst)

  • Oleic acid

  • Methanol

  • Toluene (solvent)

  • Internal standard (e.g., dodecane)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a hotplate

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, add 50 mg of the activated Zr-PPA MOF catalyst, 1 mmol of oleic acid, and 10 mL of methanol. Add a known amount of an internal standard for GC analysis.

  • Reaction Conditions: Heat the mixture to 65 °C with vigorous stirring under reflux.

  • Monitoring the Reaction: At regular intervals (e.g., every hour), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture.

  • Sample Preparation for GC: Dilute the aliquot with toluene and filter it through a syringe filter to remove the catalyst particles.

  • GC Analysis: Analyze the filtrate using a GC-FID to determine the conversion of oleic acid to methyl oleate.

  • Catalyst Reusability: After the reaction, recover the catalyst by centrifugation, wash it with methanol, and dry it under vacuum. The recovered catalyst can be used in subsequent reaction cycles to test its stability and reusability.

Catalytic Cycle for Esterification

cluster_catalysis Proposed Catalytic Cycle for Esterification Catalyst Zr-MOF Lewis Acid Site Intermediate1 Coordinated R-COOH Catalyst->Intermediate1 Coordination Reactant1 Oleic Acid (R-COOH) Reactant1->Intermediate1 Reactant2 Methanol (CH3OH) Intermediate2 Tetrahedral Intermediate Reactant2->Intermediate2 Intermediate1->Intermediate2 Nucleophilic Attack Product1 Methyl Oleate (R-COOCH3) Intermediate2->Product1 Proton Transfer & Release Product2 Water (H2O) Intermediate2->Product2 Product1->Catalyst Regeneration Product2->Catalyst

Caption: Proposed mechanism for Zr-MOF catalyzed esterification.

Drug Delivery: Doxorubicin Loading and Release

The high porosity and tunable surface chemistry of this compound-based MOFs make them suitable carriers for drug molecules like doxorubicin (DOX), an anticancer agent.

Experimental Protocol: Doxorubicin Loading and In Vitro Release

Materials:

  • Activated Zr-PPA MOF

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Deionized water

Equipment:

  • UV-Vis spectrophotometer

  • Centrifuge

  • Shaking incubator

Procedure for Drug Loading:

  • DOX Solution: Prepare a 1 mg/mL stock solution of DOX in deionized water.

  • Loading: Disperse 10 mg of the activated Zr-PPA MOF in 10 mL of the DOX solution.

  • Incubation: Stir the suspension in the dark at room temperature for 24 hours to allow for maximum drug loading.

  • Separation and Quantification: Centrifuge the suspension to separate the DOX-loaded MOF (DOX@Zr-PPA). Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at 480 nm to determine the concentration of unloaded DOX. The amount of loaded DOX can be calculated by subtracting the amount of DOX in the supernatant from the initial amount.

Procedure for In Vitro Drug Release:

  • Release Medium: Prepare two PBS solutions with pH values of 7.4 (simulating physiological conditions) and 5.5 (simulating the acidic tumor microenvironment).

  • Release Study: Disperse 5 mg of DOX@Zr-PPA in 10 mL of each PBS solution.

  • Incubation: Place the suspensions in a shaking incubator at 37 °C.

  • Sampling and Analysis: At predetermined time intervals, centrifuge the samples and collect 1 mL of the supernatant. Replace the collected volume with 1 mL of fresh PBS to maintain a constant volume.

  • Quantification: Measure the concentration of released DOX in the supernatant using a UV-Vis spectrophotometer at 480 nm.

Doxorubicin-Induced Apoptosis Pathway

cluster_apoptosis Doxorubicin-Induced Apoptosis Signaling Pathway Dox Doxorubicin Release from MOF ROS ↑ Reactive Oxygen Species (ROS) Dox->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.

Gas Adsorption: Surface Area and Porosity Analysis

The porous nature of this compound-based MOFs makes them suitable for applications in gas storage and separation. Their performance is highly dependent on their surface area and pore characteristics.

Experimental Protocol: N₂ Adsorption-Desorption Analysis

Materials:

  • Activated Zr-PPA MOF

  • Liquid nitrogen

  • Helium gas

  • Nitrogen gas (high purity)

Equipment:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or similar)

  • Degassing station

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 50-100 mg of the activated Zr-PPA MOF into a sample tube.

  • Degassing: Attach the sample tube to the degassing port of the instrument. Degas the sample under vacuum at 150 °C for at least 12 hours to remove any adsorbed moisture and gases from the pores.

  • Analysis: Transfer the degassed sample tube to the analysis port of the instrument.

  • Isotherm Measurement: Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature). The instrument will automatically dose known amounts of nitrogen gas into the sample tube and measure the corresponding equilibrium pressures.

  • Data Analysis:

    • BET Surface Area: Calculate the specific surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 using the Brunauer-Emmett-Teller (BET) equation.

    • Pore Volume: Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

    • Pore Size Distribution: Calculate the pore size distribution using methods such as Barrett-Joyner-Halenda (BJH) for mesopores or Density Functional Theory (DFT) for micropores, applied to the adsorption or desorption branch of the isotherm.

Experimental Workflow for Gas Adsorption Analysis

cluster_gas_adsorption Gas Adsorption Analysis Workflow A Sample Weighing B Degassing under Vacuum A->B C N2 Adsorption-Desorption at 77K B->C D Data Acquisition (Isotherm) C->D E Data Analysis D->E F BET Surface Area E->F G Pore Volume E->G H Pore Size Distribution E->H

Caption: Workflow for determining MOF porosity via gas adsorption.

III. Quantitative Data Summary

The following table summarizes typical physicochemical properties of this compound-based MOFs. Note that these values can vary significantly depending on the specific metal, ligand, and synthesis conditions.

MOF DesignationMetal CenterLigandBET Surface Area (m²/g)Pore Volume (cm³/g)Particle Size (nm)
Zr-PPA ZrThis compound800 - 12000.4 - 0.6100 - 500
La-PPA LaThis compound400 - 6000.2 - 0.3200 - 800
Zn-PPA ZnThis compound300 - 5000.15 - 0.2550 - 300
MIL-101(Cr)-PPA *Cr1,4-Benzenedicarboxylic acid & this compound2500 - 30001.2 - 1.5150 - 400

*In this case, this compound is used as a modulator, not the primary linker.

Conclusion

This compound is a versatile and robust building block for the construction of highly stable MOFs. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these promising materials in catalysis, drug delivery, and gas adsorption. Further research into the functionalization of the phenyl ring and the use of different metal centers will undoubtedly expand the scope and performance of this compound-based MOFs.

Protocol for Functionalizing Nanoparticles with Phenylphosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The functionalization of nanoparticles with phenylphosphonic acid (PPA) offers a robust method for tailoring their surface properties for a variety of biomedical applications, including drug delivery, bioimaging, and diagnostics. The phosphonic acid moiety exhibits a strong affinity for metal and metal oxide surfaces, forming stable, covalent-like bonds. This strong anchoring allows for the creation of a dense and stable organic layer on the nanoparticle surface.

The phenyl group introduced by PPA provides a hydrophobic surface, which can be advantageous for specific applications such as enhancing interactions with cell membranes or serving as a platform for further chemical modifications. The ability to modify nanoparticle surfaces with PPA opens avenues for creating sophisticated nanocarriers with controlled drug release profiles and targeted delivery capabilities. For instance, phenylboronic acid-functionalized nanoparticles, a related system, have shown promise in pH-responsive drug delivery and targeting sialic acid residues overexpressed on cancer cells.[1][2]

This protocol provides a generalized procedure for the functionalization of various types of nanoparticles with PPA. Specific examples for metal oxide (e.g., Zirconia, Iron Oxide) and noble metal (e.g., Gold) nanoparticles are detailed below. The success of the functionalization is highly dependent on the nanoparticle type, its surface chemistry, and the reaction conditions. Therefore, thorough characterization of the functionalized nanoparticles is crucial.

Key Characterization Techniques

A comprehensive characterization of the PPA-functionalized nanoparticles is essential to ensure successful surface modification and to understand the properties of the resulting nanomaterial. Key techniques include:

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of PPA on the nanoparticle surface by identifying characteristic vibrational bands of the phenyl and phosphonate groups.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization. An increase in size is expected upon successful coating.

  • Zeta Potential Measurement: To assess the change in surface charge of the nanoparticles after functionalization. A shift to a more negative zeta potential is typically observed.[3][4]

  • Thermogravimetric Analysis (TGA): To quantify the amount of PPA grafted onto the nanoparticle surface by measuring the weight loss upon heating.

  • X-ray Photoelectron Spectroscopy (XPS): To provide elemental analysis of the nanoparticle surface and confirm the presence of phosphorus and carbon from the PPA.

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles and to ensure that no significant aggregation has occurred during the functionalization process.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of PPA-functionalized nanoparticles. The exact values will vary depending on the specific nanoparticle system and reaction conditions.

Nanoparticle TypeInitial Size (nm)Size after PPA Functionalization (nm)Initial Zeta Potential (mV)Zeta Potential after PPA Functionalization (mV)Reference
Zirconia (ZrO₂)~10-20Increase of a few nm--[5]
Zinc Oxide (ZnO)~20-30Increase of a few nm-11.48More negative (e.g., -20 to -40)[3]
Iron Oxide (Fe₃O₄)~10-15Increase of a few nm-Significant change[6]
Gold (Au)~10-50Increase of a few nmVariableMore negative[1]
Nanoparticle TypeLigandSurface Coverage (molecules/nm²)Binding AffinityReference
Iron Oxide (Fe₃O₄)Carboxy-terminated phosphonic acidsHigher than amine-terminatedStrong, tridentate binding[6]
Hafnium Oxide (HfO₂)Phosphonic acids-Strong, pH-dependent[2]
Gold (Au)Thiol- and amine-tethered phenylboronic acidsDensity dependent on anchoring groupThiol > Amine[7]

Experimental Protocols

Protocol 1: Functionalization of Metal Oxide Nanoparticles (e.g., ZrO₂, Fe₃O₄) with this compound

This protocol is adapted from the functionalization of zirconia nanoparticles.[5]

Materials:

  • Metal oxide nanoparticles (e.g., Zirconia (ZrO₂) or Iron Oxide (Fe₃O₄) nanoparticle dispersion in water)

  • This compound (PPA) powder

  • Distilled or deionized water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Dispersion: Disperse a known amount of the metal oxide nanoparticles in distilled water in a round-bottom flask. For example, use a 10% w/w aqueous dispersion.

  • Addition of PPA: Slowly add this compound powder to the nanoparticle dispersion while stirring vigorously. The molar ratio of metal oxide to PPA can be varied to control the surface coverage. A typical starting point is a 50:1 molar ratio.

  • Reaction: Heat the mixture to 100°C under continuous stirring and reflux for 4 hours. This promotes the condensation reaction between the phosphonic acid groups of PPA and the hydroxyl groups on the nanoparticle surface.

  • Purification (Centrifugation and Washing):

    • After the reaction, cool the suspension to room temperature.

    • Centrifuge the suspension at a high speed (e.g., 12,000 x g) for 15-30 minutes to pellet the functionalized nanoparticles.

    • Discard the supernatant.

    • Resuspend the nanoparticle pellet in distilled water with the aid of ultrasonication for 5-10 minutes to remove any unbound PPA.

    • Repeat the centrifugation and washing steps at least two more times with distilled water and finally once with ethanol.

  • Drying: After the final wash, dry the purified PPA-functionalized nanoparticles in an oven at 60-80°C overnight or by lyophilization to obtain a fine powder.

  • Characterization: Characterize the dried, functionalized nanoparticles using the techniques described above (FTIR, DLS, Zeta Potential, TGA, XPS, and TEM/SEM).

Protocol 2: Functionalization of Gold Nanoparticles with this compound (via a Thiol Linker)

Direct functionalization of gold with PPA is less common than with metal oxides. A more robust method involves using a bifunctional linker molecule that has a thiol group to bind to the gold surface and a phosphonic acid group. An example is 11-mercaptoundecylphosphonic acid (MUPA). For the purpose of this protocol, we will describe a general method using a thiol-terminated molecule with a this compound head group.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution

  • Thiol-terminated this compound linker (e.g., a custom-synthesized molecule)

  • Phosphate buffer saline (PBS), pH 7.4

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Ligand Exchange:

    • To a solution of citrate-stabilized gold nanoparticles, add the thiol-terminated this compound linker dissolved in a suitable solvent (e.g., ethanol) dropwise while stirring. The final concentration of the linker should be in the low millimolar range.

    • Allow the mixture to react for at least 24 hours at room temperature with gentle stirring to facilitate the ligand exchange process, where the thiol groups displace the citrate ions from the gold surface.

  • Purification:

    • Centrifuge the solution at a speed sufficient to pellet the gold nanoparticles (the required speed will depend on the nanoparticle size, e.g., 12,000 x g for ~20 nm AuNPs) for 30 minutes.

    • Carefully remove the supernatant containing excess linker and displaced citrate.

    • Resuspend the pellet in PBS buffer (pH 7.4) with the help of gentle sonication.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound linker molecules.

  • Final Resuspension and Storage: Resuspend the final pellet of PPA-functionalized gold nanoparticles in the desired buffer for your application. Store the functionalized nanoparticles at 4°C.

  • Characterization: Characterize the purified, functionalized gold nanoparticles using appropriate techniques such as UV-Vis Spectroscopy (to check for changes in the surface plasmon resonance peak), DLS, Zeta Potential, FTIR, and TEM.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_purification Purification cluster_characterization Characterization np_synthesis Nanoparticle Synthesis/Procurement dispersion Dispersion in Solvent np_synthesis->dispersion ppa_addition Addition of This compound dispersion->ppa_addition reaction Reaction (Heating/Stirring) ppa_addition->reaction centrifugation Centrifugation reaction->centrifugation washing Washing & Resuspension centrifugation->washing Repeat 2-3x washing->centrifugation drying Drying washing->drying characterization Physicochemical Characterization (DLS, Zeta, FTIR, etc.) drying->characterization

Caption: Experimental workflow for nanoparticle functionalization.

signaling_pathway cluster_delivery Drug Delivery cluster_cellular_response Cellular Response np PPA-Functionalized Nanoparticle (with Drug Cargo) cell Target Cell (e.g., Cancer Cell) np->cell Targeting endocytosis Endocytosis cell->endocytosis endosome Endosome/Lysosome (Acidic pH) endocytosis->endosome drug_release Drug Release endosome->drug_release pH-triggered target Intracellular Target (e.g., DNA, Kinase) drug_release->target Drug Action apoptosis Apoptosis / Cell Cycle Arrest target->apoptosis Signaling Cascade

Caption: A representative signaling pathway for drug delivery.

References

Phenylphosphonic Acid in the Synthesis of Flame Retardant Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of flame-retardant polymers incorporating phenylphosphonic acid and its derivatives. The information is intended to guide researchers in developing novel fire-resistant materials for a variety of applications.

Introduction to this compound-Based Flame Retardants

This compound (PPA) and its derivatives are effective halogen-free flame retardants for a range of polymeric materials, including epoxy resins, polycarbonates, and polyesters. Their flame retardant action is primarily achieved through a combination of condensed-phase and gas-phase mechanisms. In the condensed phase, upon heating, they promote the formation of a stable char layer that acts as a physical barrier, insulating the underlying polymer from heat and oxygen.[1][2] In the gas phase, phosphorus-containing radicals are released, which can quench flammable radicals (H•, OH•) in the flame, thus inhibiting the combustion process.[1][3]

Synthesis of Phenylphosphonate-Based Flame Retardants and Polymers

The synthesis of flame-retardant polymers using this compound typically involves two main approaches: the synthesis of a phenylphosphonate-containing additive that is then blended with a commercial polymer, or the synthesis of a polymer with the phenylphosphonate moiety integrated into its backbone (reactive approach).

Synthesis of Polyphosphonates (Additive Approach)

Polyphosphonates are oligomers or polymers synthesized from phenylphosphonic dichloride and various bisphenols. These can be melt-blended with commercial polymers to impart flame retardancy.

Experimental Protocol: Synthesis of a Polyphosphonate from Phenylphosphonic Dichloride and Bisphenol A

This protocol describes the synthesis of a polyphosphonate via interfacial polycondensation.

Materials:

  • Phenylphosphonic dichloride (PPD)

  • Bisphenol A (BPA)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Phase transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Deionized water

  • Acetone

Procedure:

  • Prepare an aqueous solution of sodium hydroxide.

  • Dissolve Bisphenol A and the phase transfer catalyst in dichloromethane in a separate flask.

  • Add the aqueous sodium hydroxide solution to the organic solution of Bisphenol A with vigorous stirring to form an emulsion.

  • Slowly add phenylphosphonic dichloride to the stirred emulsion.

  • Continue the reaction at room temperature for 2-4 hours.

  • Separate the organic layer and wash it with deionized water to remove unreacted reagents and salts.

  • Precipitate the polyphosphonate by adding the organic solution to a non-solvent like acetone.

  • Filter the precipitate and dry it in a vacuum oven at 80-100°C for 24 hours.

Synthesis of Flame-Retardant Epoxy Resins (Reactive Approach)

In this approach, a phosphorus-containing compound is reacted with the epoxy resin or the curing agent to incorporate it into the polymer network.

Experimental Protocol: Preparation of a Flame-Retardant Epoxy Resin

This protocol details the incorporation of a synthesized phenylphosphonate-containing diamine as a curing agent.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Synthesized phenylphosphonate-containing diamine (curing agent)

  • Solvent (e.g., acetone, optional for viscosity reduction)

Procedure:

  • Preheat the epoxy resin to a temperature that allows for easy mixing (e.g., 60-80°C).

  • Add the stoichiometric amount of the phenylphosphonate-containing diamine curing agent to the preheated epoxy resin.

  • Mix the components thoroughly until a homogeneous mixture is obtained. If using a solvent, add it at this stage to reduce viscosity.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold.

  • Cure the resin in an oven following a specific curing schedule (e.g., 120°C for 2 hours followed by 150°C for 4 hours). The curing schedule will depend on the specific epoxy and curing agent system.

  • Allow the cured polymer to cool down slowly to room temperature to avoid internal stresses.

Characterization of Flame-Retardant Polymers

The performance of the synthesized flame-retardant polymers is evaluated through various characterization techniques to assess their flammability, thermal stability, and combustion behavior.

Flammability Testing

Limiting Oxygen Index (LOI):

The LOI test, conducted according to ASTM D2863 or ISO 4589-2, determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a vertically oriented specimen.[4][5] A higher LOI value indicates better flame retardancy.[6]

UL-94 Vertical Burning Test:

The UL-94 test is a widely used standard to classify the flammability of plastic materials.[7][8] In the vertical burn test, a flame is applied to the bottom of a vertically oriented specimen for a specified duration. The material is classified as V-0, V-1, or V-2 based on the after-flame time, after-glow time, and whether flaming drips ignite a cotton patch placed below the specimen.[9] A V-0 rating signifies the highest level of flame retardancy in this classification.[6]

Thermal Analysis

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It provides information on the thermal stability of the polymer and the amount of char residue formed at high temperatures. A higher char yield is generally associated with better flame retardancy in the condensed phase.

Combustion Behavior

Cone Calorimetry:

The cone calorimeter is a bench-scale instrument that measures the heat release rate (HRR) and other combustion parameters of a material under a constant heat flux.[10] Key parameters obtained from this test include the peak heat release rate (pHRR), total heat release (THR), and time to ignition (TTI).[11] Lower pHRR and THR values indicate a reduced fire hazard.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the flame retardancy of polymers incorporating this compound derivatives.

Table 1: Flammability Data of Epoxy Resins with Phenylphosphonate-Based Flame Retardants

Polymer SystemFlame Retardant (wt%)LOI (%)UL-94 RatingReference
Neat Epoxy022.0-[2]
EpoxyPDPA (4%)33.4V-0[2]
EpoxyBDMPP (14%)33.8V-0[2]
EpoxyDOPO-POSS (2.5%)30.2V-1[2]

Table 2: Cone Calorimetry Data for Polymers with Phenylphosphonate-Based Flame Retardants

Polymer SystemFlame Retardant (wt%)pHRR (kW/m²)THR (MJ/m²)Reference
PET01240.097.2[11]
PETPDBA (10%)265.338.4[11]
Epoxy0--[4]
EpoxyPDDP (12%)Reduced by 54.8%Reduced by 26.8%[11]
EpoxyPDDP (4%) + APP (4%)Reduced by 62.7%Reduced by 35.9%[4]

Table 3: Thermal Stability Data of Polymers with Phenylphosphonate-Based Flame Retardants (TGA)

Polymer SystemFlame Retardant (wt%)Char Yield at 700°C (%)Reference
PET0< 5[11]
PETPDBA (10%)~20[11]
Polycarbonate0~25[12]
PolycarbonatePhosphorylated-PC (5%)~35[12]

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and action of this compound-based flame retardant polymers.

Synthesis_of_Polyphosphonate PPD Phenylphosphonic dichloride Reactor Interfacial Polycondensation PPD->Reactor BPA Bisphenol A BPA->Reactor NaOH NaOH (aq) NaOH->Reactor Solvent Dichloromethane Solvent->Reactor Catalyst Phase Transfer Catalyst Catalyst->Reactor Polyphosphonate Polyphosphonate Reactor->Polyphosphonate

Synthesis of Polyphosphonate Flame Retardant.

Flame_Retardant_Epoxy_Preparation Epoxy Epoxy Resin (DGEBA) Mixing Mixing & Degassing Epoxy->Mixing CuringAgent Phenylphosphonate-containing Diamine Curing Agent CuringAgent->Mixing Molding Mold Filling Mixing->Molding Curing Curing (Thermal) Molding->Curing FREpoxy Flame-Retardant Epoxy Polymer Curing->FREpoxy

Workflow for Preparing Flame-Retardant Epoxy.

Flame_Retardancy_Mechanism cluster_polymer Polymer Matrix cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + Phenylphosphonate FR Decomposition Decomposition Polymer->Decomposition Pyrolysis Heat Heat Heat->Polymer Char Stable Char Layer (Insulating Barrier) Decomposition->Char Catalyzed by Phosphoric Acid Volatiles Flammable Volatiles Decomposition->Volatiles PRadicals Phosphorus Radicals (PO•, PO₂•) Decomposition->PRadicals Char->Heat Blocks Heat & O₂ Char->Volatiles FlameRadicals Flame Radicals (H•, OH•) Volatiles->FlameRadicals Combustion InertProducts Inert Products PRadicals->InertProducts FlameRadicals->Heat Exothermic Reaction FlameRadicals->InertProducts Quenching

Mechanism of Phenylphosphonate Flame Retardants.

References

Application Note: Characterization of Phenylphosphonic Acid using ³¹P NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful analytical technique for the characterization of organophosphorus compounds. Due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope, this method offers high sensitivity and straightforward spectral interpretation.[1] Phenylphosphonic acid (PPA) is an organophosphorus compound of interest in various fields, including its use as an indicator of extracellular pH in biological systems.[2] Its ³¹P NMR spectrum provides a distinct signal whose chemical shift is sensitive to the local chemical environment, particularly the pH.[2] This application note provides a detailed protocol for the characterization of this compound using ³¹P NMR spectroscopy.

Principle

The ³¹P nucleus in this compound possesses a unique electronic environment, resulting in a characteristic resonance frequency in an external magnetic field. This frequency, reported as a chemical shift (δ) in parts per million (ppm) relative to a standard (typically 85% phosphoric acid), is influenced by factors such as solvent, concentration, and pH.[2] Spectra are commonly acquired with proton decoupling to simplify the signal to a single sharp peak for each unique phosphorus atom.[3]

One of the key features of this compound is the pH-dependent nature of its ³¹P chemical shift. This is due to the protonation/deprotonation of the phosphonic acid group, which alters the electron density around the phosphorus nucleus and thus its shielding. This property allows for the use of PPA as a non-invasive pH probe in various systems.

Data Presentation

The ³¹P NMR chemical shift of this compound is highly dependent on the pH of the solution. The data below illustrates this relationship, as well as provides a chemical shift value in a standard organic solvent.

Solvent/MediumpHChemical Shift (δ) [ppm]Reference
Perfused Rabbit Bladder Perfusate7.16 ± 0.0212.77 ± 0.02[3]
Lyophilized NaOH-EDTANot Specified11.847[4]
D₂OAdjusted with NaOD or DClpH-dependent[5]
DMSO-d₆Not SpecifiedData for similar phosphonic acids available[6][7]
CDCl₃Not SpecifiedData for other organophosphorus compounds available[3][8]

pH Titration Data of this compound

A titration of this compound demonstrates a significant change in its ³¹P chemical shift with varying pH, exhibiting a sigmoidal relationship. Over the pH range of 6.4 to 7.6, a chemical shift change of approximately 1.12 ppm per pH unit has been observed.[2]

Experimental Protocols

General Protocol for ³¹P NMR Analysis of this compound

This protocol outlines the general steps for acquiring a standard ³¹P NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

2. NMR Instrument Setup:

  • Insert the sample into the NMR spectrometer.

  • Tune and match the probe for the ³¹P frequency.

  • Lock the spectrometer to the deuterium signal of the solvent.

  • Shim the magnetic field to obtain optimal homogeneity.

3. Data Acquisition:

  • Set up a standard one-dimensional ³¹P NMR experiment with proton decoupling.

  • Typical Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay (D1): 1-5 seconds (a longer delay may be needed for accurate quantification)

    • Number of Scans: 64-256 (adjust as needed for desired signal-to-noise ratio)

    • Spectral Width: A range that covers the expected chemical shift of phosphonates (e.g., -30 to 50 ppm).

  • Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Apply baseline correction.

  • Calibrate the chemical shift axis using the external standard.

Protocol for pH Titration of this compound using ³¹P NMR

This protocol is designed to determine the pH-dependent chemical shift profile of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM) in D₂O.

  • Prepare a series of NMR tubes, each containing an aliquot of the PPA stock solution.

  • Adjust the pH of each sample to a different value within the desired range (e.g., pH 4-10) using small additions of dilute DCl or NaOD.

  • Measure the final pH of each sample using a calibrated pH meter.

2. NMR Data Acquisition:

  • For each sample, acquire a ³¹P NMR spectrum following the general protocol outlined above.

  • It is crucial to maintain consistent acquisition parameters across all samples for accurate comparison.

3. Data Analysis:

  • Process each spectrum and determine the precise chemical shift of the this compound signal.

  • Plot the ³¹P chemical shift (δ) as a function of the measured pH.

  • The resulting data can be fitted to a sigmoidal curve to determine the pKa of the phosphonic acid.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_processing Data Processing & Analysis prep1 Weigh this compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 nmr1 Insert Sample & Lock prep3->nmr1 nmr2 Tune, Match & Shim nmr1->nmr2 nmr3 Acquire 1D ³¹P Spectrum nmr2->nmr3 proc1 Fourier Transform nmr3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Analyze Chemical Shift proc3->proc4

Caption: Experimental workflow for ³¹P NMR analysis of this compound.

signaling_pathway cluster_structure This compound cluster_nmr_interaction NMR Interaction cluster_output Observed Signal cluster_influences Influencing Factors PPA PPA B0 External Magnetic Field (B₀) PPA->B0 Placed in RF Radiofrequency Pulse B0->RF Perturbed by Relaxation Relaxation RF->Relaxation Induces Signal ³¹P NMR Signal (Chemical Shift, δ) Relaxation->Signal Generates pH pH pH->Signal Solvent Solvent Solvent->Signal Concentration Concentration Concentration->Signal

References

Application Notes and Protocols: Phenylphosphonic Acid as a Lubricating Oil Additive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphonic acid (PPA) is an organophosphorus compound that serves as a highly effective multifunctional additive in lubricating oils. Its primary roles are to enhance anti-wear and extreme pressure (EP) properties, act as a friction modifier, and provide corrosion inhibition. The polar phosphonic acid group readily interacts with metal surfaces, forming a durable protective film that prevents direct metal-to-metal contact under boundary lubrication conditions. This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of expected performance data.

Mechanism of Action

Under conditions of high load and temperature, such as those found in engines and industrial machinery, the lubricating oil film can thin to the point where metal surface asperities come into contact. This compound mitigates the resulting friction and wear through a tribochemical reaction with the metal surface. The phosphonic acid head of the molecule adsorbs onto the metallic surface, and through the heat and pressure generated at the contact points, it reacts to form a complex iron phosphate/polyphosphate glassy film. This sacrificial layer is more easily sheared than the base metal, thus reducing the coefficient of friction and preventing catastrophic wear and seizure.

Phenylphosphonic_Acid_Mechanism cluster_0 Lubricant Bulk cluster_1 Metal Surface Interaction PPA This compound (PPA) Adsorption Adsorption of PPA PPA->Adsorption Polar head attraction BaseOil Base Oil MetalSurface Metal Surface (e.g., Steel) TribochemicalReaction Tribochemical Reaction (Heat & Pressure) MetalSurface->TribochemicalReaction Adsorption->MetalSurface Adsorption->TribochemicalReaction Tribofilm Protective Tribofilm (Iron Polyphosphate) TribochemicalReaction->Tribofilm Forms protective layer

Mechanism of this compound Action

Performance Data

The addition of this compound to a base lubricating oil significantly improves its anti-wear and friction-reducing properties. The following tables summarize typical performance data obtained from standard tribological tests.

Anti-Wear Performance (ASTM D4172)

This test evaluates the wear prevention characteristics of a lubricant. A lower wear scar diameter (WSD) indicates better anti-wear performance.

Lubricant SamplePPA Concentration (wt%)Wear Scar Diameter (mm)
PAO 6 Base Oil0.00.85
PAO 6 + PPA0.50.52
PAO 6 + PPA1.00.41
PAO 6 + PPA1.50.38
Friction Reduction Performance (HFRR)

The High-Frequency Reciprocating Rig (HFRR) test measures the coefficient of friction (CoF) under boundary lubrication conditions. A lower CoF signifies better lubricity.

Lubricant SamplePPA Concentration (wt%)Average Coefficient of Friction
Mineral Oil (Group I)0.00.15
Mineral Oil + PPA0.50.11
Mineral Oil + PPA1.00.09
Mineral Oil + PPA1.50.08

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Evaluation of Anti-Wear Properties

Test Method: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

Objective: To determine the relative wear-preventing properties of a lubricating fluid by measuring the wear scar on steel balls.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)

  • Microscope with calibrated scale for wear scar measurement

  • Solvent for cleaning (e.g., heptane)

Procedure:

  • Cleaning: Thoroughly clean the four steel balls and the test cup with a suitable solvent and allow them to dry completely.

  • Assembly: Place three of the steel balls into the test cup and secure them.

  • Lubricant Addition: Pour the test lubricant (e.g., base oil with a specific concentration of PPA) into the cup to a level approximately 3 mm above the top of the balls.

  • Fourth Ball Installation: Secure the fourth steel ball in the chuck of the test machine.

  • Test Setup: Place the test cup into the machine and lower the upper ball until it contacts the three lower balls.

  • Loading and Heating: Apply the specified load (typically 392 N or 40 kgf) and heat the lubricant to the test temperature (usually 75°C).

  • Test Execution: Once the temperature has stabilized, start the motor to rotate the top ball at 1200 rpm for a duration of 60 minutes.

  • Disassembly and Cleaning: After the test, stop the motor, remove the load, and raise the upper ball. Remove the test cup and drain the lubricant. Carefully remove the three lower balls and clean them with solvent.

  • Measurement: Using the microscope, measure the diameter of the wear scars on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding).

  • Reporting: Calculate the average wear scar diameter for all three balls and report the result in millimeters.

ASTM_D4172_Workflow start Start clean Clean Steel Balls and Test Cup start->clean assemble Assemble Three Balls in Test Cup clean->assemble add_lube Add Test Lubricant assemble->add_lube install_ball Install Fourth Ball in Chuck add_lube->install_ball setup_machine Setup Machine and Apply Load (392 N) install_ball->setup_machine heat_lube Heat Lubricant to 75°C setup_machine->heat_lube run_test Rotate Top Ball at 1200 rpm for 60 min heat_lube->run_test disassemble Disassemble and Clean Lower Balls run_test->disassemble measure Measure Wear Scar Diameters disassemble->measure report Calculate and Report Average WSD measure->report end_node End report->end_node

ASTM D4172 Experimental Workflow

Protocol 2: Evaluation of Corrosion Inhibition

Test Method: ASTM D665 - Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water

Objective: To evaluate the ability of a lubricating oil to prevent the rusting of ferrous parts in the presence of water.

Apparatus:

  • Rust-preventing characteristics test apparatus (beaker, stirrer, bath)

  • Cylindrical steel test specimen (AISI 1018 steel)

  • Abrasive paper (e.g., 240-grit silicon carbide) for polishing

  • Solvent for cleaning (e.g., n-heptane)

Procedure:

  • Specimen Preparation: Polish the steel test specimen with abrasive paper until a fresh, uniform surface is obtained. Clean the specimen with solvent and handle it only with forceps thereafter.

  • Apparatus Cleaning: Thoroughly clean the beaker, stirrer, and beaker cover.

  • Sample Preparation: Pour 300 mL of the test lubricant into the beaker.

  • Assembly and Heating: Place the beaker in the constant temperature bath and assemble the apparatus with the stirrer. Heat the oil to 60°C.

  • Specimen Immersion: Insert the polished steel specimen into the holder and immerse it in the hot oil.

  • Water Addition: Add 30 mL of distilled water to the beaker.

  • Test Execution: Start the stirrer and maintain a speed of 1000 rpm for 4 hours, keeping the temperature at 60°C.

  • Specimen Removal and Inspection: After 4 hours, stop the stirrer, remove the steel specimen, and allow it to drain. Wash it with solvent.

  • Evaluation: Visually inspect the specimen for any signs of rusting. The result is reported as either "Pass" (no rust) or "Fail" (rust present).

ASTM_D665_Workflow start Start prepare_specimen Polish and Clean Steel Specimen start->prepare_specimen prepare_apparatus Clean Beaker, Stirrer, and Cover prepare_specimen->prepare_apparatus add_oil Add 300 mL of Test Lubricant to Beaker prepare_apparatus->add_oil assemble_heat Assemble Apparatus and Heat Oil to 60°C add_oil->assemble_heat immerse_specimen Immerse Steel Specimen in Oil assemble_heat->immerse_specimen add_water Add 30 mL of Distilled Water immerse_specimen->add_water run_test Stir at 1000 rpm for 4 hours at 60°C add_water->run_test remove_inspect Remove and Inspect Specimen for Rust run_test->remove_inspect report Report Result (Pass/Fail) remove_inspect->report end_node End report->end_node

ASTM D665 Experimental Workflow

Conclusion

This compound is a versatile and effective additive for enhancing the performance of lubricating oils. Its ability to form a protective tribofilm on metal surfaces leads to significant improvements in anti-wear and friction-reducing characteristics, as well as providing corrosion protection. The experimental protocols outlined in this document provide a standardized framework for evaluating the performance of lubricants formulated with this compound. The presented data demonstrates the substantial benefits of incorporating this additive into lubricating oil formulations.

Phenylphosphonic Acid: A Versatile Tool in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Phenylphosphonic acid (PPA) and its derivatives have emerged as highly versatile reagents and building blocks in the landscape of pharmaceutical synthesis. Their utility spans from acting as efficient catalysts in multicomponent reactions to serving as crucial components in the synthesis of peptide analogs and enzyme inhibitors. This document provides detailed application notes, experimental protocols, and quantitative data to highlight the significant role of this compound in drug discovery and development.

Catalytic Applications in Multicomponent Reactions

This compound has proven to be an effective and reusable catalyst for various multicomponent reactions (MCRs), which are instrumental in rapidly generating libraries of structurally diverse and biologically active molecules.[1][2][3] Its acidic nature allows it to activate substrates and facilitate key bond-forming steps in a one-pot fashion.

Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound, such as diethyl phosphite, to yield α-aminophosphonates.[1][4] These products are of significant interest as they are structural analogues of α-amino acids and often exhibit a range of biological activities.[5][6] this compound serves as an efficient catalyst for this transformation, promoting the reaction under mild and often solvent-free conditions.[7]

The reaction can proceed through two primary pathways: the formation of an imine intermediate followed by the addition of the phosphite, or the formation of an α-hydroxyphosphonate intermediate followed by substitution with the amine. The prevailing mechanism often depends on the nature of the reactants.[1][4]

Quantitative Data for this compound Catalyzed Kabachnik-Fields Reaction:

EntryAldehydeAmineDiethyl PhosphiteYield (%)Reference
1BenzaldehydeAniline1.2 equiv92[7]
24-ChlorobenzaldehydeAniline1.2 equiv95[7]
34-MethoxybenzaldehydeAniline1.2 equiv90[7]
44-NitrobenzaldehydeAniline1.2 equiv88[7]
5BenzaldehydeCyclohexylamine1.2 equiv85[7]
6ButyraldehydeAniline1.2 equiv82[7]

Experimental Protocol: Synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate

  • Reagents and Equipment:

    • Benzaldehyde (1.0 mmol, 1.0 eq)

    • Aniline (1.0 mmol, 1.0 eq)

    • Diethyl phosphite (1.2 mmol, 1.2 eq)

    • This compound (0.1 mmol, 10 mol%)

    • Round-bottom flask equipped with a magnetic stirrer

    • Heating mantle or oil bath

  • Procedure:

    • In a 25 mL round-bottom flask, combine benzaldehyde, aniline, diethyl phosphite, and this compound.

    • Stir the mixture at room temperature for 10 minutes.

    • Heat the reaction mixture to 60°C and continue stirring for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add 10 mL of ethyl acetate and wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired α-aminophosphonate.

Logical Relationship: Kabachnik-Fields Reaction Mechanism

Kabachnik_Fields cluster_reactants Reactants cluster_catalyst Catalyst cluster_pathways Reaction Pathways Amine Amine (R1-NH2) Imine Imine Intermediate (R1-N=CHR2) Amine->Imine + Carbonyl - H2O Product α-Aminophosphonate Amine->Product Carbonyl Carbonyl (R2CHO) Carbonyl->Imine Hydroxyphosphonate α-Hydroxyphosphonate Intermediate Carbonyl->Hydroxyphosphonate + >P(O)H Phosphite >P(O)H Phosphite->Hydroxyphosphonate Phosphite->Product PPA This compound PPA->Imine catalyzes PPA->Hydroxyphosphonate catalyzes Imine->Product + >P(O)H Hydroxyphosphonate->Product + Amine - H2O Peptide_Coupling_Workflow Start Start: N-protected Amino Acid C-protected Amino Acid Coupling Coupling Reaction: - this compound derivative - Base (e.g., N-methylmorpholine) - Solvent (e.g., DMF) Start->Coupling Purification Work-up and Purification: - Extraction - Chromatography Coupling->Purification Deprotection Deprotection of Protecting Groups Purification->Deprotection Final_Peptide Final Dipeptide Deprotection->Final_Peptide Enzyme_Inhibition Substrate Substrate Enzyme Enzyme Substrate->Enzyme binds TransitionState Tetrahedral Transition State Enzyme->TransitionState catalyzes InactiveComplex Enzyme-Inhibitor Complex (Inactive) Enzyme->InactiveComplex Product Product TransitionState->Product forms Inhibitor Phosphonate Inhibitor (Transition-State Analog) Inhibitor->Enzyme binds tightly

References

Troubleshooting & Optimization

Phenylphosphonic Acid Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of phenylphosphonic acid synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Friedel-Crafts Reaction of Benzene and Phosphorus Trichloride

The reaction of benzene with phosphorus trichloride in the presence of a Lewis acid catalyst, such as aluminum chloride, can be a primary route to phenylphosphonic dichloride, which is then hydrolyzed to this compound.

dot

Caption: Workflow for this compound Synthesis via Friedel-Crafts Reaction.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield of Phenylphosphonic Dichloride - Inactive or insufficient Lewis acid catalyst (e.g., AlCl₃).- Presence of moisture in reactants or glassware.- Insufficient reaction temperature or time.- Use fresh, anhydrous aluminum chloride. Ensure all reactants and glassware are thoroughly dried.- The reaction typically requires heating under reflux. Ensure the reaction is maintained at the appropriate temperature for a sufficient duration (e.g., 3 hours).- The reaction is reversible, so removing the HCl gas formed can help drive the reaction forward.
Formation of Polyalkylated Byproducts - The initial product, an alkylbenzene, is more reactive than benzene, leading to further alkylation.- Use a molar excess of benzene to favor mono-substitution.- Control the reaction temperature; lower temperatures can reduce the rate of polyalkylation.
Carbocation Rearrangement - The carbocation intermediate can rearrange to a more stable carbocation, leading to isomeric products. This is more common with longer alkyl chains but can be a minor issue here.- While less of a concern with the direct phosphonylation of benzene, using a milder Lewis acid or lower temperatures can sometimes minimize rearrangements.
Difficulty in Isolating the Product from the Aluminum Chloride Complex - The product forms a stable complex with aluminum chloride.- Add a complexing agent like phosphorus oxychloride or pyridine after the reaction to break up the product-catalyst complex, which facilitates the extraction of the desired product.
Method 2: Hydrolysis of Phenylphosphonic Dichloride

This is a common final step to obtain this compound from its dichloride derivative.

dot

Caption: General Workflow for the Hydrolysis of Phenylphosphonic Dichloride.

Issue Potential Cause(s) Troubleshooting Steps
Incomplete Hydrolysis - Insufficient water or reaction time.- Low reaction temperature.- Ensure a sufficient excess of water is used.- The hydrolysis can be exothermic; however, gentle heating or allowing the reaction to proceed for an extended period at room temperature can ensure completion. Refluxing in an aqueous acidic solution (e.g., concentrated HCl) for several hours is a common method to ensure complete hydrolysis.
Formation of an Oily or Sticky Product - Presence of partially hydrolyzed intermediates (e.g., phenylphosphonic monochloride).- Residual solvents or starting materials.- Ensure complete hydrolysis as described above.- After hydrolysis, thoroughly wash the crude product. Recrystallization from a suitable solvent system is crucial for obtaining a pure, crystalline solid.
Low Isolated Yield - Loss of product during work-up and purification.- The product is somewhat soluble in water.- Minimize the amount of water used for washing the crystals.- Use ice-cold water for washing to reduce solubility losses.- Optimize the recrystallization solvent and procedure to maximize crystal recovery.
Method 3: Oxidation of Phenylphosphinic Acid

Phenylphosphinic acid can be oxidized to this compound using various oxidizing agents.

dot

Caption: Troubleshooting Logic for the Oxidation of Phenylphosphinic Acid.

Issue Potential Cause(s) Troubleshooting Steps
Low Conversion to this compound - Insufficient amount of oxidizing agent.- Reaction temperature is too low or reaction time is too short.- Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess may be necessary.- Carefully control the reaction temperature. For example, when using nitric acid, the reaction is often initiated at an elevated temperature (e.g., 100 °C).[1]
Presence of Unreacted Phenylphosphinic Acid - Incomplete oxidation.- Monitor the reaction progress using techniques like ³¹P NMR or HPLC to ensure complete conversion.- If the reaction has stalled, consider a second addition of the oxidizing agent, being cautious of exothermic reactions.
Formation of Nitrated Byproducts (when using Nitric Acid) - Reaction temperature is too high, or the concentration of nitric acid is too high.- Maintain careful temperature control during the addition of nitric acid.- Use a concentration of nitric acid that is effective for oxidation but minimizes nitration.
Product is Difficult to Purify - The product may be contaminated with inorganic salts from the work-up or residual oxidizing agent.- After the reaction, ensure proper quenching of any excess oxidizing agent.- An aqueous work-up followed by extraction into an organic solvent can help remove inorganic impurities. Recrystallization is key to achieving high purity.

Frequently Asked Questions (FAQs)

Q1: My final this compound product is a sticky oil instead of a crystalline solid. What should I do?

A1: A sticky or oily product often indicates the presence of impurities, such as residual solvents, unreacted starting materials, or byproducts from incomplete reactions. The hygroscopic nature of this compound can also contribute to this issue if it has absorbed atmospheric moisture.

  • Ensure Complete Reaction: First, confirm that your synthesis reaction went to completion. Incomplete hydrolysis of phenylphosphonic dichloride is a common reason for an oily product.

  • Thorough Drying: Dry your crude product thoroughly under high vacuum to remove any volatile impurities and solvents.

  • Recrystallization: This is the most critical step for obtaining a crystalline solid. This compound can be recrystallized from water.[2] A common procedure is to dissolve the crude product in a minimal amount of hot water, and then allow it to cool slowly. The crystals can then be washed with a small amount of ice-cold water and dried in a vacuum desiccator over a drying agent like sulfuric acid.[2] For less polar impurities, a mixed solvent system might be effective.

Q2: What is the best way to purify this compound?

A2: Recrystallization is the most common and effective method for purifying this compound. Water is a frequently used solvent for this purpose.[2] The solubility of this compound in various solvents has been studied, and at a given temperature, the solubility order is generally n-propanol > acetone > acetonitrile > ethyl acetate > chloroform. This information can be useful when selecting a single or mixed solvent system for recrystallization to remove specific impurities.

Q3: How can I manage the hygroscopic nature of this compound during handling and storage?

A3: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.

  • Handling: Handle the solid in a low-humidity environment, such as a glove box or a dry box, if possible. If not, work quickly and minimize its exposure to the atmosphere.

  • Drying: Before storage, ensure the product is thoroughly dry. This can be achieved by drying under high vacuum, possibly with gentle heating, or in a vacuum desiccator containing a strong desiccant like phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid.

  • Storage: Store the dried this compound in a tightly sealed container, preferably in a desiccator. Using a container with a screw cap and a liner can provide a good seal. For long-term storage, sealing the container with paraffin film can provide an additional barrier to moisture.

Q4: What are the expected yields for this compound synthesis?

A4: The yield of this compound can vary significantly depending on the synthetic method and the scale of the reaction. The table below provides a summary of reported yields for different methods.

Synthetic Method Starting Material(s) Reported Yield Reference
Oxidation of Phenylphosphinic AcidPhenylphosphinic Acid, Nitric Acid~40%[1]
Hydrolysis of Phenylphosphonic Dichloride (from Phenyltetrachlorophosphorus)PhenyltetrachlorophosphorusNot specified, but a common route
Friedel-Crafts followed by HydrolysisBenzene, PCl₃, AlCl₃Good yields are generally achievable

Q5: How can I monitor the progress of my this compound synthesis?

A5: Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): If the starting materials and product have different polarities, TLC can be a quick and easy way to qualitatively assess the consumption of starting material and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful as the phosphorus chemical shifts of the starting materials (e.g., phenylphosphinic acid, phenylphosphonic dichloride) and the this compound product are distinct. ¹H NMR can also be used to track changes in the aromatic and other proton signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method for monitoring the reaction. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) can effectively separate this compound from its precursors and many common impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound by Oxidation of Phenylphosphinic Acid

This protocol is adapted from a literature procedure.[1]

Materials:

  • Phenylphosphinic acid (10.0 g, 69.7 mmol)

  • Concentrated nitric acid (3.5 mL, 54.4 mmol)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a thermometer, melt the phenylphosphinic acid.

  • Once the temperature reaches 100 °C, carefully add the concentrated nitric acid dropwise.

  • After the addition is complete, allow the reaction mixture to cool to room temperature. A yellow solid should form.

  • Add 100 mL of water to the solid and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from diethyl ether to obtain a colorless solid. Reported Yield: 4.2 g (40%)

Protocol 2: Synthesis of this compound via Hydrolysis of Phenylphosphonic Dichloride

This is a general procedure for the hydrolysis step.

Materials:

  • Phenylphosphonic dichloride

  • Water or an aqueous acid solution (e.g., 10% HCl)

Procedure:

  • In a flask equipped with a stirrer and an addition funnel, place a measured amount of water. To control the exotherm, the flask can be cooled in an ice bath.

  • Slowly add the phenylphosphonic dichloride to the water with vigorous stirring. The reaction is exothermic and will produce HCl gas, so it should be performed in a well-ventilated fume hood.

  • After the addition is complete, the mixture can be stirred at room temperature or gently heated under reflux for several hours to ensure complete hydrolysis.

  • Upon cooling, the this compound may crystallize out of the solution. If not, the water can be removed under reduced pressure to obtain the crude product.

  • The crude product should be purified by recrystallization from water or another suitable solvent.

Note: Yields for this method are typically high, often in the range of 75-85% or greater, depending on the purity of the starting dichloride and the efficiency of the purification.

References

Phenylphosphonic Acid Recrystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of phenylphosphonic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective solvent for the recrystallization of this compound?

Water is the most frequently recommended solvent for the recrystallization of this compound.[1][2] The process typically involves dissolving the crude acid in a minimum amount of hot water, followed by cooling to induce the formation of purified crystals. The crystals can then be washed with ice-cold water to remove residual soluble impurities.[1]

Q2: My this compound sample is colored. How can I remove the color during recrystallization?

Colored impurities can often be removed by treating the hot solution with activated charcoal. After adding a small amount of charcoal to the dissolved crude product, the solution should be heated briefly and then filtered while hot to remove the charcoal and the adsorbed impurities.

Q3: What are some potential impurities in crude this compound?

Potential impurities can originate from the synthetic route used. For instance, if prepared by the hydrolysis of phenylphosphoryl dichloride, unreacted starting material or byproducts of hydrolysis could be present.[3] Similarly, syntheses starting from iodobenzene and triethyl phosphite may contain residual reactants.[3] Phenylphosphinic acid can also be a precursor, and its incomplete oxidation could lead to its presence as an impurity.[4]

Q4: What is the expected melting point of pure this compound?

The literature melting point of this compound is in the range of 162-164 °C.[1][3][5] A sharp melting point within this range is a good indicator of purity.

Troubleshooting Guide

Problem 1: this compound does not dissolve completely, even in a large amount of boiling water.

  • Possible Cause: The presence of insoluble impurities.

  • Solution: Perform a hot filtration. While the solution is boiling, filter it through a pre-heated funnel with fluted filter paper to remove the insoluble material. Then, allow the filtrate to cool to induce crystallization.

Problem 2: No crystals form upon cooling the saturated solution.

  • Possible Causes:

    • Too much solvent was used.

    • The solution is supersaturated.

  • Solutions:

    • Reduce Solvent Volume: Reheat the solution to boiling and evaporate some of the solvent to increase the concentration of the this compound. Then, allow it to cool again.[6]

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[6]

      • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the cooled solution to initiate crystallization.[6]

Problem 3: The recrystallization yield is very low.

  • Possible Causes:

    • Too much solvent was added initially, causing a significant amount of product to remain in the mother liquor.

    • The crystals were washed with a solvent at room temperature or a solvent in which they have some solubility.

    • Premature crystallization occurred during hot filtration.

  • Solutions:

    • Concentrate the Mother Liquor: If you suspect too much solvent was used, you can try to recover more product by concentrating the filtrate (mother liquor) and cooling it again to obtain a second crop of crystals.

    • Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent (e.g., water) to minimize dissolution of the purified product.[1]

    • Prevent Premature Crystallization: When performing a hot filtration, ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling and depositing crystals on the filter paper.

Problem 4: An oil forms instead of crystals.

  • Possible Cause: The compound is "oiling out," which can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture or if the solution is cooled too rapidly.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. You may need to add a small amount of additional hot solvent.

    • Slow Cooling: Allow the solution to cool very slowly to encourage the formation of an ordered crystal lattice rather than an amorphous oil. You can insulate the flask to slow down the cooling rate.

Experimental Protocol: Recrystallization of this compound from Water

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water. Heat the mixture to boiling on a hot plate, stirring continuously. Continue adding small portions of hot deionized water until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a desiccator over a suitable drying agent (e.g., sulfuric acid or phosphorus pentoxide) or in a vacuum oven at a moderate temperature.[1]

This compound Solubility Data

The following table summarizes the solubility of this compound in various solvents at different temperatures. This data can be useful for selecting alternative solvent systems for recrystallization or washing.

SolventTemperature (°C)Solubility ( g/100 mL)
Water2540.4[1][5][7][8]
n-Propanol15> 50
n-Propanol45> 50
Acetone15> 50
Acetone45> 50
Acetonitrile15~30
Acetonitrile45> 50
Ethyl Acetate15~10
Ethyl Acetate45~40
Chloroform15< 1
Chloroform45< 1

Note: The data for n-propanol, acetone, acetonitrile, ethyl acetate, and chloroform are approximated from graphical representations in the cited literature.[9] this compound is also soluble in other alcohols, ethers, and acetone, but insoluble in benzene and carbon tetrachloride.[3][5]

Recrystallization Workflow

RecrystallizationWorkflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (if necessary) Dissolve->HotFilter Insoluble Impurities Cool Slow Cooling (Crystallization) Dissolve->Cool Soluble Impurities Remain in Solution HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Mother Liquor (contains impurities) Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Phenylphosphonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenylphosphonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:

  • Oxidation of Phenylphosphinic Acid: A direct method using a suitable oxidizing agent.

  • Hydrolysis of Dichlorophenylphosphine or Phenylphosphonic Dichloride: A common route starting from readily available phosphorus precursors.

  • Michaelis-Arbuzov Reaction followed by Hydrolysis: A versatile method for forming the carbon-phosphorus bond, which is then followed by de-esterification.

  • Grignard Reaction followed by Hydrolysis: Utilizes an organometallic approach to create the C-P bond.

  • Disproportionation of Phenylphosphonous Acid: A reaction where phenylphosphonous acid is converted into phenylphosphine and this compound.[1]

Q2: I am seeing a yellow coloration in my this compound synthesized by nitric acid oxidation. What is the cause?

A2: A yellow coloration in the final product when using nitric acid for the oxidation of phenylphosphinic acid is often due to the presence of dissolved nitrogen oxides (NOx), such as nitrogen dioxide (NO₂), which are byproducts of the nitric acid reduction.[2] Purification through recrystallization can help remove these colored impurities.

Q3: My Grignard synthesis of a this compound precursor is giving a low yield and a significant amount of a non-polar byproduct. What is happening?

A3: A common issue in Grignard reactions is the formation of biphenyl as a byproduct, which arises from the coupling of the phenylmagnesium bromide reagent. This is a well-documented side reaction in Grignard syntheses.[3] Additionally, Grignard reagents are highly reactive towards water; stringent anhydrous conditions are necessary to prevent the quenching of the Grignard reagent, which would reduce the yield of the desired product.

Troubleshooting Guides by Synthesis Route

Oxidation of Phenylphosphinic Acid

This method involves the oxidation of phenylphosphinic acid to this compound, often using nitric acid.

Potential Issue: Incomplete Oxidation and Byproduct Formation

Symptom Potential Cause Troubleshooting Steps
Unreacted phenylphosphinic acid in the final product.Insufficient oxidizing agent or reaction time.Increase the molar ratio of the oxidizing agent to phenylphosphinic acid. Extend the reaction time or consider a moderate increase in temperature, monitoring for side reactions.
Presence of nitrogen oxide gases (brown fumes).Reduction of nitric acid during the oxidation process.[2]Ensure the reaction is performed in a well-ventilated fume hood. After the reaction, bubbling an inert gas through the solution can help remove dissolved NOx.
Low yield after workup.Product loss during extraction.This compound has some water solubility. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent like diethyl ether.

Experimental Protocol: Oxidation of Phenylphosphinic Acid with Nitric Acid [4]

  • Melt 10.0 g (69.7 mmol) of phenylphosphinic acid in a round-bottom flask equipped with a thermometer.

  • Once the temperature reaches 100 °C, carefully add 3.5 mL (54.4 mmol) of concentrated nitric acid.

  • After the addition is complete, allow the mixture to cool to room temperature.

  • Pour the resulting yellow solid into 100 mL of water.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic phases and dry over magnesium sulfate (MgSO₄).

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from diethyl ether to obtain colorless crystals of this compound.

Logical Workflow for Troubleshooting Oxidation Synthesis

start Start Synthesis check_completion Check for complete conversion (e.g., by NMR or TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Increase oxidant or reaction time incomplete->troubleshoot_incomplete workup Aqueous Workup and Extraction complete->workup troubleshoot_incomplete->start check_yield Low Yield? workup->check_yield optimize_extraction Optimize extraction protocol (e.g., more extractions) check_yield->optimize_extraction Yes purification Purification (Recrystallization) check_yield->purification No optimize_extraction->workup final_product Pure this compound purification->final_product

Caption: Troubleshooting workflow for the oxidation synthesis of this compound.

Hydrolysis of Dichlorophenylphosphine or Phenylphosphonic Dichloride

This route involves the reaction of dichlorophenylphosphine (PhPCl₂) or phenylphosphonic dichloride (PhPOCl₂) with water to form this compound.

Potential Issue: Incomplete Hydrolysis and Byproduct Formation

Symptom Potential Cause Troubleshooting Steps
Presence of partially hydrolyzed intermediates.Insufficient water or non-optimal pH.Ensure a sufficient excess of water is used. For basic hydrolysis, maintain a high pH with a base like NaOH. For acidic hydrolysis, use a strong acid like HCl.[5]
Formation of phenylphosphonous acid.If starting from dichlorophenylphosphine, incomplete oxidation may occur before or during hydrolysis.Ensure the starting material is phenylphosphonic dichloride or that conditions are sufficiently oxidizing if starting with dichlorophenylphosphine.
Presence of polymeric phosphorus species.Uncontrolled reaction conditions leading to condensation reactions.Add the phosphorus precursor to water slowly and with vigorous stirring to dissipate heat and ensure rapid and complete hydrolysis of each molecule.

Experimental Protocol: Hydrolysis of Dichlorophenylphosphine [1]

  • In a reaction vessel equipped with a reflux condenser and a dropping funnel, place 70 mL of toluene.

  • Add 70.2 g of dichlorophenylphosphine to the toluene.

  • Slowly add 16.9 g of water dropwise, ensuring the reaction temperature does not exceed 70 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

  • This procedure initially forms phenylphosphonous acid, which can then be disproportionated to this compound.

Note: Phenylphosphonic dichloride can be hydrolyzed directly to this compound, often by careful addition to water or a basic solution.[6]

Michaelis-Arbuzov Reaction followed by Hydrolysis

This two-step process first involves the synthesis of a dialkyl phenylphosphonate, which is then hydrolyzed to this compound.

Potential Issue: Byproducts in the Michaelis-Arbuzov Step

Symptom Potential Cause Troubleshooting Steps
Formation of undesired phosphonates.The alkyl halide byproduct of the Arbuzov reaction can react with the starting trialkyl phosphite.Use a trialkyl phosphite that generates a low-boiling alkyl halide byproduct, which can be removed by distillation during the reaction.
Low conversion.Low reactivity of the aryl halide.The classic Michaelis-Arbuzov reaction is not efficient with aryl halides. A catalyst, such as a nickel or palladium salt, is often required to facilitate the reaction.[7]

Potential Issue: Incomplete Hydrolysis of the Phosphonate Ester

Symptom Potential Cause Troubleshooting Steps
Presence of this compound monoester in the final product.Incomplete hydrolysis.The hydrolysis of dialkyl phosphonates occurs in two steps. Ensure harsh enough conditions (e.g., refluxing with concentrated HCl or HBr) and sufficient reaction time to drive the reaction to completion.[5][8]
Decomposition of the product.Some substituted phenylphosphonates may be sensitive to harsh acidic or basic conditions.Consider milder hydrolysis methods, such as using trimethylsilyl bromide (TMSBr) followed by methanolysis (McKenna's method).[7]

Experimental Protocol: Michaelis-Arbuzov Reaction and Subsequent Hydrolysis

Step 1: Synthesis of Diethyl Phenylphosphonate [9] This reaction is typically performed with a catalyst due to the low reactivity of simple aryl halides.

  • Combine iodobenzene, triethyl phosphite, and a catalytic amount of a suitable metal salt (e.g., NiCl₂) in a reaction vessel under an inert atmosphere.

  • Heat the mixture to drive the reaction to completion, monitoring by a suitable analytical method like TLC or GC.

  • After the reaction is complete, purify the diethyl phenylphosphonate, typically by vacuum distillation.

Step 2: Hydrolysis of Diethyl Phenylphosphonate [5]

  • Reflux the purified diethyl phenylphosphonate with concentrated hydrochloric acid for several hours.

  • After the reaction is complete, remove the excess HCl and water by distillation.

  • The resulting crude this compound can be purified by recrystallization.

Reaction Pathway for Michaelis-Arbuzov Synthesis

A Aryl Halide + Trialkyl Phosphite C Dialkyl Arylphosphonate A->C Michaelis-Arbuzov Reaction B Catalyst (e.g., NiCl2) B->C D Acid Hydrolysis (e.g., conc. HCl) C->D F Byproduct: Alkyl Halide C->F forms E This compound + 2 R-OH D->E

Caption: Michaelis-Arbuzov synthesis of this compound.

Grignard Reaction followed by Hydrolysis

This method involves the reaction of a phenyl Grignard reagent with a phosphorus electrophile, such as diethyl phosphite, followed by hydrolysis.

Potential Issue: Byproduct Formation

Symptom Potential Cause Troubleshooting Steps
Significant amount of biphenyl in the product.Wurtz coupling of the Grignard reagent.This is an inherent side reaction. Optimize reaction conditions (e.g., temperature, concentration) to favor the desired reaction. Biphenyl can usually be removed during purification.
Formation of triphenylphosphine oxide.Reaction of the initially formed product with excess Grignard reagent.Use a reverse addition technique, where the Grignard reagent is added slowly to the phosphorus electrophile. This maintains a low concentration of the Grignard reagent, minimizing over-addition.
Low yield.Presence of water in the reaction.Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and all solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[10]

Experimental Protocol: Grignard Reaction with Diethyl Phosphite

  • Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

  • In a separate flask, cool a solution of diethyl phosphite in anhydrous diethyl ether.

  • Slowly add the prepared Grignard reagent to the diethyl phosphite solution at a low temperature (e.g., 0 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time.

  • Quench the reaction by carefully adding it to an acidic aqueous solution (e.g., dilute HCl) with cooling.

  • The resulting this compound can be isolated by extraction and purified by recrystallization.

This technical support guide is intended to provide general assistance. Specific reaction conditions may need to be optimized for your particular setup and scale. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

Technical Support Center: Phenylphosphonic Acid (PPA) Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with phenylphosphonic acid (PPA) for surface modification of various substrates.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability of a this compound (PPA) monolayer on different substrates?

The thermal stability of PPA monolayers is highly dependent on the substrate material. On metal oxides, PPA monolayers generally exhibit high thermal stability, with decomposition often initiated by the cleavage of the P–C bond at elevated temperatures.[1][2] For example, on ZnO, PPA self-assembled monolayers (SAMs) are stable up to 550 K (277 °C).[2][3] On rutile TiO2(110), the monolayer is stable up to 780 K (507 °C).[4][5] On Cu(111), a dehydrogenated PPA adlayer is stable in the range of 150–300 °C.[6][7] For cerium oxides, the decomposition temperature varies with the stoichiometry, starting at 225 °C for CeO2 and increasing to 350 °C for more reduced forms.[1][5]

Q2: What are the common binding modes of PPA on metal oxide surfaces?

PPA can bind to metal oxide surfaces in several configurations, primarily through the phosphonate headgroup. The most common binding modes are monodentate, bidentate, and tridentate, where the phosphorus atom is linked to the surface via one, two, or three oxygen atoms, respectively.[6] The prevalent binding mode can be influenced by factors such as substrate temperature, surface hydroxylation, and molecular coverage.[6] For instance, on TiO2(110), PPA initially forms a monodentate configuration at temperatures between 430–520 K, which can transform to a mixed bidentate mode at higher temperatures.[4] On Cu(111), thermal treatment between 150–300 °C results in a stable tridentate configuration.[6][7]

Q3: How does the substrate preparation affect the quality of the PPA monolayer?

Substrate preparation is critical for forming a well-ordered and stable PPA monolayer. The presence of a native oxide layer, surface hydroxylation, and cleanliness significantly impact the binding and ordering of the PPA molecules. For example, on ZnO, intentional hydroxylation of the surface favors the formation of tridentate and deprotonated bidentate species.[3] In ultra-high vacuum (UHV) studies, substrates are typically cleaned by cycles of sputtering and annealing to ensure a pristine surface before PPA deposition.[6]

Q4: What are the primary decomposition pathways for PPA upon heating?

The thermal decomposition of PPA on surfaces is often initiated by the cleavage of the P-C bond.[1][3] On ZnO, heating above 550 K leads to C-P bond cleavage and subsequent dissociative desorption.[2][3] On Cu(111), thermal treatment at 375 °C initiates decomposition through several channels, including P–O bond scission, C–P bond scission, and C–H bond scission.[5][6][7] The remaining phosphorus species may remain on the surface even at temperatures as high as 450-500 °C.[1][6]

Troubleshooting Guides

Issue 1: Incomplete or disordered monolayer formation.

  • Possible Cause 1: Substrate Contamination. Organic residues or other contaminants on the substrate surface can hinder the self-assembly process.

    • Solution: Ensure rigorous cleaning of the substrate before deposition. For solution-based deposition, this may involve sonication in appropriate solvents. For UHV studies, perform multiple cycles of sputtering and annealing until the surface is confirmed clean by techniques like XPS.[6]

  • Possible Cause 2: Improper Solvent or PPA Concentration. For solution-based deposition, the choice of solvent and the concentration of the PPA solution are crucial.

    • Solution: Use a high-purity, anhydrous solvent in which PPA is readily soluble. Optimize the PPA concentration and immersion time through a series of trial experiments.

  • Possible Cause 3: Surface Passivation. Some substrates may have a passivating layer that inhibits PPA binding.

    • Solution: Pre-treatment of the substrate to remove or modify the passivating layer may be necessary. For example, a brief acid or plasma treatment can activate some oxide surfaces. On ZnO, intentional hydroxylation can influence the binding mode.[3]

Issue 2: Poor thermal stability of the PPA monolayer.

  • Possible Cause 1: Presence of Multilayers. Physisorbed multilayers of PPA are not as strongly bound as the chemisorbed monolayer and will desorb at lower temperatures.

    • Solution: After the initial deposition, perform a thermal annealing step at a temperature sufficient to desorb the multilayers while leaving the monolayer intact. For example, on TiO2(110), multilayers desorb below 380 K.[4][5] Alternatively, rinse the substrate with a suitable solvent to remove excess PPA.

  • Possible Cause 2: Sub-optimal Binding Mode. The thermal stability can be dependent on the binding configuration (monodentate, bidentate, tridentate).

    • Solution: A post-deposition annealing step can sometimes induce a transformation to a more stable binding mode. For example, on Cu(111), annealing between 150–300 °C promotes the formation of a stable tridentate adlayer.[6][7]

  • Possible Cause 3: Substrate Reactivity. The inherent chemical properties of the substrate can lead to lower decomposition temperatures.

    • Solution: If high thermal stability is a primary requirement, consider using a more inert substrate. For instance, PPA on TiO2 shows higher thermal stability than on some other metal oxides.[4][6]

Quantitative Data

Table 1: Thermal Stability of this compound on Various Substrates

SubstrateStability Onset TemperatureDecomposition Onset TemperaturePrimary Decomposition PathwayAnalytical Technique(s)
ZnOStable up to 550 K (277 °C)[2][3]> 550 K (277 °C)[2][3]C-P bond cleavage[2][3]TDS, XPS, NEXAFS
Cu(111)Stable from 150 °C to 300 °C[6][7]375 °C[5][6][7]P-O, C-P, and C-H bond scission[5][6][7]SRPES, XPS, NEXAFS
CeO2Stable up to 225 °C[1][5]> 225 °C[1][5]P-C bond cleavage[1][5]PES
Reduced Cerium Oxides (e.g., Ce2O3)Stable up to 350 °C[1][5]> 350 °C[1][5]P-C bond cleavage[1][5]PES
Rutile TiO2(110)Monolayer stable up to 780 K (507 °C)[4][5]Not specifiedNot specifiedSRPES, NEXAFS

Experimental Protocols

1. PPA Monolayer Deposition in Ultra-High Vacuum (UHV)

This protocol is a generalized procedure based on methods reported for substrates like Cu(111), TiO2, and ZnO.[2][4][6]

  • Substrate Preparation:

    • The single-crystal substrate (e.g., Cu(111)) is cleaned in the UHV chamber.

    • Perform several cycles of sputtering with Ar+ ions (e.g., 1 kV, 2x10-6 mbar).

    • Anneal the substrate at an appropriate temperature (e.g., 500 °C for Cu(111)).

    • Verify surface cleanliness using XPS or SRPES, checking for the absence of carbon and oxygen signals.[6]

  • PPA Deposition:

    • Use a Knudsen cell evaporator containing PPA powder (e.g., 98% purity).

    • Degas the PPA powder at a temperature below its evaporation point (e.g., 95 °C).[1]

    • Heat the Knudsen cell to the desired evaporation temperature (e.g., 105-140 °C) to deposit PPA onto the substrate.[1][4][6]

    • The substrate is typically held at room temperature during deposition.

  • Post-Deposition Treatment:

    • To obtain a monolayer, the substrate may be annealed to a temperature that desorbs any physisorbed multilayers. This temperature is substrate-dependent (e.g., below 380 K for TiO2(110)).[4]

2. Thermal Stability Analysis using Temperature Programmed Desorption (TDS)

TDS is used to determine the desorption and decomposition temperatures of adsorbates on a surface.

  • Experimental Setup:

    • The experiment is conducted in a UHV chamber equipped with a mass spectrometer.

    • The PPA-coated substrate is mounted on a sample holder capable of resistive or electron-beam heating.

    • A thermocouple is attached to the sample to monitor its temperature accurately.

  • Procedure:

    • Position the sample in front of the mass spectrometer.

    • Heat the sample at a linear rate (e.g., 2-5 K/s).

    • Simultaneously, record the mass spectra of desorbing species as a function of temperature.

    • Analyze the resulting TDS spectra to identify desorption peaks corresponding to PPA fragments or the intact molecule. The peak temperature provides information about the binding energy and thermal stability.

3. Surface Characterization using X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical states of the elements on the surface.

  • Experimental Setup:

    • A UHV system with an X-ray source (e.g., Al Kα) and an electron energy analyzer.

  • Procedure:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for specific elements of interest (e.g., C 1s, O 1s, P 2p, and the substrate elements).

    • Analyze the binding energies and peak shapes to determine the chemical bonding states of the PPA monolayer and its interaction with the substrate.

    • To study thermal stability, acquire spectra after annealing the sample at progressively higher temperatures. Changes in the core-level spectra indicate chemical transformations or desorption.[1]

Visualizations

Experimental_Workflow General Experimental Workflow for PPA Monolayer Analysis sub_prep Substrate Preparation (Cleaning/Sputtering/Annealing) ppa_dep PPA Deposition (UHV Evaporation) sub_prep->ppa_dep Pristine Surface multi_des Multilayer Desorption (Annealing) ppa_dep->multi_des analysis Surface Analysis (XPS, NEXAFS) multi_des->analysis Monolayer tds Thermal Stability Analysis (TDS/Annealing + XPS) analysis->tds decomp Decomposition tds->decomp Heating

Caption: PPA Monolayer Preparation and Analysis Workflow.

PPA_Binding_Modes PPA Binding Modes and Influencing Factors PPA This compound (PPA) Mono Monodentate PPA->Mono Bi Bidentate PPA->Bi Tri Tridentate PPA->Tri sub_temp Substrate Temperature sub_temp->Bi sub_temp->Tri coverage Molecular Coverage coverage->Mono coverage->Bi hydroxylation Surface Hydroxylation hydroxylation->Bi hydroxylation->Tri

Caption: Factors Influencing PPA Binding on Surfaces.

References

Preventing aggregation of nanoparticles functionalized with phenylphosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of nanoparticles functionalized with phenylphosphonic acid.

Troubleshooting Guides

Issue: Nanoparticles are aggregating immediately after synthesis.

Possible Causes:

  • High Surface Energy: Nanoparticles inherently possess high surface energy, making them prone to aggregation to achieve a more stable state.[1]

  • Incomplete Functionalization: Insufficient coverage of the nanoparticle surface with this compound can leave exposed areas, leading to direct particle-to-particle contact and aggregation.

  • Inappropriate Solvent: The solvent used may not be optimal for maintaining the stability of the functionalized nanoparticles.

Solutions:

  • Optimize Functionalization Protocol:

    • Increase the concentration of this compound during the functionalization step.

    • Extend the reaction time to ensure complete surface coverage.

    • Consider using a co-solvent system to improve the solubility of the functionalizing agent and its access to the nanoparticle surface.

  • Solvent Exchange:

    • After synthesis and functionalization, carefully exchange the solvent with one that provides better colloidal stability. Protic solvents like ethanol or buffered aqueous solutions are often good choices, depending on the nanoparticle core material.

  • Introduce Steric Hindrance:

    • Incorporate a bulky co-ligand along with this compound during functionalization. Poly(ethylene glycol) (PEG) is a common and effective choice for providing steric stabilization.

Issue: Nanoparticles aggregate when dispersed in a new buffer or medium.

Possible Causes:

  • pH Shift: The pH of the new medium may be close to the isoelectric point (IEP) of the functionalized nanoparticles, where the surface charge is near zero, leading to a loss of electrostatic repulsion. The surface charge of phosphonic acid-functionalized nanoparticles is pH-dependent.[2][3][4][5]

  • High Ionic Strength: High salt concentrations in the buffer can compress the electrical double layer around the nanoparticles, reducing the electrostatic repulsion between them and allowing attractive van der Waals forces to dominate.[6][7][8][9][10]

  • Presence of Divalent Cations: Divalent cations (e.g., Ca²⁺, Mg²⁺) are more effective at screening the surface charge and can even form bridges between nanoparticles, inducing aggregation.[9]

Solutions:

  • pH Adjustment:

    • Measure the zeta potential of your nanoparticles at various pH values to determine the IEP.

    • Adjust the pH of the new medium to be at least 2 pH units away from the IEP to ensure sufficient surface charge for electrostatic repulsion. For phosphonic acid functionalized nanoparticles, a more alkaline pH generally leads to a more negative surface charge and better stability.[5]

  • Control of Ionic Strength:

    • If possible, reduce the salt concentration of the buffer.

    • If a specific ionic strength is required, consider adding a steric stabilizer (e.g., PEG) to the nanoparticle surface to provide an additional repulsive force that is less sensitive to ionic strength.

  • Chelating Agents:

    • If the presence of divalent cations is unavoidable, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the buffer to sequester the cations and prevent them from inducing aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism causing the aggregation of this compound functionalized nanoparticles?

A1: The primary drivers of aggregation are the inherent high surface energy of nanoparticles and the attractive van der Waals forces between them.[1] this compound functionalization aims to counteract these attractive forces by introducing electrostatic and/or steric repulsion. Aggregation occurs when these repulsive forces are insufficient to overcome the attractive forces.

Q2: How does pH affect the stability of my nanoparticles?

A2: The pH of the solution directly influences the surface charge of your nanoparticles. The phosphonic acid groups are deprotonated at higher pH values, resulting in a more negative surface charge and stronger electrostatic repulsion between particles, which enhances stability.[2][5] Conversely, at low pH, the surface charge is reduced, leading to a higher propensity for aggregation. It is crucial to operate at a pH that is sufficiently far from the isoelectric point of your nanoparticles.[4]

Q3: Why do my nanoparticles aggregate in high salt buffers like PBS?

A3: High concentrations of ions in buffers like PBS can compress the electrical double layer surrounding your nanoparticles. This "charge screening" effect diminishes the electrostatic repulsion that keeps the particles dispersed, allowing the attractive van der Waals forces to cause aggregation.[6][7][8][9][10]

Q4: Can I prevent aggregation by adding a polymer to the solution?

A4: Yes, this is a common strategy known as steric stabilization. Adsorbing or grafting polymers like polyethylene glycol (PEG) onto the nanoparticle surface creates a physical barrier that prevents the particles from getting close enough to aggregate.[11][12] This method is particularly effective in high ionic strength media where electrostatic stabilization is less effective.

Q5: What is a good zeta potential value to ensure nanoparticle stability?

A5: A general rule of thumb is that a zeta potential with an absolute value greater than 30 mV indicates good colloidal stability due to strong electrostatic repulsion. Values between -10 mV and +10 mV suggest instability and a high likelihood of aggregation. However, the required zeta potential can vary depending on the specific nanoparticle system and the medium.

Data Presentation

Table 1: Influence of pH on Zeta Potential and Hydrodynamic Diameter of Phosphonic Acid Functionalized Nanoparticles

pHZeta Potential (mV)Hydrodynamic Diameter (nm)Stability
3-5.2 ± 1.1850 ± 120 (Aggregated)Unstable
5-15.8 ± 2.3350 ± 45Moderately Stable
7.4-32.5 ± 3.1150 ± 20Stable
9-45.1 ± 2.8145 ± 18Very Stable

Note: Data are representative examples and actual values will vary based on the nanoparticle core material, size, and specific functionalization density.

Table 2: Effect of Ionic Strength (NaCl) on the Stability of this compound Functionalized Nanoparticles at pH 7.4

NaCl Concentration (mM)Zeta Potential (mV)Hydrodynamic Diameter (nm)Stability
1-31.8 ± 2.9152 ± 22Stable
10-25.4 ± 3.5165 ± 30Stable
50-15.1 ± 2.1480 ± 90Aggregating
150 (PBS)-8.3 ± 1.9>1000 (Aggregated)Unstable

Note: Data are representative examples. The addition of a steric stabilizer like PEG can significantly improve stability at higher ionic strengths.

Experimental Protocols

Protocol 1: Measurement of Zeta Potential as a Function of pH

  • Sample Preparation: Prepare a stock dispersion of your this compound functionalized nanoparticles in deionized water at a concentration of approximately 0.1 mg/mL.

  • pH Adjustment: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., using citrate, phosphate, and borate buffers at a low concentration of ~10 mM).

  • Dilution: Dilute an aliquot of the nanoparticle stock dispersion into each pH buffer to a final concentration suitable for your dynamic light scattering (DLS) instrument (typically 0.01-0.1 mg/mL).

  • Equilibration: Allow the samples to equilibrate for at least 15 minutes at a constant temperature (e.g., 25 °C).

  • Measurement: Measure the zeta potential of each sample using a DLS instrument equipped with an electrophoretic mobility measurement capability.

  • Data Analysis: Plot the measured zeta potential as a function of pH to determine the isoelectric point and identify the pH range for optimal stability.

Protocol 2: Evaluation of Colloidal Stability in High Ionic Strength Buffers

  • Sample Preparation: Prepare a stock dispersion of your nanoparticles in deionized water (0.1 mg/mL).

  • Buffer Preparation: Prepare a series of buffers with increasing ionic strength (e.g., 1 mM, 10 mM, 50 mM, 150 mM NaCl in a 10 mM buffer at a stable pH determined from Protocol 1).

  • Dispersion and Monitoring: Add an aliquot of the nanoparticle stock to each buffer and monitor the hydrodynamic diameter and polydispersity index (PDI) over time (e.g., at 0, 1, 4, and 24 hours) using a DLS instrument.

  • Data Analysis: An increase in hydrodynamic diameter and PDI over time indicates aggregation. Plot these parameters against ionic strength to determine the critical coagulation concentration.

Visualizations

Aggregation_Pathway cluster_0 Stable Nanoparticles cluster_1 Aggregation Triggers cluster_2 Mechanism cluster_3 Outcome Stable_NPs Dispersed Nanoparticles (High Surface Charge) Loss_Repulsion Reduced Electrostatic Repulsion Stable_NPs->Loss_Repulsion Triggered by pH_IEP pH near Isoelectric Point pH_IEP->Loss_Repulsion High_Salt High Ionic Strength High_Salt->Loss_Repulsion Divalent_Cations Divalent Cations Divalent_Cations->Loss_Repulsion Aggregated_NPs Aggregated Nanoparticles Loss_Repulsion->Aggregated_NPs

Caption: Factors leading to the aggregation of electrostatically stabilized nanoparticles.

Stabilization_Strategies cluster_0 Stabilization Approaches Unstable_NPs Aggregation-Prone Nanoparticles Electrostatic Electrostatic Stabilization Unstable_NPs->Electrostatic Steric Steric Stabilization Unstable_NPs->Steric pH_Control pH Control (away from IEP) Electrostatic->pH_Control Achieved by Polymer_Coating Polymer Coating (e.g., PEG) Steric->Polymer_Coating Achieved by Stable_NPs_Electro Stable Dispersion (in low salt) pH_Control->Stable_NPs_Electro Results in Stable_NPs_Steric Stable Dispersion (in high salt) Polymer_Coating->Stable_NPs_Steric Results in

Caption: Key strategies for preventing nanoparticle aggregation.

Experimental_Workflow Start Synthesized Nanoparticles Functionalization Functionalize with This compound Start->Functionalization Characterization Initial Characterization (TEM, DLS) Functionalization->Characterization Stability_Test Assess Colloidal Stability Characterization->Stability_Test Aggregation Aggregation Observed Stability_Test->Aggregation No Stable Stable Dispersion Stability_Test->Stable Yes Troubleshoot Troubleshoot (Adjust pH, Ionic Strength, Add Steric Stabilizer) Aggregation->Troubleshoot Recharacterize Re-characterize Stability Troubleshoot->Recharacterize Recharacterize->Stability_Test

Caption: Workflow for assessing and improving nanoparticle stability.

References

Technical Support Center: Phenylphosphonic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the ordering of phenylphosphonic acid (PPA) self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the ordering of this compound SAMs?

A1: The quality and ordering of this compound (PPA) SAMs are critically dependent on several factors:

  • Substrate Cleanliness: The substrate must be free of organic and particulate contaminants to ensure uniform monolayer formation.[1]

  • Substrate Surface Roughness: Smoother substrates generally lead to more ordered SAMs. High surface roughness can disrupt the packing of the molecules.

  • Solvent Selection: The choice of solvent is crucial as it can affect the solubility of PPA and its interaction with the substrate surface. Solvents with low dielectric constants that are inert to the substrate material often yield more stable and denser monolayers.[2]

  • Deposition Time: Sufficient immersion time is necessary to allow for the adsorption and self-organization of the molecules into a well-ordered monolayer. Longer assembly times, from 24 to 48 hours, tend to result in better monolayer packing.

  • Concentration of PPA Solution: The concentration of the PPA solution can influence the rate of SAM formation and the final surface coverage. A typical concentration used is 1 mM.[3]

  • Post-Deposition Annealing: In some cases, a post-deposition thermal annealing step can improve the ordering, packing density, and covalent bonding of the SAM to the substrate.[1][4]

  • Environmental Conditions: The deposition should be carried out in a clean environment to prevent contamination. The presence of water in the solvent can also significantly affect the formation and morphology of the monolayer.[5]

Q2: What is the expected orientation of a well-ordered this compound SAM?

A2: For PPA SAMs on indium zinc oxide, a well-defined tilt angle of the phenyl ring of 12-16° from the surface normal has been reported.[6][7][8] This near-upright orientation is indicative of a well-ordered monolayer.

Q3: How can I characterize the quality and ordering of my PPA SAM?

A3: Several surface-sensitive techniques can be used to assess the quality of your PPA SAM:

  • Contact Angle Goniometry: Measurement of the static water contact angle provides information on the hydrophobicity and uniformity of the monolayer. A higher contact angle for a nonpolar terminal group generally indicates a more densely packed and ordered SAM.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirm the presence of the phosphonic acid headgroup, and assess the thickness and coverage of the monolayer.[4][9]

  • Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: NEXAFS is a powerful technique to determine the molecular orientation and ordering of the SAM.[6][7][8]

  • Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS): This technique provides information about the chemical bonding, orientation, and packing of the molecules in the monolayer.[6][7]

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the morphology of the SAM and identify defects or aggregates on the surface.[5]

Q4: What is the role of post-deposition annealing?

A4: Post-deposition annealing can enhance the adhesion and stability of phosphonic acid SAMs.[4] Heating the deposited film can promote the formation of covalent bonds between the phosphonate headgroup and the oxide substrate.[4] A typical annealing procedure might involve heating the substrate in a controlled environment, such as an oven, for a specific duration and temperature (e.g., 10 minutes at 100 °C).[1]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low water contact angle on the SAM surface 1. Incomplete monolayer formation.2. Disordered or poorly packed monolayer.3. Contamination of the surface.4. Presence of hydrophilic defects.1. Increase the deposition time.2. Optimize the PPA concentration.3. Ensure rigorous substrate cleaning.4. Try a different solvent.5. Consider a post-deposition annealing step.
High degree of disorder observed by NEXAFS/PM-IRRAS 1. Sub-optimal substrate cleaning.2. Inappropriate solvent choice.3. Insufficient deposition time.4. High surface roughness of the substrate.1. Review and improve the substrate cleaning protocol.2. Experiment with different solvents (e.g., ethanol, isopropanol, THF).3. Increase the immersion time to allow for better self-organization.4. Use a smoother substrate if possible.
Inconsistent results between experiments 1. Variation in substrate cleaning procedure.2. Inconsistent PPA solution preparation.3. Contamination from the environment or handling.4. Variations in deposition time or temperature.1. Standardize the substrate cleaning protocol.2. Prepare fresh PPA solutions for each experiment.3. Work in a clean environment and use clean glassware and tweezers.4. Precisely control deposition parameters.
Patches of bare substrate visible by AFM 1. Insufficient PPA concentration.2. Short deposition time.3. Presence of contaminants blocking adsorption sites.1. Increase the concentration of the PPA solution.2. Extend the deposition time.3. Enhance the substrate cleaning procedure to remove all contaminants.
Formation of multilayers or aggregates 1. PPA concentration is too high.2. Inadequate rinsing after deposition.3. Presence of water in the solvent leading to precipitation.1. Reduce the concentration of the PPA solution.2. Implement a thorough rinsing step with fresh solvent after deposition.3. Use anhydrous solvents and handle them in a dry environment.

Experimental Protocols

Substrate Cleaning (General Protocol for Oxide Surfaces)

A pristine substrate surface is paramount for the formation of a well-ordered SAM.

  • Solvent Cleaning:

    • Sonicate the substrate in a sequence of solvents to remove organic contaminants. A common sequence is acetone, followed by isopropanol, and finally deionized water.

    • Sonicate for 10-15 minutes in each solvent.

    • After the final sonication in deionized water, rinse the substrate thoroughly with deionized water.

  • Oxidative Cleaning (Piranha Solution - EXTREME CAUTION REQUIRED ):

    • Safety First: Piranha solution is a highly corrosive and explosive mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂). It reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a fume hood.

    • Prepare the piranha solution by slowly adding one part of 30% H₂O₂ to three parts of concentrated H₂SO₄ (3:1 H₂SO₄:H₂O₂). Always add the peroxide to the acid.

    • Immerse the substrate in the piranha solution for 10-15 minutes.

    • Carefully remove the substrate and rinse extensively with deionized water.

  • Plasma Cleaning (Alternative to Piranha Solution):

    • Place the solvent-cleaned substrate in a plasma cleaner.

    • Expose the substrate to an oxygen or argon plasma for 3-5 minutes to remove residual organic contaminants and activate the surface.[10]

  • Drying:

    • Dry the cleaned substrate under a stream of inert gas (e.g., nitrogen or argon).

    • Use the substrate for SAM deposition immediately to prevent recontamination.

This compound SAM Deposition (Solution Phase)
  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in a high-purity, anhydrous solvent (e.g., ethanol, isopropanol, or tetrahydrofuran).

    • Ensure the PPA is fully dissolved. Sonication can aid in dissolution.

  • Deposition:

    • Immerse the freshly cleaned and dried substrate in the PPA solution in a clean, sealed container.

    • Leave the substrate immersed for a sufficient duration to allow for monolayer formation. A common deposition time is 24-48 hours at room temperature.

  • Rinsing:

    • After deposition, remove the substrate from the solution.

    • Rinse the substrate thoroughly with the fresh, pure solvent used for deposition to remove any physisorbed molecules.

    • Dry the substrate under a stream of inert gas.

  • Annealing (Optional):

    • To improve the thermal stability and covalent bonding of the SAM, you can anneal the substrate.[1][4]

    • Place the SAM-coated substrate in an oven or on a hotplate in a controlled atmosphere (e.g., under nitrogen).

    • A typical annealing condition is 100-120°C for 10-60 minutes.[1]

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_deposition SAM Deposition cluster_post Post-Deposition (Optional) cluster_characterization Characterization Solvent_Cleaning Solvent Cleaning (Acetone, IPA, DI Water) Oxidative_Cleaning Oxidative Cleaning (Piranha or Plasma) Solvent_Cleaning->Oxidative_Cleaning Drying_Prep Drying (Inert Gas Stream) Oxidative_Cleaning->Drying_Prep Solution_Prep PPA Solution Preparation (e.g., 1 mM in Ethanol) Immersion Substrate Immersion (24-48 hours) Drying_Prep->Immersion Solution_Prep->Immersion Rinsing Rinsing with Fresh Solvent Immersion->Rinsing Drying_Dep Drying (Inert Gas Stream) Rinsing->Drying_Dep Annealing Thermal Annealing (e.g., 120°C for 1 hour) Drying_Dep->Annealing Contact_Angle Contact Angle Drying_Dep->Contact_Angle Annealing->Contact_Angle XPS XPS NEXAFS NEXAFS / PM-IRRAS AFM AFM Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Problem: Poor SAM Ordering Cause_Cleaning Inadequate Substrate Cleaning Problem->Cause_Cleaning Cause_Solvent Incorrect Solvent Choice Problem->Cause_Solvent Cause_Time Insufficient Deposition Time Problem->Cause_Time Cause_Substrate High Substrate Roughness Problem->Cause_Substrate Solution_Anneal Implement Post-Deposition Annealing Problem->Solution_Anneal Consider for improved stability Solution_Cleaning Improve Cleaning Protocol (e.g., Piranha/Plasma) Cause_Cleaning->Solution_Cleaning Solution_Solvent Test Different Solvents (e.g., Ethanol, THF) Cause_Solvent->Solution_Solvent Solution_Time Increase Immersion Time (>24h) Cause_Time->Solution_Time Solution_Substrate Use Smoother Substrate Cause_Substrate->Solution_Substrate

References

Troubleshooting poor adhesion of phenylphosphonic acid layers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with phenylphosphonic acid (PPA) layers.

Troubleshooting Guides

Poor adhesion of this compound (PPA) layers can manifest as delamination, incomplete monolayer formation, or inconsistent surface properties. This guide provides a structured approach to identifying and resolving common issues.

Question: My PPA layer is peeling or flaking off the substrate. What are the likely causes and how can I fix it?

Answer: Delamination is a critical sign of poor adhesion. The primary causes often relate to substrate preparation, the deposition process itself, or post-deposition handling.

Troubleshooting Steps:

  • Substrate Cleanliness: Contaminants on the substrate surface are a primary cause of poor adhesion. Ensure a rigorous cleaning protocol is in place. For many metal oxide surfaces, this involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with an inert gas. For silicon wafers with a native oxide layer, a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) or UV/ozone treatment can be effective. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

  • Surface Hydroxylation: The phosphonic acid headgroup binds to hydroxyl groups on the metal oxide surface. Insufficient hydroxylation can lead to weak binding. For some substrates, a brief treatment with an oxygen plasma can create reactive oxygen species and a more robustly binding surface[1].

  • Deposition Time: In solution-based deposition, insufficient immersion time can lead to incomplete monolayer formation. Conversely, excessively long immersion times, particularly with certain substrates like ZnO, can lead to surface etching and the formation of undesirable precipitates (e.g., zinc phosphonate), which can disrupt the monolayer[2].

  • Solvent Choice: The solvent plays a critical role in the quality of the self-assembled monolayer (SAM). Solvents with a low dielectric constant that do not strongly interact with the substrate are generally preferred as they promote the formation of denser, more stable monolayers[3][4]. High dielectric constant solvents can disrupt SAM formation[3][4].

  • Rinsing Procedure: After deposition, a thorough rinsing step is necessary to remove physisorbed multilayers. However, aggressive rinsing, especially before a strong covalent bond has formed, can remove the intended monolayer. A gentle rinse with the same solvent used for deposition is recommended.

  • Thermal Annealing: A post-deposition annealing step can significantly improve the adhesion and ordering of the PPA layer by promoting the formation of covalent bonds with the substrate. However, excessive temperatures can lead to the decomposition of the PPA molecule, often initiated by the cleavage of the C-P bond[5][6].

Question: The surface properties of my PPA-coated substrate are inconsistent. What could be causing this variability?

Answer: Inconsistent surface properties, such as variable contact angles or patchy appearance in microscopy, suggest a non-uniform or incomplete PPA layer.

Troubleshooting Steps:

  • PPA Solution Quality: Ensure the PPA solution has not degraded. Use fresh, high-purity PPA and solvent for each experiment. The presence of water in the solvent can significantly impact the morphology of the resulting layer[7].

  • Environmental Conditions: High humidity during the deposition process can affect the formation of the monolayer[8]. It is advisable to perform the deposition in a controlled environment, such as a glovebox or a desiccator.

  • Substrate Roughness: A highly irregular or rough substrate surface can lead to a disordered and incomplete monolayer. Characterize the substrate topography with Atomic Force Microscopy (AFM) prior to deposition.

  • Deposition Method: For highly uniform and ordered monolayers, vacuum deposition (Physical Vapor Deposition - PVD) can be an alternative to solution-based methods. This technique allows for deposition onto a clean surface without solvent interactions[5][9].

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for depositing PPA?

A1: The ideal solvent for PPA deposition generally has a low dielectric constant and does not strongly interact with the substrate surface[3][4]. Solvents like tetrahydrofuran (THF) and diethyl ether are often used[2][10]. High dielectric constant solvents, or those that can coordinate with the surface, may disrupt the self-assembly process[3][4].

Q2: Is thermal annealing always necessary after PPA deposition?

A2: While not always strictly necessary, thermal annealing is highly recommended to improve the adhesion and stability of the PPA layer[11]. The heat treatment encourages the formation of strong, covalent bonds between the phosphonic acid headgroup and the substrate. However, the annealing temperature must be carefully controlled to avoid thermal decomposition of the PPA molecules[5][6].

Q3: How does water in the deposition solution affect the PPA layer?

A3: The presence of water can have a significant impact on the formation of the PPA layer. For some substrates, a small amount of water can facilitate the binding process by promoting the deprotonation of the phosphonic acid[7]. However, excessive water can lead to the formation of thicker, less ordered multilayers[7].

Q4: What are the different ways PPA can bind to a metal oxide surface?

A4: PPA can bind to a metal oxide surface through its phosphonic acid headgroup in several modes: monodentate (one oxygen atom binds to the surface), bidentate (two oxygen atoms bind to the surface), and tridentate (all three oxygen atoms of the deprotonated phosphonate group bind to the surface)[12]. The specific binding mode can be influenced by factors such as surface hydroxylation and the presence of vacancies on the substrate surface[5].

Q5: How can I confirm that a PPA monolayer has successfully formed on my substrate?

A5: Several surface characterization techniques can be used to verify the formation and quality of a PPA monolayer:

  • Contact Angle Goniometry: A successful monolayer of PPA will alter the surface energy, which can be observed as a change in the water contact angle.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of phosphorus and carbon from the PPA molecule[1][13].

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the surface, revealing the presence of a uniform monolayer and identifying any defects or aggregates[1][13].

Data Presentation

Table 1: Influence of Solvent on PPA Self-Assembled Monolayer (SAM) Quality on Indium Tin Oxide (ITO)

SolventDielectric ConstantResulting SAM QualityReference
Pyridine12.4Poor (high number of defects)[3]
Tetrahydrofuran (THF)7.6Good[10]
Diethyl Ether4.3Good[10]
Triethylamine2.4Good (fewer defects than pyridine)[3]

Table 2: Thermal Stability of PPA on Various Oxide Surfaces

SubstrateOnset of C-P Bond Cleavage (°C)NotesReference
CeO₂225-[5]
Reduced Cerium Oxides350More stable on surfaces with oxygen vacancies[5]
Cu(111)375Initiates molecular decomposition[6]
ZnO~277 (550 K)Stable up to this temperature[3][9]

Experimental Protocols

Protocol 1: Solution-Based Deposition of PPA on a Metal Oxide Substrate

  • Substrate Cleaning: a. Sonicate the substrate in acetone for 15 minutes. b. Sonicate in isopropanol for 15 minutes. c. Sonicate in deionized water for 15 minutes. d. Dry the substrate under a stream of dry nitrogen or argon. e. Optional: Treat the substrate with UV/ozone or oxygen plasma for 5-10 minutes to ensure a fully hydroxylated surface.

  • PPA Solution Preparation: a. Prepare a 1 mM solution of this compound in anhydrous tetrahydrofuran (THF). b. Ensure the PPA is of high purity and the solvent is anhydrous to avoid inconsistencies.

  • Self-Assembled Monolayer (SAM) Formation: a. Immerse the cleaned substrate in the PPA solution for 16-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing: a. Remove the substrate from the PPA solution. b. Gently rinse the substrate with fresh, anhydrous THF to remove any physisorbed molecules. c. Dry the substrate again under a stream of dry nitrogen or argon.

  • Thermal Annealing: a. Place the PPA-coated substrate in a tube furnace or on a hotplate in an inert atmosphere (e.g., nitrogen or argon). b. Heat the substrate to 120-150°C for 1-2 hours. Note: The optimal temperature and time may vary depending on the substrate. c. Allow the substrate to cool to room temperature under the inert atmosphere.

Protocol 2: Characterization by Contact Angle Goniometry

  • Place a droplet of deionized water (typically 1-5 µL) onto the PPA-modified surface.

  • Use a goniometer to capture a side-profile image of the droplet.

  • Software is then used to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

  • Perform measurements at multiple locations on the surface to assess uniformity.

Visualizations

Troubleshooting_Workflow start Poor PPA Adhesion (Delamination/Inconsistency) sub_prep Check Substrate Preparation start->sub_prep dep_params Review Deposition Parameters start->dep_params post_proc Evaluate Post-Deposition Processing start->post_proc sub_clean Is substrate cleaning protocol rigorous? sub_prep->sub_clean solvent Is the solvent appropriate? (low dielectric constant) dep_params->solvent annealing Is annealing performed correctly? post_proc->annealing sub_hydrox Is the surface adequately hydroxylated? sub_clean->sub_hydrox Yes improve_clean Implement stricter cleaning procedure (e.g., sonication, piranha) sub_clean->improve_clean No plasma_treat Consider O2 plasma or UV/ozone treatment sub_hydrox->plasma_treat No success Adhesion Improved sub_hydrox->success Yes improve_clean->sub_prep plasma_treat->sub_prep dep_time Is deposition time optimized? solvent->dep_time Yes change_solvent Switch to a non-coordinating, low dielectric solvent (e.g., THF) solvent->change_solvent No adjust_time Adjust immersion time (avoid excessively long times) dep_time->adjust_time No dep_time->success Yes change_solvent->dep_params adjust_time->dep_params optimize_anneal Optimize annealing temperature and duration annealing->optimize_anneal No annealing->success Yes optimize_anneal->post_proc

Caption: Troubleshooting workflow for poor PPA adhesion.

PPA_Binding_Modes cluster_monodentate Monodentate Binding cluster_bidentate Bidentate Binding cluster_tridentate Tridentate Binding m_surface Substrate m_O1 O m_surface->m_O1 m_P P m_O2 O m_P->m_O2 m_OH OH m_P->m_OH m_R Phenyl m_P->m_R m_O1->m_P b_surface Substrate b_O1 O b_surface->b_O1 b_O2 O b_surface->b_O2 b_P P b_O3 O b_P->b_O3 b_R Phenyl b_P->b_R b_O1->b_P b_O2->b_P t_surface Substrate t_O1 O t_surface->t_O1 t_O2 O t_surface->t_O2 t_O3 O t_surface->t_O3 t_P P t_R Phenyl t_P->t_R t_O1->t_P t_O2->t_P t_O3->t_P

Caption: PPA binding modes to a substrate surface.

Experimental_Workflow cluster_characterization Characterization Methods start Start sub_clean Substrate Cleaning (Sonication, Plasma/UV-Ozone) start->sub_clean ppa_sol Prepare PPA Solution (e.g., 1 mM in THF) sub_clean->ppa_sol sam_form Immerse Substrate (Self-Assembly) ppa_sol->sam_form rinse_dry Rinse with Solvent & Dry with N2 sam_form->rinse_dry anneal Thermal Annealing (e.g., 120-150°C in N2) rinse_dry->anneal charact Characterization anneal->charact end End charact->end contact_angle Contact Angle charact->contact_angle xps XPS charact->xps afm AFM charact->afm

Caption: General experimental workflow for PPA layer deposition.

References

Phenylphosphonic acid reaction with metal hydroxides under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction of phenylphosphonic acid (PPA) with metal hydroxides, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction between this compound and a metal hydroxide?

A1: The reaction is an acid-base neutralization where the acidic protons of this compound (C₆H₅PO(OH)₂) react with the hydroxide ions (OH⁻) from the metal hydroxide. This typically forms a metal phenylphosphonate salt and water.[1][2] The resulting products are often inorganic-organic hybrid materials, which can form extended structures of varying dimensionalities (e.g., layers, chains, or 3D frameworks).[3]

Q2: Why would a reaction between an acid (PPA) and a base (metal hydroxide) be conducted under "acidic conditions"?

A2: Conducting the reaction under acidic conditions, often by adding a strong acid like HCl or using a substoichiometric amount of the metal hydroxide, is a key strategy to control the outcome.[4] This approach can:

  • Control Protonation: It ensures that the phosphonate linker molecules are protonated, which can be necessary to achieve charge balance when using trivalent metals instead of tetravalent ones.[4]

  • Regulate Reaction Speed: For highly reactive metal precursors, such as those of tetravalent metals (e.g., Zr⁴⁺), highly acidic conditions can slow the formation of the coordination network, preventing rapid, uncontrolled precipitation and promoting crystallinity.[5]

  • Influence Product Structure: The final pH is a critical parameter that influences the coordination mode of the phosphonate group and the resulting crystal structure of the metal phosphonate.[3]

Q3: What types of products can I expect from this reaction?

A3: A wide range of materials, known as metal phosphonates (MPs), can be synthesized.[3] The structure is highly dependent on the metal ion used and the reaction conditions. Common outcomes include:

  • Layered Structures: Often formed with tetravalent metals like zirconium.[5]

  • One-Dimensional Chains: Where metal atoms are bridged by O-P-O units.

  • Discrete Mononuclear or Polynuclear Complexes. [3]

  • Porous 3D Frameworks: Also known as metal-organic frameworks (MOFs), which have applications in areas like catalysis and adsorption.[5][6]

Q4: What are the most critical experimental factors influencing the reaction outcome?

A4: The synthesis of metal phosphonates is highly sensitive to several parameters. Identifying the proper conditions is crucial for obtaining crystalline products with desired properties.[3] Key factors include:

  • pH: Dictates the deprotonation state of the PPA and the hydrolysis of the metal species.

  • Temperature: Affects reaction kinetics and the thermodynamic stability of the resulting phases.

  • Molar Ratios: The ratio of PPA to the metal salt is fundamental in determining the stoichiometry of the final product.[3]

  • Reagent Concentration: Can influence nucleation and crystal growth rates.

  • Solvent System: While often aqueous, the use of co-solvents or solvothermal conditions can lead to different structures.

Q5: How does the choice of metal ion affect the final product?

A5: The metal ion's charge, size, and preferred coordination geometry are primary determinants of the final structure. For instance, tetravalent metals like Zr⁴⁺ and Ti⁴⁺ typically form robust frameworks with octahedral [MO₆] units connected to [RPO₃] tetrahedra through M-O-P bonds.[5] Divalent metals such as Co²⁺, Mn²⁺, and Cd²⁺ can form a variety of structures, including molecular complexes and extended chains.[3] The acidity of the hydrated metal ion (aqua ion) also plays a role; ions with higher charge density (e.g., Fe³⁺ vs. Fe²⁺) are more acidic and can influence the reaction pH.[7][8]

Experimental Protocols

General Protocol for Hydrothermal Synthesis of a Metal Phenylphosphonate

This protocol provides a generalized methodology for synthesizing a metal phenylphosphonate. Researchers should optimize parameters such as molar ratios, pH, temperature, and time for their specific system.

Materials and Equipment:

  • This compound (PPA)

  • Metal hydroxide (e.g., NaOH) or a metal salt (e.g., CaCl₂·2H₂O)

  • Deionized (DI) water

  • Stock solutions of HCl (0.1 M) and NaOH (0.1 M) for pH adjustment[9]

  • Teflon-lined stainless steel autoclave (23 mL or similar)

  • Programmable oven

  • pH meter

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reagent Dissolution: Dissolve this compound and the chosen metal hydroxide or salt in DI water in a glass beaker at their desired molar ratio (e.g., 1:1 or 2:1 PPA:metal).

  • pH Adjustment: Stir the solution and carefully adjust the pH to the target acidic value (e.g., pH 2-5) using stock solutions of HCl or NaOH.[9] Monitor the pH closely.

  • Hydrothermal Reaction: Transfer the final solution into a Teflon-lined autoclave. Seal the vessel tightly.

  • Heating: Place the autoclave in a programmable oven and heat it to the target temperature (e.g., 120-180 °C) for a specified duration (e.g., 24-72 hours).[9]

  • Cooling: Allow the autoclave to cool slowly to room temperature. A slow cooling rate can improve crystal quality.

  • Isolation: Open the autoclave and collect the solid product by vacuum filtration.

  • Washing: Wash the collected product thoroughly with DI water and then with a solvent like ethanol or acetone to remove unreacted reagents.

  • Drying: Air-dry the final product or dry it in a vacuum oven at a mild temperature (e.g., 60 °C).

G Figure 1: General Experimental Workflow for Hydrothermal Synthesis A Reagent Preparation (PPA, Metal Hydroxide/Salt) B Dissolution & pH Adjustment A->B C Transfer to Autoclave B->C D Hydrothermal Reaction (Heating in Oven) C->D E Controlled Cooling D->E F Product Isolation (Filtration) E->F G Washing F->G H Drying G->H I Characterization (PXRD, IR, etc.) H->I

Figure 1: General Experimental Workflow for Hydrothermal Synthesis

Troubleshooting Guide

Q: My reaction yields no product, or the yield is very low. What should I do?

A: Possible Causes & Solutions:

  • Poor Solubility of PPA: this compound has low solubility in neutral water but dissolves more readily in acidic or basic solutions.[10] Ensure the initial pH is suitable for dissolving your reagents. You may need to add a few drops of acid or base to achieve a clear solution before final pH adjustment.

  • Incorrect pH: The formation of many metal phosphonates is highly pH-dependent. The optimal pH window may be narrow. Perform small-scale screening experiments at various pH values.

  • Suboptimal Temperature/Time: The reaction may require more energy or a longer duration to proceed. Try increasing the temperature or extending the reaction time. Conversely, if decomposition is suspected, lower the temperature.

  • Product Soluble in Aqueous Layer: Your product might be soluble in the mother liquor.[11] Before discarding the filtrate, check it for any dissolved product, for example, by attempting to precipitate the product by changing the pH or evaporating the solvent.

Q: The product is an amorphous powder, not the crystalline material I expected. How can I improve crystallinity?

A: Possible Causes & Solutions:

  • Rapid Precipitation: The formation of the coordination network may be too fast, preventing orderly crystal growth.[5]

    • Lower the Temperature: This will slow down the reaction kinetics.

    • Slow Reagent Addition: Add one reagent solution dropwise to the other with vigorous stirring.

    • Use a Mineralizer: For certain metals like Zr⁴⁺, adding a small amount of a mineralizer like hydrofluoric acid (HF) can help by forming a soluble intermediate complex, which then slowly releases the metal ions.[5]

  • Impure Reagents: Impurities can inhibit crystal growth. Use high-purity starting materials.

Q: My product is a sticky, oily, or gummy solid that is difficult to handle and purify. What are my options?

A: Possible Causes & Solutions:

  • Incomplete Reaction or Byproducts: The stickiness may be due to unreacted starting materials or oily byproducts.

  • Residual Solvent: The material may be retaining solvent.[10]

    • Change Purification Method: Standard filtration may not be effective. Try centrifugation to separate the solid.

    • Recrystallization/Solvent Trituration: Attempt to crystallize the product from various solvents. Alternatively, wash (triturate) the sticky solid with a solvent in which the impurities are soluble but the product is not (e.g., hexane or ether).[10]

    • Freeze-Drying: If the product is water-stable, dissolving it and then freeze-drying can yield a solid powder.[10]

    • Salt Conversion: Convert the acidic product to a salt (e.g., a sodium or triethylammonium salt) which may be a more stable, crystalline solid that is easier to handle.[10]

G Figure 2: Troubleshooting Decision Tree Start Reaction Issue? P1 Low / No Yield Start->P1 P2 Amorphous Product Start->P2 P3 Sticky / Oily Product Start->P3 S1a Adjust pH for Solubility P1->S1a Cause: Poor Solubility? S1b Screen Temp & Time P1->S1b Cause: Wrong Conditions? S1c Check Filtrate P1->S1c Cause: Product Lost? S2a Lower Reaction Temp P2->S2a Cause: Reaction Too Fast? S2b Slow Reagent Addition P2->S2b Cause: Reaction Too Fast? S2c Use Mineralizer (e.g., HF) P2->S2c Cause: Reaction Too Fast? S3a Try Recrystallization P3->S3a Cause: Impurities? S3b Wash with Hexane/Ether P3->S3b Cause: Impurities? S3c Convert to a Salt P3->S3c Cause: Hard to Purify?

Figure 2: Troubleshooting Decision Tree for Common Experimental Issues

Data Reference Tables

Table 1: Summary of Typical Reaction Parameters for Metal Phosphonate Synthesis

ParameterTypical Range/ValueSignificance & Notes
pH 1.0 - 7.0Critically affects the protonation state of PPA and the structure of the product. Highly acidic conditions (pH < 2) are sometimes used for reactive metals like Al³⁺.[4]
Temperature (°C) 80 - 220Higher temperatures are common in hydrothermal/solvothermal syntheses to promote crystallization.
Reaction Time (h) 12 - 96Longer times often favor the formation of thermodynamically stable, crystalline phases.[3]
PPA:Metal Molar Ratio 1:2, 1:1, 2:1Stoichiometry directly impacts the composition of the resulting framework. Ratios are screened to find optimal conditions for novel structures.[3]
Pressure AutogenousIn hydrothermal synthesis, pressure is generated by heating the solvent above its boiling point in a sealed vessel.

Table 2: Properties of this compound (PPA)

PropertyValueReference/Note
Formula C₆H₅PO(OH)₂ / C₆H₇O₃P[12]
Molar Mass ~158.09 g/mol [12]
pKa₁ ~1.8 - 2.3Corresponds to the first proton dissociation.
pKa₂ ~7.1 - 7.8Corresponds to the second proton dissociation.
Solubility Amphoterically solubleLow solubility in neutral water, but dissolves more readily in acidic or basic solutions.[10]

References

Technical Support Center: High-Temperature Decomposition of Phenylphosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the high-temperature decomposition of phenylphosphonic acid (PPA).

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways of this compound at high temperatures?

A1: At elevated temperatures, this compound primarily decomposes through the cleavage of its core chemical bonds. The main pathways observed, particularly in studies on metal surfaces which can catalyze the decomposition, involve three types of bond scission: P–O (phosphorus-oxygen), C–P (carbon-phosphorus), and C–H (carbon-hydrogen) bonds.[1]

Q2: At what temperature does this compound begin to decompose?

A2: The decomposition temperature of this compound can vary depending on the experimental conditions, such as the presence of other materials that may have a catalytic effect. For PPA adsorbed on a copper (Cu(111)) surface, molecular decomposition begins at approximately 375°C.[1][2] On cerium oxide surfaces, the onset of decomposition, marked by the cleavage of the P-C bond, can range from 225°C to 350°C, depending on the specific nature of the oxide substrate.[3][4] Generally, phosphonic acids are known for their relatively high thermal stability.[3][4]

Q3: What are the major products formed during the thermal decomposition of this compound?

A3: The decomposition of this compound at high temperatures yields a range of products. Key initial products resulting from bond scissions include C₆H₅PO₂, phenyl radicals (C₆H₅•), and PO₃ fragments.[1] The cleavage of a C-H bond on the phenyl ring can also lead to the formation of C₆H₄PO₃.[1][2] At even higher temperatures, these initial products can undergo further reactions, including condensation and reduction of the phosphonate species.[1]

Q4: How does the decomposition of bulk this compound differ from when it is adsorbed on a surface?

A4: While specific data on the decomposition of bulk this compound is limited in the reviewed literature, it is important to note that surface-adsorbed molecules may exhibit different decomposition behaviors compared to the bulk material. The interaction with a surface can lower the activation energy for certain decomposition pathways, leading to decomposition at lower temperatures than might be observed for the neat compound. The information on surface-adsorbed PPA provides a strong indication of the likely bond-breaking points in the molecule.

Troubleshooting Guides

This section provides solutions to common issues encountered during the high-temperature analysis of this compound using techniques such as Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)
Problem Possible Causes Recommended Solutions
Irreproducible TGA curves 1. Inhomogeneous sample packing in the TGA pan.2. Variation in sample mass between runs.3. Contamination of the TGA balance or furnace.1. Ensure the sample is finely ground and packed evenly in the pan.2. Use a consistent sample mass (e.g., 5-10 mg) for all analyses.3. Clean the TGA balance and furnace according to the manufacturer's protocol.
Unexplained weight loss at low temperatures (<150°C) 1. Presence of residual solvent or adsorbed water due to the hygroscopic nature of PPA.1. Dry the sample under vacuum at a temperature below its melting point before TGA analysis.2. Perform an initial isothermal step at a low temperature (e.g., 100-120°C) in the TGA to remove volatile contaminants before the main heating ramp.
Baseline drift or instability 1. Buildup of decomposition products on the TGA balance mechanism.2. Corrosive nature of acidic decomposition products affecting the instrument components.1. Perform regular "burn-out" cycles at high temperatures to clean the furnace.2. Use a protective liner for the balance mechanism if available.3. Ensure a consistent and appropriate purge gas flow rate to remove decomposition products effectively.
Formation of a large amount of residue (char) 1. Incomplete combustion in an inert atmosphere.2. This compound can form polyphosphoric acid-like structures upon heating, which are thermally stable.1. To analyze the carbonaceous content of the residue, add a segment to the TGA method that switches the purge gas from inert (e.g., Nitrogen) to an oxidative atmosphere (e.g., Air or Oxygen) at a high temperature (e.g., 600°C) to combust the char.2. Analyze the final residue using techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to determine its elemental composition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Problem Possible Causes Recommended Solutions
Poor peak shape or tailing for polar fragments 1. This compound and its primary decomposition products are highly polar.2. Active sites in the GC inlet, column, or transfer lines.1. Use a derivatization agent, such as through thermally assisted hydrolysis and methylation (THM), to convert polar analytes into less polar, more volatile derivatives before GC separation.[5]2. Use a GC column specifically designed for polar analytes.3. Ensure all components of the GC system are properly deactivated.
No peaks detected or very low signal intensity 1. Decomposition products are not volatile enough to elute from the GC column.2. Adsorption of analytes onto the pyrolysis unit or transfer lines.1. Increase the pyrolysis temperature to promote fragmentation into smaller, more volatile compounds.2. Use a higher temperature for the GC inlet and transfer line.3. Consider a "double-shot" pyrolysis approach: a lower temperature first step to desorb and analyze more volatile components, followed by a high-temperature pyrolysis of the remaining residue.[6]
Complex pyrogram with many overlapping peaks 1. A wide range of decomposition products are formed at the pyrolysis temperature.2. Secondary reactions occurring in the pyrolyzer.1. Optimize the pyrolysis temperature. A lower temperature may result in simpler pyrograms with larger, more characteristic fragments.2. Use a ramped pyrolysis program (Evolved Gas Analysis) to identify the temperatures at which different fragments are evolved, then perform single-shot pyrolysis at these specific temperatures for clearer chromatograms.[7]
Identification of fragments is difficult 1. Mass spectra of phosphorus-containing compounds can be complex.2. Lack of appropriate mass spectral library entries.1. Look for characteristic isotopic patterns of phosphorus.2. Manually interpret the mass spectra based on known fragmentation patterns of aromatic and organophosphorus compounds.3. Compare results with literature data on the pyrolysis of similar compounds.

Quantitative Data Summary

The following tables summarize the available quantitative data on the high-temperature decomposition of this compound. It is important to note that this data is primarily from studies of PPA adsorbed on surfaces.

Table 1: Decomposition Temperatures of this compound on Various Surfaces

SubstrateDecomposition Onset Temperature (°C)Key ObservationsReference(s)
Cu(111)~375Initiation of P-O, C-P, and C-H bond scission.[1][2]
CeO₂~225Cleavage of the P-C bond.[3][4]
Reduced Cerium Oxidesup to 350Increased thermal stability compared to CeO₂.[3][4]

Table 2: Primary Decomposition Products of this compound

ProductChemical FormulaFormation PathwayReference(s)
-C₆H₅PO₂P-O bond scission[1][2]
Phenyl radicalC₆H₅•C-P bond scission[1][2]
-PO₃C-P bond scission[1]
-C₆H₄PO₃C-H bond scission[1][2]

Experimental Protocols

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This protocol outlines a general procedure for analyzing the thermal decomposition of bulk this compound.

Objective: To determine the thermal stability and identify the evolved gaseous products during the decomposition of this compound.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Mass Spectrometer (MS) with a heated transfer line

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is in a fine powder form. If necessary, gently grind the sample.

    • Accurately weigh 5-10 mg of the sample into a clean TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Install the crucible in the TGA furnace.

    • Purge the TGA furnace and balance with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Set the heated transfer line to the MS to a temperature that prevents condensation of the evolved gases (e.g., 200-250°C).

    • Configure the MS to scan a mass range relevant to the expected decomposition products (e.g., m/z 10-300).

  • TGA Method:

    • Initial Isothermal Step (Optional but Recommended): Heat the sample to 120°C at a rate of 20°C/min and hold for 10-15 minutes to remove any adsorbed water or residual solvent.

    • Dynamic Heating Segment: Heat the sample from 120°C to 800°C at a heating rate of 10°C/min.

    • Atmosphere: Maintain an inert gas flow throughout the experiment.

  • Data Acquisition:

    • Simultaneously record the sample weight (TGA curve) and the mass spectra of the evolved gases (MS data) as a function of temperature.

  • Data Analysis:

    • Analyze the TGA curve to identify the temperatures of major weight loss events.

    • Correlate the weight loss events with the evolution of specific gases by examining the corresponding MS data at those temperatures.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol provides a general method for the analysis of the decomposition products of this compound.

Objective: To separate and identify the various volatile and semi-volatile products formed from the rapid thermal decomposition of this compound.

Instrumentation:

  • Pyrolyzer (e.g., furnace or filament type)

  • Gas Chromatograph (GC)

  • Mass Spectrometer (MS)

Procedure:

  • Sample Preparation:

    • Place a small amount of finely powdered this compound (approximately 0.1-0.5 mg) into a pyrolysis sample cup or tube.

  • Instrument Setup:

    • Install the sample into the pyrolyzer.

    • Set the pyrolysis temperature. A starting point of 600°C is recommended, but this should be optimized based on preliminary Evolved Gas Analysis (EGA) if possible.

    • GC Conditions:

      • Injector Temperature: 280°C

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

      • Oven Temperature Program:

        • Initial temperature: 40°C, hold for 2 minutes.

        • Ramp at 10°C/min to 300°C.

        • Hold at 300°C for 10 minutes.

    • MS Conditions:

      • Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Mass Range: m/z 35-500.

  • Pyrolysis and Data Acquisition:

    • Initiate the pyrolysis, which will rapidly heat the sample and introduce the resulting fragments into the GC-MS system.

    • Acquire the chromatogram and mass spectra.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST).

    • For unknown peaks, perform manual interpretation of the mass spectra to propose structures based on fragmentation patterns.

Visualizations

Decomposition_Pathways cluster_products Primary Decomposition Products PPA This compound (C₆H₅PO(OH)₂) Prod1 C₆H₅PO₂ PPA->Prod1 P-O Scission Prod2 Phenyl Radical (C₆H₅•) PPA->Prod2 C-P Scission Prod3 PO₃ PPA->Prod3 C-P Scission Prod4 C₆H₄PO₃ PPA->Prod4 C-H Scission Further_Reactions Condensation & Reduction Products Prod2->Further_Reactions Further Reactions Prod3->Further_Reactions Further Reactions

Caption: Primary decomposition pathways of this compound at high temperatures.

TGA_MS_Workflow cluster_prep Sample Preparation cluster_analysis TGA-MS Analysis cluster_data Data Analysis Start This compound (Fine Powder) Weigh Weigh 5-10 mg into TGA crucible Start->Weigh TGA Place crucible in TGA Weigh->TGA Purge Purge with Inert Gas (e.g., N₂ or Ar) TGA->Purge Heat Heat sample (e.g., 10°C/min to 800°C) Purge->Heat EvolvedGas Evolved Gases Heat->EvolvedGas TGACurve TGA Curve (Weight % vs. Temp) Heat->TGACurve MS Analyze with Mass Spec EvolvedGas->MS MSData MS Data (Ion Intensity vs. m/z) MS->MSData Correlate Correlate weight loss with evolved gases TGACurve->Correlate MSData->Correlate Final_Report Final_Report Correlate->Final_Report Identify Decomposition Stages & Products

Caption: Experimental workflow for TGA-MS analysis of this compound.

Py_GC_MS_Troubleshooting cluster_solutions1 Solutions for No/Low Signal cluster_solutions2 Solutions for Poor Peak Shape cluster_solutions3 Solutions for Complexity Start Poor Py-GC-MS Result? NoPeaks No or Low Signal Start->NoPeaks Yes BadPeaks Poor Peak Shape Start->BadPeaks No Sol1A Increase Pyrolysis Temp NoPeaks->Sol1A Sol1B Increase Inlet/Transfer Temp NoPeaks->Sol1B Complex Too Complex BadPeaks->Complex No Sol2A Use Derivatization (THM) BadPeaks->Sol2A Sol2B Use Polar-Specific GC Column BadPeaks->Sol2B Sol3A Optimize Pyrolysis Temp Complex->Sol3A Sol3B Use Ramped Pyrolysis (EGA) Complex->Sol3B

References

Technical Support Center: Microwave-Assisted Synthesis of Phenylphosphonate Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of phenylphosphonate esters.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the microwave-assisted synthesis of phenylphosphonate esters.

Q1: My reaction shows low or no conversion to the desired phenylphosphonate ester. What are the potential causes and solutions?

A1: Low or no conversion in microwave-assisted synthesis can stem from several factors. A primary consideration is the efficiency of microwave absorption by the reaction mixture. If the reactants and solvent have low dielectric constants, they may not heat effectively.[1] Consider adding a small amount of a polar, high-dielectric solvent or an ionic liquid to improve energy absorption.[1] Additionally, ensure your catalyst system is active. For Hirao-type reactions, palladium catalysts can be sensitive. If using a Pd(OAc)₂ catalyst without a phosphine ligand, an excess of the >P(O)H reagent may be necessary to form the active catalytic species.[2][3] Finally, verify the temperature and pressure limits of your microwave vials, as insufficient heating due to safety interlocks can prevent the reaction from reaching the optimal temperature.

Q2: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?

A2: Byproduct formation is often a result of excessive temperatures or prolonged reaction times. Microwave heating can be very rapid, and it's crucial to optimize the reaction conditions.[4] Try reducing the microwave power or the target temperature. Shorter reaction times, often in the range of minutes, are a key advantage of microwave synthesis and can minimize the formation of degradation products.[4][5] For reactions like the Hirao coupling, ensure the base is not too strong, as this can lead to side reactions. Triethylamine is a commonly used base that provides good results.[6] Solvent-free conditions, when possible, can also enhance selectivity and simplify purification.[6][7]

Q3: The purification of my crude phenylphosphonate ester is challenging. Are there any tips for cleaner reactions?

A3: Simplifying the reaction mixture is key to easier purification. As mentioned, solvent-free reactions can reduce the number of components to be removed.[6][8] If a solvent is necessary, choose one that is easily removed by evaporation. For catalyst-related impurities, using a heterogeneous catalyst or a "P-ligand-free" system with Pd(OAc)₂ can simplify purification as the catalyst or ligands do not need to be separated from the product.[6][9] Post-reaction, standard purification techniques like column chromatography on silica gel or alumina are typically effective.[10]

Q4: My yields are inconsistent between batches. What could be causing this variability?

A4: Inconsistent yields in microwave synthesis can be due to variations in starting material quality, precise loading of reagents, and the positioning of the reaction vial within the microwave cavity. Ensure that your starting materials, particularly the aryl halide and the phosphite source, are pure and dry. Water can interfere with many of the catalytic systems used. The volume of the reaction mixture can also affect heating efficiency, so maintaining consistent volumes is important. Finally, ensure the microwave's turntable (if present) is functioning correctly to provide even irradiation.

Experimental Protocols and Data

Below are representative experimental protocols for common microwave-assisted syntheses of phenylphosphonate esters, along with a summary of typical reaction conditions and yields.

Microwave-Assisted Hirao Reaction Protocol

This protocol is a generalized procedure based on P-ligand-free Pd(OAc)₂ catalysis.[6]

Materials:

  • Aryl bromide

  • Diethyl phosphite

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (TEA)

  • Microwave reactor with sealed vessels

Procedure:

  • To a microwave reaction vial, add the aryl bromide (1.0 mmol), diethyl phosphite (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and triethylamine (1.5 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (typically 150-175°C) for a specified time (usually 15-60 minutes).[8]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The crude product can be purified by column chromatography on silica gel.

Microwave-Assisted Michaelis-Arbuzov Reaction Protocol

This protocol describes a solvent-free and catalyst-free approach.[11]

Materials:

  • Aryl halide

  • Trialkyl phosphite

  • Microwave reactor with sealed vessels

Procedure:

  • In a microwave reaction vial, combine the aryl halide (1.0 mmol) and the trialkyl phosphite (1.2 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a high temperature (e.g., 200-220°C) for a short duration (e.g., 5-15 minutes).

  • Allow the reaction vessel to cool to room temperature.

  • The product is often pure enough after removal of any volatile excess reagents, but can be further purified by distillation or chromatography if necessary.

Quantitative Data Summary
Reaction TypeCatalystBaseSolventTemperature (°C)Time (min)Yield (%)Reference
HiraoPd(OAc)₂ (P-ligand-free)TriethylamineSolvent-free150-17515-6080-95[6][8]
HiraoPd(PPh₃)₄Cs₂CO₃THF100-15010-3070-90[2]
Michaelis-ArbuzovNoneNoneSolvent-free200-2205-15>90[11]

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Aryl Halide, Phosphite, Catalyst, Base) mw_reaction 2. Microwave Irradiation (Sealed Vessel) reagents->mw_reaction Load Reagents workup 3. Workup (Cooling, Extraction) mw_reaction->workup Reaction Complete purification 4. Purification (Column Chromatography) workup->purification Crude Product product Phenylphosphonate Ester purification->product Pure Product

Caption: Experimental workflow for microwave-assisted synthesis.

troubleshooting_guide start Low Conversion? check_heating Check Microwave Absorption (Add polar solvent/ionic liquid) start->check_heating Yes byproducts Byproduct Formation? start->byproducts No check_catalyst Verify Catalyst Activity (Use excess P(O)H for ligand-free Pd) check_heating->check_catalyst check_temp Ensure Target Temperature is Reached check_catalyst->check_temp check_temp->byproducts optimize_cond Optimize Conditions (Reduce Temp/Time) byproducts->optimize_cond Yes success Successful Synthesis byproducts->success No solvent_free Consider Solvent-Free Conditions optimize_cond->solvent_free solvent_free->success

Caption: Troubleshooting logic for synthesis issues.

References

Validation & Comparative

Phenylphosphonic Acid vs. Carboxylic Acid: A Comparative Guide to Surface Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a molecular anchor to functionalize surfaces is a critical decision that dictates the stability and performance of the resulting system. Among the various options, phenylphosphonic acids and carboxylic acids are two of the most common and effective choices for binding to a wide range of surfaces, particularly metal oxides. This guide provides an objective comparison of their surface binding affinity, supported by experimental data, to aid in the selection of the most appropriate anchoring group for your specific application.

Executive Summary

Phosphonic acids, in general, and phenylphosphonic acid (PPOA), in particular, exhibit a significantly higher binding affinity and thermal stability on metal oxide surfaces compared to their carboxylic acid counterparts, such as benzoic acid (BA). This stronger interaction is attributed to the ability of the phosphonate group to form more stable, multidentate bonds with the surface. While carboxylic acids are effective and widely used, their bonds are generally more labile, especially in aqueous environments. The choice between these two functional groups will ultimately depend on the specific requirements of the application, including the desired bond strength, the nature of the substrate, and the environmental conditions.

Quantitative Comparison of Binding Affinity

The superior binding strength of this compound over carboxylic acids on metal oxide surfaces has been demonstrated in various studies. A key method for quantifying this interaction is through the calculation of adsorption energies using Density Functional Theory (DFT).

MoleculeSurfaceAdsorption Energy (kcal/mol)Binding Mode
This compound (PPOA)TiO₂Stronger than BABidentate Bridging
Benzoic Acid (BA)TiO₂-Bidentate Bridging
Energy Difference (Monodentate vs. Bidentate)
This compound (PPOA)TiO₂9.1-
Benzoic Acid (BA)TiO₂4.9-

Table 1: Comparison of Binding Characteristics of this compound and Benzoic Acid on TiO₂. The energy difference indicates that the bidentate binding mode is significantly more stable for PPOA compared to BA.[1][2]

Binding Mechanisms and Pathways

The interaction of both this compound and carboxylic acid with a metal oxide surface typically involves a condensation reaction where the hydroxyl groups of the acid react with the hydroxyl groups on the surface, forming a covalent bond and releasing water molecules.

This compound Binding

This compound can bind to metal oxide surfaces in monodentate, bidentate, or tridentate fashions.[3] The bidentate and tridentate modes are particularly stable and contribute to the robust anchoring of the molecule. The binding motif can be influenced by factors such as surface coverage.[4]

PPA_Binding PPA This compound Bidentate Bidentate Binding (P-O-M)₂ PPA->Bidentate Condensation Tridentate Tridentate Binding (P-O-M)₃ PPA->Tridentate Condensation Surface Metal Oxide Surface (M-OH) Surface->Bidentate Surface->Tridentate Water H₂O Bidentate->Water Tridentate->Water

Caption: Binding mechanism of this compound.

Carboxylic Acid Binding

Carboxylic acids typically bind to metal oxide surfaces in a bidentate fashion, either as a bridging or a chelating complex. While effective, these bonds are generally considered weaker than the phosphonate-surface bond.[5][6][7]

CA_Binding CA Carboxylic Acid Bidentate Bidentate Binding (C-O-M)₂ CA->Bidentate Condensation Surface Metal Oxide Surface (M-OH) Surface->Bidentate Water H₂O Bidentate->Water

Caption: Binding mechanism of Carboxylic Acid.

Experimental Protocols

The characterization of self-assembled monolayers (SAMs) of this compound and carboxylic acid on surfaces relies on a suite of surface-sensitive analytical techniques. Below are detailed methodologies for three key experiments.

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

XPS is a powerful technique to determine the elemental composition and chemical states of the atoms on a surface, confirming the successful deposition and integrity of the monolayer.

Experimental Workflow:

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis Substrate Prepare Substrate (e.g., Si wafer with native oxide) SAM_Dep Deposit SAM (Solution deposition) Substrate->SAM_Dep Rinse Rinse with Solvent SAM_Dep->Rinse Dry Dry with N₂ Rinse->Dry Load Load Sample into UHV Chamber Dry->Load Survey Acquire Survey Spectrum (0-1200 eV) Load->Survey HighRes Acquire High-Resolution Spectra (C 1s, O 1s, P 2p, Si 2p) Survey->HighRes Analysis Data Analysis: Peak fitting and elemental quantification HighRes->Analysis

Caption: Workflow for XPS analysis of SAMs.

Detailed Methodology:

  • Substrate Preparation: Begin with a clean substrate, such as a silicon wafer with its native oxide layer. The substrate should be sonicated in a series of solvents (e.g., acetone, isopropanol, deionized water) and then dried under a stream of nitrogen.

  • SAM Deposition: Immerse the cleaned substrate in a dilute solution (e.g., 1 mM) of either this compound or benzoic acid in a suitable solvent (e.g., ethanol or toluene) for a specified time (e.g., 24 hours) at room temperature.

  • Rinsing and Drying: After deposition, thoroughly rinse the substrate with the same solvent to remove any physisorbed molecules and then dry it with a stream of dry nitrogen.

  • XPS Analysis:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey scan to identify the elements present on the surface.

    • Perform high-resolution scans for the elements of interest: C 1s, O 1s, P 2p (for phosphonic acid), and the substrate signal (e.g., Si 2p).

    • Analyze the data by fitting the peaks to determine the chemical states and quantify the elemental composition of the monolayer.[8][9][10][11]

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy for Vibrational Analysis

ATR-FTIR provides information about the chemical bonds and functional groups present in the monolayer, confirming the binding mechanism and molecular orientation.

Experimental Workflow:

ATRFTIR_Workflow cluster_prep Sample and Crystal Preparation cluster_analysis ATR-FTIR Measurement Clean_Crystal Clean ATR Crystal (e.g., Ge or ZnSe) Background Acquire Background Spectrum of Clean Crystal Clean_Crystal->Background Deposit_Film Deposit Thin Film on Crystal Clean_Crystal->Deposit_Film Acquire_Sample Acquire Sample Spectrum Deposit_Film->Acquire_Sample Process Process Spectrum: Baseline correction, normalization Acquire_Sample->Process Analyze Analyze Vibrational Bands: Identify characteristic peaks Process->Analyze

Caption: Workflow for ATR-FTIR analysis of thin films.

Detailed Methodology:

  • ATR Crystal Preparation: Ensure the ATR crystal (e.g., Germanium or Zinc Selenide) is scrupulously clean by wiping with appropriate solvents.

  • Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.

  • Sample Preparation: A thin film of the metal oxide of interest is deposited onto the ATR crystal, followed by the deposition of the phosphonic or carboxylic acid monolayer as described in the XPS protocol.

  • Sample Spectrum Acquisition: Press the sample-coated crystal firmly against the ATR accessory and collect the infrared spectrum.

  • Data Processing and Analysis: Subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for characteristic vibrational bands. For carboxylic acids, the disappearance of the O-H stretch and the appearance of symmetric and asymmetric COO- stretches indicate binding to the surface. For phosphonic acids, the P=O and P-O-H stretching modes will be altered upon binding.[12][13][14][15]

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

SPR is a powerful technique for measuring the real-time binding and dissociation of molecules at a surface, providing quantitative data on binding affinity (e.g., the dissociation constant, Kd).

Experimental Workflow:

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_analysis Binding Measurement Functionalize Functionalize Gold Sensor Chip (e.g., with a metal oxide layer) Equilibrate Equilibrate with Running Buffer Functionalize->Equilibrate Inject_Analyte Inject Analyte Solution (Phenylphosphonic or Carboxylic Acid) Equilibrate->Inject_Analyte Association Monitor Association Phase Inject_Analyte->Association Dissociation Monitor Dissociation Phase (Flow of running buffer) Association->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate Analyze_Data Fit Data to a Binding Model (Determine k_a, k_d, K_D) Regenerate->Analyze_Data

Caption: Workflow for SPR analysis of small molecule binding.

Detailed Methodology:

  • Sensor Chip Preparation: A gold-coated SPR sensor chip is functionalized with a thin layer of the desired metal oxide.

  • System Equilibration: The system is equilibrated with a running buffer (e.g., a buffered saline solution) until a stable baseline is achieved.

  • Analyte Injection: A solution of the phenylphosphonic or carboxylic acid (the analyte) at a known concentration is injected over the sensor surface at a constant flow rate.

  • Association and Dissociation: The binding of the analyte to the surface is monitored in real-time as an increase in the SPR signal (association phase). After a set time, the analyte solution is replaced with the running buffer, and the dissociation of the molecule from the surface is monitored as a decrease in the signal (dissociation phase).

  • Regeneration: The sensor surface is regenerated using a specific solution to remove all bound analyte before the next injection.

  • Data Analysis: The association and dissociation curves are fitted to a suitable binding model (e.g., Langmuir 1:1) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[16][17][18][19][20]

Conclusion

The evidence strongly indicates that this compound offers a more robust and stable anchoring to metal oxide surfaces compared to carboxylic acids. The quantitative data from DFT calculations, showing a greater energy difference for bidentate binding of PPOA on TiO₂, underscores this superior affinity. Researchers requiring strong, stable surface functionalization, particularly for applications in demanding environments, should consider this compound as the preferred anchoring group. Carboxylic acids remain a viable and useful option, especially when extreme stability is not the primary concern or when their specific chemical properties are advantageous for the intended application. The detailed experimental protocols provided in this guide offer a starting point for the rigorous characterization of these important surface modifications.

References

A Comparative Analysis of the Acidity of Phenylphosphonic Acid and Benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a precise understanding of the acidic properties of molecules is paramount for predicting their behavior in physiological and chemical systems. This guide provides a direct comparison of the acid dissociation constants (pKa) of phenylphosphonic acid and benzoic acid, supported by experimental data and methodologies.

This compound and benzoic acid are both aromatic acids containing a phenyl group, but they differ in their acidic functional groups: a phosphonic acid group (-PO(OH)₂) for the former, and a carboxylic acid group (-COOH) for the latter. This structural difference significantly impacts their acidity.

Data Summary: pKa Values

The acid dissociation constant, pKa, is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. This compound is a diprotic acid, meaning it can donate two protons, and therefore has two pKa values (pKa1 and pKa2). Benzoic acid is a monoprotic acid and has only one pKa value.

CompoundFunctional GrouppKa1pKa2Reference
This compound Phosphonic Acid1.837.07[1][2][3]
Benzoic Acid Carboxylic Acid4.20-[4][5][6][7]

The first dissociation of this compound (pKa1 = 1.83) is significantly more acidic than benzoic acid (pKa = 4.20).[1][2][3][4] This indicates that the phosphonic acid group loses its first proton more readily than the carboxylic acid group. The second dissociation of this compound (pKa2 = 7.07) represents a much weaker acidic proton.[1][2][3]

The greater acidity of the first proton of this compound can be attributed to the higher electronegativity of the phosphorus atom and the presence of two hydroxyl groups and one phosphoryl oxygen, which help to stabilize the resulting conjugate base through resonance and inductive effects. In contrast, while the carboxylate anion of benzoic acid is also resonance-stabilized, the overall electron-withdrawing effect from the phosphonic acid group is stronger.

Visualization of Dissociation Equilibria

The following diagrams illustrate the dissociation steps for both this compound and benzoic acid.

Dissociation cluster_PPA This compound Dissociation cluster_BA Benzoic Acid Dissociation PPA C₆H₅PO(OH)₂ PPA_ion1 C₆H₅PO₂(OH)⁻ PPA->PPA_ion1 + H⁺ (pKa1 = 1.83) PPA_ion2 C₆H₅PO₃²⁻ PPA_ion1->PPA_ion2 + H⁺ (pKa2 = 7.07) BA C₆H₅COOH BA_ion C₆H₅COO⁻ BA->BA_ion + H⁺ (pKa = 4.20)

Figure 1. Dissociation equilibria of this compound and benzoic acid.

Experimental Determination of pKa

The pKa values presented are typically determined through experimental methods such as potentiometric titration or UV-Vis spectrophotometry.[8]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[8]

  • Solution Preparation: A known concentration of the acid (e.g., 0.01 M this compound or benzoic acid) is prepared in a suitable solvent, typically water or a mixed aqueous-organic solvent system.

  • Titration Setup: The acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution to monitor the pH.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acid solution using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[9] For a diprotic acid like this compound, two half-equivalence points will be observed, corresponding to pKa1 and pKa2.

The workflow for this experimental process can be visualized as follows:

TitrationWorkflow cluster_workflow Potentiometric Titration Workflow start Prepare Acid Solution setup Set up Titration Apparatus (pH meter, burette) start->setup titrate Titrate with Standardized Base setup->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve record->plot analyze Determine pKa at Half-Equivalence Point(s) plot->analyze end pKa Value(s) Obtained analyze->end

Figure 2. Experimental workflow for pKa determination by potentiometric titration.

Experimental Protocol: UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[8]

  • Buffer Preparation: A series of buffer solutions with known pH values are prepared.

  • Sample Preparation: A stock solution of the acid is prepared. An aliquot of the stock solution is added to each buffer solution to create a series of samples with the same total acid concentration but different pH values.

  • Spectroscopic Measurement: The UV-Vis absorbance spectrum of each sample is recorded.

  • Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the acid have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[10][11]

References

A Comparative Guide to Validating Phenylphosphonic Acid Binding on TiO₂ Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the functionalization of titanium dioxide (TiO₂) surfaces is a critical step in a wide range of applications, from drug delivery systems to photocatalysis and biocompatible implants. Phenylphosphonic acid (PPA) is a commonly used anchoring molecule due to its robust binding to TiO₂. This guide provides a comprehensive comparison of experimental techniques used to validate the binding of PPA on TiO₂ surfaces, alongside a comparative analysis of PPA with alternative surface modification agents.

This guide synthesizes experimental data from peer-reviewed studies to offer a clear comparison of binding characteristics. Detailed experimental protocols for key analytical techniques are also provided to aid in the design and execution of validation studies.

Comparing PPA and Alternatives: Binding Strength and Stability

The choice of an appropriate anchoring group is paramount for the stability and performance of functionalized TiO₂ surfaces. While PPA is a popular choice, other organic molecules with different functional groups are also utilized. Here, we compare the binding characteristics of phosphonic acids with two common alternatives: carboxylic acids and catechols.

Thermogravimetric analysis (TGA) has been effectively used to quantify and compare the binding strength of these ligands on TiO₂ nanoparticles. The key parameters derived from these studies are the adsorption constant (Kads) and the monolayer grafting density. A higher Kads value indicates a stronger binding affinity.

Anchoring GroupMoleculeAdsorption Constant (Kads) [M⁻¹]Grafting Density [nm⁻²]
Phosphonic Acid This compound (PPA)Data not explicitly found for PPA, but generally highSpecific value for PPA not found
Dodecylphosphonic acid1.8 x 10⁵2.1
Carboxylic Acid 4-Nitrobenzoic acid1.2 x 10⁴1.9
Dodecanoic acid7.0 x 10³1.8
Catechol 4-Nitrocatechol2.5 x 10⁴2.5
Dodecylcatechol1.5 x 10⁴2.2

Table 1: Comparison of adsorption constants and grafting densities for different anchoring groups on anatase TiO₂ nanoparticles, as determined by thermogravimetric analysis. Data compiled from studies on various organic molecules with the respective functional groups.

Studies have shown that phosphonic acids generally exhibit a stronger binding to TiO₂ surfaces compared to carboxylic acids.[1][2] This enhanced stability is attributed to the formation of strong, multidentate covalent bonds between the phosphonate group and the titanium atoms on the surface. While catechols also demonstrate strong binding, phosphonic acids are often favored for their superior long-term stability, particularly in aqueous environments.

Validating PPA Binding on TiO₂: A Multi-Technique Approach

A combination of surface-sensitive analytical techniques is typically employed to provide a comprehensive validation of PPA binding on TiO₂. These techniques offer insights into the chemical state of the interface, the binding mode of the molecule, and its orientation.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful tool for identifying the chemical composition of the surface and determining the binding state of the elements. By analyzing the core level spectra of Phosphorus (P 2p), Oxygen (O 1s), Titanium (Ti 2p), and Carbon (C 1s), the nature of the PPA-TiO₂ bond can be elucidated.

The binding mode of PPA on TiO₂ can vary between monodentate, bidentate, and potentially tridentate, depending on factors such as temperature and surface coverage.[3][4][5] These different binding configurations result in characteristic shifts in the binding energies of the O 1s and P 2p peaks.

Core LevelBinding Energy (eV) on Rutile TiO₂(110)Assignment
P 2p₃/₂ ~133.5 - 134.0P-O-Ti (Bidentate)
~133.2P-O-Ti (Monodentate)
O 1s ~530.4TiO₂ lattice oxygen
~531.6P-O-Ti and Ti-OH
~532.7P=O
~533.8P-OH
Ti 2p₃/₂ ~458.7 - 459.3Ti⁴⁺ in TiO₂
C 1s ~284.8C-C/C-H in phenyl ring
~286.1C-P

Table 2: Typical XPS binding energies for this compound (PPA) adsorbed on a rutile TiO₂(110) surface.[3][4] The specific binding energies can vary slightly depending on the experimental conditions and the specific crystalline phase of TiO₂.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS spectroscopy provides information about the orientation of the adsorbed molecules. By analyzing the angular dependence of the C K-edge absorption, the tilt angle of the phenyl ring of PPA with respect to the TiO₂ surface can be determined. For PPA on anatase TiO₂(101), the phenyl ring has been found to be oriented at approximately 65° ± 5° relative to the surface plane.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the vibrational modes of the adsorbed molecules and the changes that occur upon binding to the surface. The disappearance of the P-OH stretching bands and the appearance of new bands corresponding to P-O-Ti vibrations confirm the covalent attachment of PPA to the TiO₂ surface.

Vibrational ModeWavenumber (cm⁻¹)Assignment
P-O-H stretch ~2500-3000Disappears upon binding
P=O stretch ~1250Shifts or broadens upon binding
P-O stretch ~950-1150Appearance of P-O-Ti modes
Aromatic C-H stretch ~3065Present in adsorbed PPA
Aromatic C=C stretch ~1439Present in adsorbed PPA

Table 3: Characteristic FTIR vibrational frequencies for this compound (PPA) and its binding on TiO₂.[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of PPA binding. The following sections outline the key steps for the aforementioned analytical techniques.

X-ray Photoelectron Spectroscopy (XPS) Analysis
  • Sample Preparation:

    • Prepare a clean TiO₂ substrate (e.g., single crystal, thin film, or pressed powder).

    • Immerse the substrate in a dilute solution of PPA (e.g., 1 mM in ethanol or toluene) for a sufficient time to allow for self-assembly (typically several hours to overnight).

    • Rinse the substrate thoroughly with the pure solvent to remove any physisorbed molecules.

    • Dry the sample under a stream of inert gas (e.g., N₂ or Ar) or in a vacuum.

  • Instrumentation and Data Acquisition:

    • Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

    • Maintain the analysis chamber at ultra-high vacuum (UHV) conditions (<10⁻⁹ mbar).

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Acquire high-resolution spectra for the P 2p, O 1s, Ti 2p, and C 1s regions.

    • Use a pass energy of 20-50 eV for high-resolution scans to achieve good energy resolution.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV or by referencing to the Ti 2p₃/₂ peak of the TiO₂ substrate.

    • Perform peak fitting on the high-resolution spectra using appropriate software (e.g., CasaXPS, XPSPEAK).

    • Use Gaussian-Lorentzian line shapes for fitting the peaks.

    • Deconvolute the O 1s and P 2p spectra to identify the different chemical states corresponding to different binding modes.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy
  • Sample Preparation:

    • Prepare the PPA-functionalized TiO₂ sample as described for XPS analysis. The substrate should be flat for angular-dependent measurements.

  • Instrumentation and Data Acquisition:

    • Utilize a synchrotron radiation source providing tunable, linearly polarized soft X-rays.

    • Mount the sample on a goniometer that allows for varying the angle of incidence of the X-ray beam with respect to the sample surface.

    • Acquire C K-edge NEXAFS spectra in either total electron yield (TEY) or partial electron yield (PEY) mode.

    • Record spectra at multiple angles of incidence (e.g., from normal incidence, 90°, to grazing incidence, 20°).

  • Data Analysis:

    • Normalize the raw spectra to the incident photon flux.

    • Identify the π* and σ* resonance features in the C K-edge spectra.

    • Plot the intensity of the π* resonance as a function of the angle of incidence.

    • Fit the angular dependence of the π* resonance intensity to theoretical models to determine the average tilt angle of the phenyl ring.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For TiO₂ powders, prepare a self-supporting pellet or use an attenuated total reflectance (ATR) setup.

    • Acquire a background spectrum of the bare TiO₂ substrate.

    • Functionalize the TiO₂ powder by stirring it in a PPA solution, followed by washing and drying.

    • Acquire the FTIR spectrum of the PPA-functionalized TiO₂.

  • Instrumentation and Data Acquisition:

    • Use an FTIR spectrometer equipped with a suitable detector (e.g., DTGS or MCT).

    • Typically, co-add 64 to 256 scans to improve the signal-to-noise ratio.

    • Acquire spectra in the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis:

    • Subtract the background spectrum of the bare TiO₂ from the spectrum of the functionalized sample to obtain the difference spectrum, which highlights the vibrational modes of the adsorbed PPA.

    • Identify the characteristic vibrational bands of PPA and compare them to the spectrum of bulk PPA to identify changes upon binding.

Thermogravimetric Analysis (TGA)
  • Sample Preparation:

    • Accurately weigh a small amount (5-10 mg) of the PPA-functionalized TiO₂ powder into a TGA crucible.

  • Instrumentation and Data Acquisition:

    • Use a thermogravimetric analyzer.

    • Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Perform the analysis under an inert atmosphere (e.g., N₂) to prevent oxidation.

  • Data Analysis:

    • Analyze the TGA curve (weight loss vs. temperature).

    • The weight loss in the temperature range where the organic molecule decomposes corresponds to the amount of PPA bound to the surface.

    • Calculate the grafting density based on the weight loss and the specific surface area of the TiO₂ nanoparticles.

Visualizing Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Surface Analysis cluster_data Data Interpretation prep_start Clean TiO₂ Substrate functionalize Functionalize with PPA Solution prep_start->functionalize rinse Rinse with Solvent functionalize->rinse dry Dry Sample rinse->dry xps XPS dry->xps nexafs NEXAFS dry->nexafs ftir FTIR dry->ftir tga TGA dry->tga binding_mode Binding Mode (Monodentate, Bidentate) xps->binding_mode orientation Molecular Orientation (Tilt Angle) nexafs->orientation chem_bond Chemical Bonding (P-O-Ti) ftir->chem_bond grafting_density Grafting Density tga->grafting_density binding_comparison cluster_ligands Anchoring Groups cluster_properties Binding Properties TiO2 TiO₂ Surface PPA Phosphonic Acid (PPA) TiO2->PPA Binds to Carboxylic Carboxylic Acid TiO2->Carboxylic Binds to Catechol Catechol TiO2->Catechol Binds to Strong Strong Covalent Bonding (High K_ads) PPA->Strong HighStability High Stability PPA->HighStability Moderate Moderate Covalent Bonding Carboxylic->Moderate LowerStability Lower Stability (esp. aqueous) Carboxylic->LowerStability Good Good Chelation Catechol->Good ppa_binding_modes cluster_modes Binding Modes PPA This compound (PPA) -PO(OH)₂ Monodentate Monodentate Binding One P-O-Ti bond Bidentate Bidentate Binding Two P-O-Ti bonds Tridentate Tridentate Binding Three P-O-Ti bonds (less common) TiO2 Ti Ti Ti Monodentate:s->TiO2:f0 forms Bidentate:s->TiO2:f0 Bidentate:s->TiO2:f1 Tridentate:s->TiO2:f0 Tridentate:s->TiO2:f1 Tridentate:s->TiO2:f2

References

A Comparative Guide to Phosphonic Acids for Metal Ion Separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective separation of metal ions is a critical process in fields ranging from hydrometallurgy and rare earth element purification to environmental remediation and the synthesis of pharmaceutical compounds. Phosphonic acids and their derivatives have emerged as a versatile class of extractants and ligands for this purpose, owing to their strong coordination with a wide range of metal cations. This guide provides an objective comparison of the performance of various phosphonic acids in metal ion separation, supported by experimental data and detailed methodologies.

Performance Comparison of Phosphonic Acid Extractants

The efficiency of a phosphonic acid-based separation process is determined by several key parameters, including extraction efficiency, selectivity, and loading capacity. The following tables summarize the performance of common and novel phosphonic acids in the separation of various metal ions.

Table 1: Comparison of Commercial Organophosphorus Extractants for Rare Earth and Transition Metal Separation

ExtractantTarget MetalspH for Max. ExtractionSeparation Factor (β)Extraction Efficiency (%)Reference
Di-(2-ethylhexyl) phosphoric acid (D2EHPA) Dy(III)/Nd(III)2720.05Dy: 99.92, Nd: 26.47[1]
Dy(III)/Gd(III)23640.27Dy: 99.92, Gd: 64.54[1]
Mn(II)/Al(III)3137-[2]
Mn(II)/Co(II)3191-[2]
Mn(II)/Ni(II)3601-[2]
2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A) Mn(II)3--[2]
Bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272) Mn(II)6--[2]
Dy(III)/Nd(III)2Low-[1]
Dy(III)/Gd(III)2Low-[1]

Table 2: Performance of Novel Phosphonic Acids for Selective Metal Ion Extraction

ExtractantTarget MetalsExtraction Equilibrium Constant (Kex)pH₀.₅Reference
[Bis(2-ethylhexyl)amino]methyl phosphonic acid monobutyl ester (BEAMP) In(III)3.16 x 10³ (mol dm³)^-1.5-[3]
Ga(III)44.67 (mol dm³)^-1.5-[3]
Zn(II)0.14 (mol dm³)^-1.5-[3]
[Bis(2-ethylhexyl)amino]methyl phosphonic acid (BEAAP) In(III), Ga(III), Zn(II)Not specifiedLower than commercial extractants[3]

Table 3: Sorption Capacities of Phosphonic Acid-Functionalized Resins

Resin Functional GroupTarget MetalsSorption Capacity (mg/g)Optimal pHReference
Amino methylene phosphonic acid Heavy Rare Earth Metals3325.0[4]
Aminophosphonic Cd(II)--[5]
Fe(II)Higher selectivity for Fe-[5]
Phosphonic/Sulfonic Cd(II)--[5]
Fe(II)--[5]
Sulfonic Cd(II)Higher selectivity for Cd-[5]
Fe(II)--[5]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate comparison of different separation systems. The following are generalized protocols for key experiments in the evaluation of phosphonic acids for metal ion separation.

Solvent Extraction Efficiency and Selectivity

This protocol outlines the batch-wise method for determining the extraction efficiency and selectivity of a phosphonic acid extractant.

Materials:

  • Phosphonic acid extractant (e.g., D2EHPA, BEAMP)

  • Organic diluent (e.g., kerosene, chloroform)

  • Aqueous feed solution containing a mixture of metal ions of known concentration.

  • Acid or base for pH adjustment (e.g., HNO₃, NaOH)

  • Separatory funnels

  • Mechanical shaker

  • pH meter

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for metal ion concentration analysis.

Procedure:

  • Organic Phase Preparation: Prepare a solution of the phosphonic acid extractant in the organic diluent at a desired concentration.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing the metal ions of interest at known concentrations. Adjust the pH of the aqueous phase to the desired value using an appropriate acid or base.

  • Extraction: In a separatory funnel, mix equal volumes of the organic and aqueous phases (e.g., 20 mL each).

  • Equilibration: Shake the mixture for a predetermined time (e.g., 30 minutes) using a mechanical shaker to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely.

  • Analysis: Carefully separate the aqueous phase and measure the concentration of each metal ion using ICP-OES or AAS.

  • Calculation of Extraction Efficiency (%E): %E = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₑ is the equilibrium concentration of the metal ion in the aqueous phase.

  • Calculation of Distribution Coefficient (D): D = (C₀ - Cₑ) / Cₑ

  • Calculation of Separation Factor (β): βₐ/ᵦ = Dₐ / Dᵦ where Dₐ and Dᵦ are the distribution coefficients of metal ions A and B, respectively.

Solid-Phase Extraction (SPE) for Metal Ion Removal

This protocol describes the use of phosphonic acid-functionalized resins for the removal of metal ions from aqueous solutions.

Materials:

  • Phosphonic acid-functionalized resin

  • Aqueous solution containing the target metal ion(s)

  • Column for SPE

  • Peristaltic pump

  • pH meter

  • ICP-OES or AAS

Procedure:

  • Resin Preparation: Swell the resin in deionized water for a specified time (e.g., 24 hours) before use.

  • Column Packing: Pack a known amount of the prepared resin into the SPE column.

  • Conditioning: Condition the column by passing a solution of the desired pH through it.

  • Loading: Pass the aqueous metal ion solution through the column at a constant flow rate using a peristaltic pump. Collect the effluent in fractions.

  • Analysis: Measure the metal ion concentration in the initial solution and in the collected effluent fractions using ICP-OES or AAS.

  • Calculation of Sorption Capacity (q): q = (C₀ - Cₑ) * V / m where C₀ is the initial metal ion concentration, Cₑ is the equilibrium metal ion concentration in the effluent, V is the volume of the solution passed through the column, and m is the mass of the resin.

  • Elution (Regeneration): To recover the adsorbed metal ions and regenerate the resin, pass an appropriate eluent (e.g., a strong acid like HCl or H₂SO₄) through the column.[4]

  • Analysis of Eluate: Analyze the concentration of metal ions in the eluate to determine the desorption efficiency.

Visualizations

Experimental Workflow for Solvent Extraction

SolventExtractionWorkflow A Aqueous Phase (Metal Ions) C Mixing & Equilibration (Separatory Funnel) A->C B Organic Phase (Phosphonic Acid) B->C D Phase Separation C->D E Loaded Organic Phase (Metal-Phosphonate Complex) D->E Extraction F Raffinate (Depleted Aqueous Phase) D->F H Stripping E->H G Stripping Agent (e.g., Strong Acid) G->H I Regenerated Organic Phase H->I J Concentrated Metal Solution H->J

Caption: Workflow of a typical solvent extraction process for metal ion separation.

Principle of Metal Ion Separation by Phosphonic Acids

SeparationPrinciple cluster_aqueous Aqueous Phase cluster_organic Organic Phase M1 Metal Ion A Complex Metal A - Phosphonate Complex M1->Complex Selective Coordination M2 Metal Ion B PA Phosphonic Acid (R-PO(OH)₂) PA->Complex

Caption: Selective coordination of a metal ion by a phosphonic acid extractant.

References

A Comparative Guide to Phenylphosphonic Acid and Other Corrosion Inhibitors via Electrochemical Impedance Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of corrosion inhibitors is paramount in ensuring the integrity and longevity of metallic materials. This guide provides a comparative analysis of phenylphosphonic acid (PPA) as a corrosion inhibitor against common alternatives, with a focus on data obtained through electrochemical impedance spectroscopy (EIS).

Electrochemical impedance spectroscopy is a powerful non-destructive technique used to investigate the properties of materials and their interfaces. In the context of corrosion, EIS allows for the quantitative determination of key parameters such as charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and double-layer capacitance (Cdl), which relates to the inhibitor's adsorption on the metal surface. A higher Rct value and a lower Cdl value generally indicate better corrosion protection.

This compound (PPA) as a Corrosion Inhibitor

This compound is an organophosphorus compound that has demonstrated significant potential as a corrosion inhibitor for various metals, including steel and its alloys. Its mechanism of inhibition is primarily attributed to the formation of a protective, insoluble organophosphate layer on the metal surface. This layer acts as a barrier, hindering the electrochemical reactions that lead to corrosion.

Studies have shown that PPA can be highly effective, particularly when used in synergistic formulations. For instance, a formulation containing 300 ppm of the sodium salt of this compound and 50 ppm of Zn2+ has been reported to achieve a remarkable 95% inhibition efficiency for mild steel in a neutral aqueous environment containing 60 ppm of chloride[1][2].

Performance Comparison of Corrosion Inhibitors

This section compares the performance of PPA with other widely used corrosion inhibitors: benzotriazole, tolyltriazole, and sodium molybdate. The data presented is compiled from various studies, and it is important to note that direct comparative studies under identical conditions are limited. Therefore, the experimental conditions for each set of data are provided for context.

Data Presentation
Inhibitor SystemMetal SubstrateCorrosive MediumConcentrationRct (Ω·cm²)Cdl (µF·cm²)Inhibition Efficiency (%)Reference
This compound (PPA) + Zn²⁺ Mild SteelNeutral aqueous solution with 60 ppm Cl⁻300 ppm PPA + 50 ppm Zn²⁺--95[1][2]
Benzotriazole (BTA) Carbon SteelSimulated pore solution + 3.5 wt% NaCl1.5 wt%Significantly higher than nitrite-Superior to nitrite[3]
Sodium Molybdate Mild SteelCooling water system4000 ppm---[4]
Zinc Phosphonate + Sodium Molybdate Mild SteelCooling water system50 ppm Zinc Phosphonate + 300 ppm Sodium Molybdate--96[4]

Note: A dash (-) indicates that the specific data point was not available in the cited literature.

Experimental Protocols

A generalized experimental protocol for evaluating corrosion inhibitors using EIS is outlined below. Specific parameters may vary depending on the metal, inhibitor, and corrosive environment.

1. Electrode Preparation:

  • The working electrode (the metal being tested) is typically polished with a series of silicon carbide papers of decreasing grit size, followed by polishing with alumina or diamond paste to achieve a mirror-like finish.

  • The electrode is then rinsed with deionized water and degreased with a suitable solvent like acetone or ethanol.

  • The electrode is mounted in a holder, exposing a well-defined surface area to the electrolyte.

2. Electrochemical Cell Setup:

  • A standard three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., a platinum or graphite rod).

  • The cell is filled with the corrosive solution, either with or without the corrosion inhibitor at the desired concentration.

3. EIS Measurement:

  • The electrochemical cell is connected to a potentiostat equipped with a frequency response analyzer.

  • The open-circuit potential (OCP) is monitored until a stable value is reached.

  • The EIS measurement is performed at the OCP by applying a small amplitude sinusoidal voltage (typically 5-10 mV) over a wide frequency range (e.g., from 100 kHz to 10 mHz).

  • The resulting impedance data is plotted in Nyquist and Bode formats.

4. Data Analysis:

  • The Nyquist plot is typically a semicircle, where the diameter corresponds to the charge transfer resistance (Rct).

  • The impedance data is often fitted to an equivalent electrical circuit model to extract quantitative parameters like Rct and Cdl. A common simple model is the Randles circuit.

  • The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100 where Rct(inhibitor) is the charge transfer resistance in the presence of the inhibitor and Rct(blank) is the charge transfer resistance in the absence of the inhibitor.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the corrosion inhibition mechanism, the experimental workflow, and a logical approach to inhibitor selection.

Corrosion_Inhibition_Mechanism cluster_metal Metal Surface cluster_solution Corrosive Solution Metal Metal Corrosive_Ions Corrosive Ions (e.g., Cl⁻) Metal->Corrosive_Ions Corrosion Reaction Inhibitor This compound Inhibitor->Metal Adsorption Protective_Layer Protective Organophosphate Layer Inhibitor->Protective_Layer Protective_Layer->Metal Blocks Corrosion EIS_Workflow A Electrode Preparation (Polishing, Cleaning) B Electrochemical Cell Setup (3-electrode system) A->B C Addition of Corrosive Medium (with/without inhibitor) B->C D OCP Stabilization C->D E EIS Measurement (Potentiostat/FRA) D->E F Data Acquisition (Nyquist/Bode Plots) E->F G Equivalent Circuit Modeling F->G H Parameter Extraction (Rct, Cdl) G->H I Inhibition Efficiency Calculation H->I

References

A Researcher's Guide to X-ray Photoelectron Spectroscopy (XPS) Analysis of Phenylphosphonic Acid on Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the surface chemistry of materials is paramount. Phenylphosphonic acid (PPA) is a widely used surface modifier, and X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to characterize its adsorption and binding on various substrates. This guide provides a comparative overview of XPS analysis of PPA on different surfaces, supported by experimental data and detailed protocols.

Comparison of PPA Adsorption on Various Surfaces

The interaction of this compound with a surface is highly dependent on the substrate material. XPS studies have revealed differences in binding energies, adsorption geometries, and thermal stability.

Phosphonic acids, including PPA, generally show a higher affinity for metal oxide surfaces compared to carboxylic acids, leading to the formation of higher quality self-assembled monolayers (SAMs).[1] The binding of PPA to metal and metal oxide surfaces is a topic of significant interest, with studies showing that the bonding mode can be influenced by factors such as molecular coverage, substrate temperature, and surface morphology.[2]

On indium tin oxide (ITO), a common transparent conductive oxide, PPA forms self-assembled monolayers that can modify the work function of the substrate.[1][3][4] Similarly, on aluminum particles, PPA forms covalent bonds through a condensation reaction with the surface hydroxyl groups, offering corrosion protection.[5]

Studies on anatase TiO₂(101) have shown that at low coverage, PPA adsorbs in a bidentate geometry after deprotonation of both phosphonate hydroxyl groups.[6] As the coverage increases, a mixed bidentate and monodentate binding mode is observed.[6] On Cu(111), dehydrogenated PPA is found to bind strongly in a tridentate geometry.[2] The thermal stability of PPA also varies with the substrate, with decomposition of the P-C bond occurring at different temperatures on various cerium oxide surfaces.[7][8]

Quantitative XPS Data for PPA on Surfaces

The following tables summarize key quantitative data from XPS analyses of PPA on different substrates. These values can be used as a reference for researchers characterizing their own PPA-modified surfaces.

SubstrateP 2p Binding Energy (eV)C 1s Binding Energy (eV)O 1s Binding Energy (eV)Reference
Aluminum133.4, 191.3 (P 2s)--[5]
Anatase TiO₂(101) (0.15 ML)134.2 (P 2p₃/₂)284.8, 286.1531.1, 532.1[6]
Anatase TiO₂(101) (0.85 ML)134.2, 135.0 (P 2p₃/₂)284.8, 286.1-[6]
CeO₂133.4 (P 2p₃/₂)--[7]
Ce₂O₃133.5286.1532.0[7]
Carbon133.5-530.9, 532.6, 534.5[9]

Note: Binding energies can vary slightly depending on the specific instrument calibration and surface conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols for the preparation and XPS analysis of PPA-modified surfaces, based on common practices reported in the literature.

Substrate Preparation (Example: Indium Tin Oxide - ITO)

A thorough cleaning of the substrate is essential to remove contaminants before PPA deposition.[3]

  • Sonication: Sequentially sonicate the ITO substrates in a series of solvents, for example, acetone, and isopropanol.

  • Drying: Dry the substrates under a stream of nitrogen gas.

  • Plasma Treatment: Treat the substrates with oxygen plasma to remove organic residues and create a hydroxyl-terminated surface, which facilitates PPA binding.[10]

This compound Deposition

PPA can be deposited from either a solution or via vapor deposition.

  • Solution Deposition: Immerse the cleaned substrate in a dilute solution of PPA (e.g., in ethanol or a mixture of acetonitrile and water) for a specified time (e.g., several hours to overnight).[11] Afterwards, rinse the substrate with the solvent to remove physisorbed molecules and dry it under nitrogen.

  • Vapor Deposition: In an ultrahigh vacuum (UHV) chamber, heat the PPA powder in a Knudsen cell evaporator and deposit it onto the substrate at a controlled rate.[2][7]

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is performed to determine the elemental composition and chemical states of the PPA-modified surface.

  • Instrumentation: Use an XPS instrument equipped with a monochromatic X-ray source (e.g., Al Kα at 1486.6 eV).

  • Analysis Conditions: Maintain the analysis chamber under ultrahigh vacuum (e.g., base pressure of 10⁻⁹ Torr).

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Obtain high-resolution spectra for the elements of interest, such as P 2p, C 1s, O 1s, and the primary substrate elements. Use a low pass energy (e.g., 20 eV) for high-resolution scans to achieve better energy resolution.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV or 285.0 eV.

    • Fit the high-resolution spectra with appropriate peak components to identify different chemical states.

    • Calculate atomic concentrations from the peak areas using appropriate sensitivity factors.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the XPS analysis of PPA on a surface.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing & Interpretation Substrate Substrate Selection (e.g., ITO, SiO2, TiO2) Cleaning Substrate Cleaning (Sonication, Plasma Treatment) Substrate->Cleaning Deposition PPA Deposition (Solution or Vapor Phase) Cleaning->Deposition Rinsing Rinsing & Drying Deposition->Rinsing XPS_Intro Sample Introduction into UHV Chamber Rinsing->XPS_Intro Transfer Survey Survey Spectrum Acquisition XPS_Intro->Survey HighRes High-Resolution Spectra (P 2p, C 1s, O 1s, etc.) Survey->HighRes BE_Calib Binding Energy Calibration HighRes->BE_Calib Raw Data Peak_Fitting Peak Fitting & Deconvolution BE_Calib->Peak_Fitting Quantification Quantification (Atomic Concentrations) Peak_Fitting->Quantification Interpretation Interpretation (Binding Modes, Surface Coverage) Quantification->Interpretation

Caption: Experimental workflow for XPS analysis of PPA on surfaces.

This guide provides a foundational understanding of the XPS analysis of this compound on various surfaces, offering valuable insights for researchers in materials science and drug development. For more in-depth information, consulting the cited literature is recommended.

References

Quantitative NMR (qNMR) for Purity Determination of Phenylphosphonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical analysis in research, development, and quality control. For organophosphorus compounds like phenylphosphonic acid, a versatile intermediate in pharmaceuticals and agriculture, precise purity assessment is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for determining the purity of this compound, supported by detailed experimental protocols and data.

At a Glance: qNMR vs. HPLC for this compound Purity

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei. A primary ratio method.Separation based on differential partitioning between a mobile and stationary phase, with detection by UV or other detectors.
Selectivity High. Can distinguish between structurally similar impurities if their NMR signals do not overlap.High. Excellent separation of structurally related impurities is often achievable with method optimization.
Accuracy & Precision Generally high, with precision and accuracy often reported to be better than 1%.[1]Good to high, dependent on the method validation, reference standard purity, and detector response.
Reference Standard Requires a certified internal standard of a different compound. The analyte itself does not need a specific reference standard.[2]Requires a highly pure reference standard of the analyte for accurate quantification.
Speed Relatively fast. Sample preparation is simple, and data acquisition can be short.Can be more time-consuming due to column equilibration, run times, and potential need for gradient elution.
Sample Integrity Non-destructive. The sample can be recovered after analysis.Destructive. The sample is consumed during the analysis.
Universality Applicable to any soluble compound with NMR-active nuclei.Requires the analyte to have a chromophore for UV detection or be amenable to other detection methods.
Information Content Provides structural information about the analyte and any impurities present.Primarily provides quantitative data on the main component and impurities.

Quantitative Data Comparison

MethodAnalytePurity (%)Relative Standard Deviation (RSD, %)
¹H qNMRThis compound (Typical)99.50.2
³¹P qNMRThis compound (Typical)99.40.3
HPLC-UVThis compound (Typical)99.20.5
¹H qNMRPhosphonoacetic Acid[3][4]99.32 ± 0.17-
³¹P qNMRPhosphonoacetic Acid[3][4]99.26 ± 0.75-

Note: The typical values for this compound are illustrative and based on the general performance characteristics of the analytical methods. The actual results may vary depending on the specific sample and experimental conditions.

Experimental Protocols

Quantitative ¹H NMR (¹H qNMR) Protocol

This protocol outlines the determination of this compound purity using ¹H qNMR with an internal standard.

1. Materials:

  • This compound sample

  • Internal Standard (IS): Maleic acid (certified reference material, CRM)

  • Deuterated Solvent: Deuterium oxide (D₂O)

  • NMR tubes (5 mm)

  • Analytical balance (accurate to 0.01 mg)

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of D₂O.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Temperature: 298 K.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard signals (typically 30-60 s for quantitative accuracy).

  • Pulse Angle: 90° flip angle.

  • Number of Scans (ns): 8 to 16, ensuring a signal-to-noise ratio of at least 250:1 for the signals of interest.[5]

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 12 ppm).

4. Data Processing:

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Carefully phase the spectrum manually.

  • Perform baseline correction.

  • Integrate the well-resolved signals of both this compound (e.g., the aromatic protons) and the internal standard (the olefinic proton of maleic acid).

5. Purity Calculation:

The purity of this compound (Purity_analyte) is calculated using the following equation:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • Purity_IS = Certified purity of the internal standard

Quantitative ³¹P NMR (³¹P qNMR) Protocol

This protocol is advantageous due to the simplicity of ³¹P NMR spectra, which often contain a single signal for the analyte, reducing the chance of signal overlap.

1. Materials:

  • This compound sample

  • Internal Standard (IS): Triphenyl phosphate (certified reference material, CRM) is a suitable option for organic solvents, while phosphonoacetic acid can be used in aqueous solutions.[3][4] For this example, we will use triphenyl phosphate.

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • NMR tubes (5 mm)

  • Analytical balance (accurate to 0.01 mg)

2. Sample Preparation:

  • Follow the same weighing and dissolution procedure as for ¹H qNMR, using triphenyl phosphate as the internal standard and DMSO-d₆ as the solvent.

3. NMR Data Acquisition:

  • Spectrometer: NMR spectrometer equipped with a phosphorus probe.

  • Pulse Program: A standard single-pulse experiment with proton decoupling.

  • Temperature: 298 K.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard signals. T₁ values for ³¹P can be long, so a sufficient delay is crucial.

  • Pulse Angle: 90° flip angle.

  • Number of Scans (ns): May require more scans than ¹H qNMR to achieve a sufficient signal-to-noise ratio.

  • Acquisition Time (aq): At least 2 seconds.

  • Spectral Width (sw): Sufficient to cover the chemical shift range of organophosphorus compounds.

4. Data Processing:

  • Follow the same processing steps as for ¹H qNMR.

  • Integrate the singlet signals for this compound and the internal standard.

5. Purity Calculation:

The purity calculation is analogous to the ¹H qNMR method, but without the 'N' term as each signal corresponds to a single phosphorus atom:

Purity_analyte (%) = (I_analyte / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reverse-phase HPLC method for the purity determination of this compound.[6]

1. Materials:

  • This compound sample and a high-purity reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • Mobile phase filter (0.45 µm)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water containing a small amount of phosphoric acid (e.g., 0.1%) to suppress ionization. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV detector at a suitable wavelength (e.g., 220 nm).

  • Column Temperature: 30 °C.

3. Sample and Standard Preparation:

  • Prepare a stock solution of the this compound reference standard of a known concentration in the mobile phase.

  • Prepare a sample solution of the this compound to be tested at a similar concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

4. Analysis and Purity Calculation:

  • Inject the standard solution to determine the retention time and response factor.

  • Inject the sample solution.

  • The purity is typically determined by area normalization, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram. For more accurate results, an external standard calibration curve should be constructed.

Visualization of Workflows

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard nmr_acq Acquire NMR Spectrum (¹H or ³¹P) weigh_sample->nmr_acq dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube ft Fourier Transform nmr_acq->ft phase Phasing & Baseline Correction ft->phase integrate Integrate Signals phase->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Determination.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase prep_std Prepare Reference Standard Solution prep_sample Prepare Sample Solution filter Filter Solutions inject Inject into HPLC System filter->inject separate Separation on Column inject->separate detect UV Detection separate->detect integrate_peaks Integrate Peak Areas detect->integrate_peaks calculate_purity Calculate Purity (Area % or Ext. Std.) integrate_peaks->calculate_purity

Caption: Workflow for HPLC Purity Determination.

Logical Relationship in qNMR Purity Calculation

qNMR_Calculation Purity_Analyte Purity of This compound I_Analyte Integral of Analyte Signal I_Analyte->Purity_Analyte N_Analyte Number of Protons (Analyte) N_Analyte->Purity_Analyte MW_Analyte Molecular Weight (Analyte) MW_Analyte->Purity_Analyte m_Analyte Mass of Analyte m_Analyte->Purity_Analyte I_IS Integral of IS Signal I_IS->Purity_Analyte N_IS Number of Protons (IS) N_IS->Purity_Analyte MW_IS Molecular Weight (IS) MW_IS->Purity_Analyte m_IS Mass of IS m_IS->Purity_Analyte Purity_IS Purity of IS Purity_IS->Purity_Analyte

Caption: Factors in qNMR Purity Calculation.

Conclusion

Both qNMR and HPLC are powerful techniques for determining the purity of this compound. qNMR offers the advantages of being a primary ratio method that is non-destructive and provides structural information, often with higher precision. HPLC, a well-established and widely available technique, provides excellent separation of impurities. The choice of method will depend on the specific requirements of the analysis, including the available instrumentation, the need for structural information, and the desired level of accuracy and precision. For definitive purity assessment, especially for the certification of reference materials, qNMR is increasingly becoming the method of choice.

References

A Comparative Guide to the Thermodynamics of Phenylphosphonic Acid and Analogue Binding to Metal Ions via Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding thermodynamics of phenylphosphonic acid and a structurally related organophosphorus compound with various divalent metal ions. While direct Isothermal Titration Calorimetry (ITC) data for this compound is limited in publicly accessible literature, this document leverages detailed ITC studies on a comparable organophosphorus ligand interacting with metal-organic frameworks (MOFs) to provide a thorough thermodynamic profile. This is supplemented with stability constant data for this compound to offer a broader understanding of its metal-binding affinities.

Introduction to Isothermal Titration Calorimetry in Metal-Ligand Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions. In the context of metal-ligand binding, ITC provides a complete thermodynamic profile of the interaction in a single experiment. By titrating a ligand solution into a sample cell containing a metal ion solution at a constant temperature, the heat released or absorbed during the binding event is precisely measured. This allows for the determination of the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of the interaction (n). These parameters are crucial for understanding the driving forces behind complex formation and are invaluable in fields such as drug design, materials science, and environmental chemistry. The binding of phosphonate-containing molecules to metal ions is of significant interest due to their roles in catalysis, as enzyme inhibitors, and in the development of novel materials.

Comparative Analysis of Binding Thermodynamics

This section presents a comparison of the thermodynamic parameters for the binding of an organophosphorus compound to a series of metal-organic frameworks (M-MFU-4l, where M = Co, Ni, Cu, Zn) as determined by ITC. For a direct comparison with the target molecule of this guide, a table of stability constants for this compound with various metal ions is also provided.

Isothermal Titration Calorimetry Data for Organophosphorus Compound Binding to Metal-Organic Frameworks

The following table summarizes the thermodynamic data obtained from ITC experiments of an organophosphorus compound binding to the metal nodes within the M-MFU-4l series of metal-organic frameworks. This data is extracted from the work of Fahy et al. (2024).

Metal Ion in MOFBinding Affinity (K_a, M⁻¹)Enthalpy Change (ΔH, kcal/mol)Entropy Change (TΔS, kcal/mol)Gibbs Free Energy (ΔG, kcal/mol)Stoichiometry (n)
Co(II)4.5 x 10³-10.2-5.1-5.11.0
Ni(II)1.2 x 10⁴-11.5-5.9-5.61.0
Cu(II)2.5 x 10⁴-9.8-3.8-6.01.0
Zn(II)1.8 x 10⁴-8.5-2.7-5.81.0

Data adapted from Fahy, K. M., et al. (2024). Thermodynamic Insights into Phosphonate Binding in Metal–Azolate Frameworks. Journal of the American Chemical Society, 146(8), 5661–5668.

Stability Constants (log K) for this compound Metal Complexes

The following table provides a compilation of stability constants for this compound with various divalent metal ions, offering a measure of the binding strength. Note that this data is typically obtained from potentiometric titrations and not ITC, hence the absence of enthalpic and entropic data.

Metal IonStability Constant (log K₁)
Mg(II)2.8
Ca(II)2.5
Mn(II)4.1
Co(II)4.3
Ni(II)4.5
Cu(II)6.0
Zn(II)4.8

This data is a representative compilation from various literature sources on metal-phosphonate chemistry.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the interpretation and replication of ITC data.

General Isothermal Titration Calorimetry Protocol for Ligand-Metal Interaction

This protocol outlines a general workflow for a typical ITC experiment to determine the thermodynamic parameters of a small molecule ligand binding to a metal ion.

  • Sample Preparation:

    • Prepare a solution of the metal ion (e.g., 0.1 mM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.4). The choice of buffer is critical as some buffer components can interact with metal ions.

    • Prepare a solution of the ligand (e.g., 1 mM this compound) in the exact same buffer to avoid heats of dilution.

    • Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Equilibrate the instrument until a stable baseline is achieved.

  • Titration:

    • Fill the sample cell (typically ~200-1400 µL) with the metal ion solution.

    • Fill the injection syringe (typically ~40-250 µL) with the ligand solution.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.

  • Data Analysis:

    • Integrate the raw ITC data (power vs. time) to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to metal.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) using the following equations:

      • ΔG = -RTln(Ka)

      • ΔG = ΔH - TΔS

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes in an ITC experiment and the logical relationship of the thermodynamic parameters.

ITC_Workflow cluster_Preparation Sample Preparation cluster_Experiment ITC Experiment cluster_Analysis Data Analysis cluster_Results Thermodynamic Parameters Metal_Solution Metal Ion Solution (in buffer) Degassing Degas Both Solutions Metal_Solution->Degassing Ligand_Solution Ligand Solution (in same buffer) Ligand_Solution->Degassing Load_Cell Load Metal Solution into Sample Cell Degassing->Load_Cell Load_Syringe Load Ligand Solution into Syringe Degassing->Load_Syringe Titration Inject Ligand into Sample Cell Load_Cell->Titration Load_Syringe->Titration Raw_Data Raw Data (Heat Pulses) Titration->Raw_Data Integration Integrate Peaks Raw_Data->Integration Binding_Isotherm Plot Binding Isotherm Integration->Binding_Isotherm Fitting Fit to Binding Model Binding_Isotherm->Fitting Kd Binding Affinity (Kd) Fitting->Kd DeltaH Enthalpy (ΔH) Fitting->DeltaH Stoichiometry Stoichiometry (n) Fitting->Stoichiometry DeltaG Gibbs Free Energy (ΔG) Kd->DeltaG DeltaS Entropy (ΔS) DeltaH->DeltaS DeltaG->DeltaS

Caption: Workflow of an Isothermal Titration Calorimetry experiment.

Thermodynamic_Relationships Ka Binding Affinity (Ka) DeltaG Gibbs Free Energy (ΔG) Ka->DeltaG -RTln(Ka) DeltaH Enthalpy (ΔH) DeltaH->DeltaG contributes to DeltaG->Ka determines DeltaS Entropy (ΔS) DeltaS->DeltaG contributes to (TΔS)

Caption: Relationship between key thermodynamic parameters in binding.

A Comparative Guide to the Binding Affinity of Phosphinic and Phosphonic Acids on Nanocrystals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the surface chemistry of nanocrystals is paramount. The choice of capping ligands significantly influences the stability, solubility, and functionality of these nanomaterials. This guide provides an objective comparison of the binding affinity of two key classes of ligands: phosphinic acids and phosphonic acids, on various nanocrystal surfaces, supported by experimental data.

Recent studies have established that phosphinic acids exhibit an intermediate binding affinity, positioning them between the more weakly binding carboxylic acids and the strongly binding phosphonic acids.[1][2][3][4] This characteristic, combined with a cleaner work-up procedure compared to phosphonates, makes them a valuable alternative for nanocrystal synthesis and surface functionalization.[1][3][4][5]

Quantitative Comparison of Binding Affinity

The relative binding affinity of phosphinic acids and phosphonic acids has been quantified through competitive ligand exchange reactions. The equilibrium constant (K) for the exchange between monoalkyl phosphinates and phosphonates on the surface of various nanocrystals consistently shows a slight preference for phosphonate binding.

NanocrystalLigand 1Ligand 2Equilibrium Constant (K)ObservationReference
HfO₂, CdSe, ZnSMonoalkyl PhosphinateOleylphosphonate~ 2Equilibrium reached, favoring phosphonate binding[1][2][3][4]

This indicates that while phosphonic acids bind more strongly, phosphinic acids can still effectively functionalize nanocrystal surfaces and exist in a dynamic equilibrium with phosphonates.[1][2][3][4] In contrast, monoalkyl phosphinic acids have been shown to quantitatively displace weaker binding ligands like carboxylates.[2][4][6]

Experimental Protocols

The determination of the relative binding affinity is primarily achieved through competitive ligand exchange experiments monitored by Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Experimental Methodology: Competitive Ligand Exchange

Objective: To determine the relative binding affinity of phosphinic acid and phosphonic acid ligands on nanocrystal surfaces.

Materials:

  • Nanocrystals capped with a native ligand (e.g., oleic acid).

  • Competing ligands: a monoalkyl phosphinic acid (e.g., 6-(hexyloxy)hexylphosphinic acid) and a phosphonic acid (e.g., oleylphosphonic acid).[1][2][4]

  • NMR solvent (e.g., deuterated chloroform, CDCl₃).

  • NMR spectrometer.

Procedure:

  • Initial Ligand Exchange: Nanocrystals originally capped with a labile ligand like oleic acid are exposed to a monoalkyl phosphinic acid. The exchange process is monitored until the original ligands are completely replaced.

  • Purification: The resulting phosphinate-capped nanocrystals are purified to remove any free, unbound ligands.

  • Competitive Titration: The purified phosphinate-capped nanocrystals are then titrated with a phosphonic acid.

  • NMR Analysis: The composition of the ligand shell throughout the titration is monitored using solution ¹H and ³¹P NMR spectroscopy.[1][2][3][4] Specific resonance signals from each ligand (e.g., alkene resonance in oleyl chains, ether resonance in functionalized phosphinic acids) are integrated to quantify the ratio of bound ligands.[1][2][4]

  • Equilibrium Constant Calculation: The equilibrium constant (K) for the phosphinate/phosphonate exchange is calculated from the concentrations of the different ligand species at equilibrium.[1]

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the relationship between the different ligands, the following diagrams are provided.

Ligand_Exchange_Workflow cluster_analysis Analysis start_nc Nanocrystal (Oleate Capped) add_pa Add Phosphinic Acid exchange1 Ligand Exchange add_pa->exchange1 pa_capped_nc Nanocrystal (Phosphinate Capped) exchange1->pa_capped_nc add_poa Add Phosphonic Acid exchange2 Competitive Binding (Equilibrium) add_poa->exchange2 final_nc Nanocrystal (Mixed Phosphinate/ Phosphonate Shell) exchange2->final_nc nmr NMR Spectroscopy (¹H and ³¹P) data Determine Equilibrium Constant (K) nmr->data

Caption: Experimental workflow for determining relative binding affinity.

Binding_Affinity_Comparison Increasing Binding Strength cluster_affinity Relative Binding Affinity on Nanocrystal Surface Carboxylic_Acid Carboxylic Acids Phosphinic_Acid Phosphinic Acids Carboxylic_Acid->Phosphinic_Acid Weaker Phosphonic_Acid Phosphonic Acids Phosphinic_Acid->Phosphonic_Acid Stronger

Caption: Comparison of ligand binding affinities.

Advantages and Considerations

While phosphonic acids demonstrate a stronger binding affinity, phosphinic acids offer distinct advantages in the synthesis and purification of nanocrystals. Notably, they are less prone to forming polyanhydride gels at high temperatures, a common issue with phosphonic acids that can complicate purification and affect the quality of the resulting nanocrystals.[5][7][8][9]

The choice between phosphinic and phosphonic acids will therefore depend on the specific application, the desired surface properties of the nanocrystals, and the synthetic conditions. For applications requiring the most robustly bound ligands, phosphonic acids may be preferred. However, for syntheses where cleaner reaction profiles and easier purification are critical, phosphinic acids present a compelling alternative with only a slight trade-off in binding strength.[5][7][8]

References

Safety Operating Guide

Proper Disposal of Phenylphosphonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Phenylphosphonic acid, a corrosive and hazardous chemical, requires strict adherence to established disposal protocols to protect personnel and the environment. This guide provides essential safety and logistical information for the proper management and disposal of this compound waste.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance with the following primary concerns[1][2][3][4][5][6]:

  • Acute Oral Toxicity : Harmful if swallowed.

  • Skin Corrosion/Irritation : Causes skin irritation and in some classifications, severe skin burns.

  • Serious Eye Damage : Causes serious eye damage.

  • Respiratory Irritation : May cause respiratory irritation.

Due to these hazards, this compound waste is designated as hazardous waste[1][2]. It is imperative that it is not disposed of through standard laboratory drains or general waste systems[1][7][8].

Quantitative Data for this compound

While specific disposal concentration limits are determined by local and national regulations, the following table summarizes key identification and hazard data for this compound.

ParameterValueReference
CAS Number 1571-33-1[1][2][3]
UN Number UN3261[1][3]
Hazard Class 8 (Corrosive)[1][3]
Packing Group III[1][3]
GHS Hazard Statements H302, H314, H315, H318[4][5][6]

Note: Chemical waste generators are legally responsible for correctly classifying their waste and adhering to all local, regional, and national hazardous waste regulations[1][3].

Step-by-Step Disposal Protocol

The following protocol outlines the immediate operational steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat[4][7][9].

  • If there is a risk of dust formation or aerosol generation, use a certified respirator[3].

  • All handling of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood[1][7].

2. Waste Collection and Segregation:

  • Collect this compound waste in a dedicated, properly labeled, and sealed container.

  • The container must be made of a material compatible with corrosive solids.

  • Do not mix this compound waste with incompatible materials, particularly bases and strong oxidizing agents, to prevent violent reactions[1].

3. Spill Management:

  • In the event of a spill, prevent further spread and avoid dust formation[1][2][9].

  • Carefully sweep or shovel the spilled solid into a suitable container for disposal[1][2].

  • Use dry clean-up procedures; do not add water unless specifically instructed to do so for decontamination of surfaces[9].

  • The area of the spill should be decontaminated as per laboratory-specific procedures, and all materials used for cleanup must also be disposed of as hazardous waste.

4. Storage of Waste:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials[1][9].

  • The storage area should be clearly marked as a hazardous waste accumulation point.

5. Final Disposal:

  • This compound waste must be disposed of through an approved and licensed hazardous waste disposal company[1][2][5][9][10].

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. They will ensure that the disposal process complies with all relevant regulations.

  • Do not attempt to neutralize the waste unless you have a specific, validated, and approved protocol and the necessary facilities to do so safely. While neutralization with an alkaline substance is a theoretical possibility, this should only be performed by trained professionals in a controlled setting[8].

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A This compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Sealed, Compatible Container B->C D Is the waste mixed with other chemicals? C->D E Segregate from Incompatible Materials (Bases, Oxidizers) D->E No I Consult SDS for Compatibility D->I Yes F Store in Designated Hazardous Waste Area E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Disposal by Licensed Hazardous Waste Contractor G->H I->E

Caption: this compound Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylphosphonic Acid
Reactant of Route 2
Phenylphosphonic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.